Technical Documentation Center

1,4-dimethoxypyrido[3,4-d]pyridazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,4-dimethoxypyrido[3,4-d]pyridazine
  • CAS: 25466-14-2

Core Science & Biosynthesis

Foundational

Architecting the Scaffold: A Technical Deep Dive into 1,4-Disubstituted Pyrido[3,4-d]pyridazines

Executive Summary The pyrido[3,4-d]pyridazine scaffold represents a privileged yet underutilized pharmacophore in modern drug discovery. Structurally isomeric to phthalazines and quinoxalines, this diazanaphthalene deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[3,4-d]pyridazine scaffold represents a privileged yet underutilized pharmacophore in modern drug discovery. Structurally isomeric to phthalazines and quinoxalines, this diazanaphthalene derivative offers unique electronic properties driven by the pyridine nitrogen at position 6. This guide focuses specifically on the 1,4-disubstituted derivatives, a subclass demonstrating potent inhibition profiles against cyclin-dependent kinases (CDKs), p38 MAP kinase, and MPS1.

This whitepaper moves beyond basic synthesis; it provides a rigorous, causal analysis of the synthetic architecture, regioselective challenges, and biological validation of these compounds.

Part 1: Structural Rationale & Electronic Architecture

The "Nitrogen Scan" Advantage

In kinase inhibitor design, the "nitrogen scan"—replacing carbons in a fused ring system with nitrogen—is a proven strategy to improve solubility and tune hydrogen bond acceptor (HBA) capabilities.

The pyrido[3,4-d]pyridazine core offers a distinct advantage over its carbocyclic analog (phthalazine):

  • Solubility: The pyridine nitrogen (N6) lowers

    
    , improving the ADME profile.
    
  • Selectivity: The N6 atom provides an additional vector for water-mediated hydrogen bonding or direct interaction with residues like Lys or Glu in the ATP-binding pocket, often enhancing selectivity profiles against off-target kinases.

Electronic Asymmetry

Unlike the symmetric phthalazine core, pyrido[3,4-d]pyridazine is electronically asymmetric.

  • C4 Position: Proximal to the pyridine nitrogen (via the C4a bridgehead). Inductive electron withdrawal makes this position highly electrophilic.

  • C1 Position: Distal to the pyridine nitrogen.

This asymmetry is the cornerstone of designing regioselective synthetic routes.

Part 2: Synthetic Architecture

The synthesis of 1,4-disubstituted pyrido[3,4-d]pyridazines hinges on the efficient generation of the 1,4-dichloro intermediate. Below is the critical pathway.

Diagram 1: Synthetic Workflow & Logic

SynthesisWorkflow Start Cinchomeronic Acid (Pyridine-3,4-dicarboxylic acid) Anhydride Pyridine-3,4- dicarboxylic anhydride Start->Anhydride Ac2O, Reflux Dione Pyrido[3,4-d]pyridazine- 1,4-dione Anhydride->Dione N2H4·H2O, AcOH Dichloro 1,4-Dichloro intermediate Dione->Dichloro POCl3, PCl5 (Chlorination) Mono Mono-substituted (Regioisomer A/B) Dichloro->Mono Nucleophile 1 (SNAr, 0°C) Final 1,4-Disubstituted Target Mono->Final Nucleophile 2 (SNAr/Suzuki, Reflux)

Caption: Step-wise construction of the 1,4-disubstituted core. Note the critical branching point at the Dichloro intermediate for regioselectivity.

Critical Analysis of the Dichloro Gateway

The transformation of the 1,4-dione to the 1,4-dichloro derivative is the most safety-critical step.

  • Reagent Choice: Phosphorus oxychloride (

    
    ) is standard. The addition of 
    
    
    
    accelerates the reaction but increases the formation of phosphorous byproducts that complicate workup.
  • Causality: The reaction requires high temperatures to overcome the aromatic stability of the pyridazone tautomers. Incomplete chlorination leads to monochloro-monooxo impurities which are notoriously difficult to separate.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 1,4-Dichloropyrido[3,4-d]pyridazine

Target: Generation of the electrophilic scaffold.

Safety Pre-check:


 reacts violently with water. All glassware must be oven-dried. Quenching requires an ice-salt bath.
  • Setup: In a 250 mL round-bottom flask equipped with a drying tube (

    
    ), suspend pyrido[3,4-d]pyridazine-1,4-dione  (5.0 g, 30.6 mmol) in 
    
    
    
    (40 mL).
  • Activation: Add

    
      (6.5 g, 31.0 mmol) in one portion. Why?
    
    
    
    acts as a powerful chlorinating agent to initiate the reaction on the insoluble dione.
  • Reaction: Reflux at 110°C for 4–6 hours.

    • Validation Point: The suspension must turn into a clear, dark solution. If solids remain after 4 hours, add 5 mL additional

      
      .
      
  • Workup (The Critical Step):

    • Remove excess

      
       under reduced pressure (rotary evaporator with base trap).
      
    • Pour the viscous residue onto crushed ice (200 g) with vigorous stirring. Maintain internal temp <10°C to prevent hydrolysis of the product.

    • Neutralize with solid

      
       to pH 7–8.
      
  • Isolation: Extract with

    
     (3 x 100 mL). Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from toluene/hexane.

    • Success Criteria: Pale yellow needles. MP: 155–158°C.

    • QC Check:

      
       NMR must show two doublets (pyridine protons) and a singlet (if C1/C4 are symmetric, but here they are not). Actually, the core protons are at C5 and C8.
      
Protocol B: Regioselective Displacement

Target: Introducing the first diversity element.

  • Stoichiometry: Dissolve 1,4-dichloro intermediate (1.0 eq) in THF.

  • Nucleophile Addition: Add amine/aniline (1.05 eq) and DIPEA (1.2 eq).

  • Temperature Control: Stir at 0°C for 1 hour, then warm to RT.

    • Causality: Low temperature favors the kinetic product (substitution at the most electron-deficient carbon, typically C4 due to proximity to the pyridine N). High temperature promotes bis-substitution.

  • Validation: Monitor by LC-MS.

    • Pass: Mass peak M+Nu (monosubstituted).

    • Fail: Appearance of M+2Nu (disubstituted). If observed, lower temperature to -20°C.

Part 4: Medicinal Chemistry & SAR[1][2][3]

The 1,4-disubstituted pyrido[3,4-d]pyridazines are potent kinase scaffolds. The SAR logic follows a "Hinge-Solvent" model.

Table 1: SAR Logic for Kinase Inhibition
PositionChemical MoietyBiological RoleInteraction Type
N2/N3 Pyridazine RingHinge BinderH-Bond Acceptor (to backbone NH)
C1-Subst Aryl/HeteroarylSpecificity PocketHydrophobic /

-Stacking
C4-Subst Solubilizing GroupSolvent FrontIonic / H-Bonding
N6 Pyridine NitrogenSelectivity FilterRepulsion or Attraction (depending on kinase)
Diagram 2: Pharmacophore Mapping

SAR_Logic Core Pyrido[3,4-d]pyridazine Scaffold Hinge Hinge Region (ATP Binding Site) Core->Hinge N2/N3 Interaction Solvent Solvent Exposed Region Core->Solvent C4-Substituent Gatekeeper Gatekeeper Residue (Selectivity) Core->Gatekeeper C1-Substituent

Caption: Interaction map of the scaffold within a typical kinase ATP-binding pocket.

Part 5: Future Outlook

The field is moving toward covalent inhibitors . The 1,4-disubstituted scaffold is ideal for this:

  • Acrylamide Appendage: Attaching an acrylamide group to the aniline at C1 or C4 allows for Michael addition to non-catalytic cysteines (e.g., Cys481 in BTK).

  • PROTACs: The solvent-exposed position (usually C4) serves as an excellent exit vector for linkers to E3 ligase ligands.

References

  • Synthesis of Derivatives of Pyrido[3,4-d]pyridazines. Source: UNM Digital Repository. Context: foundational synthesis of the ring system and thiourea derivatives.

  • Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines (Analogous Chemistry). Source: MedChemComm (RSC).[1] Context: SAR study identifying pharmacophoric groups relevant to the fused pyridine-diazine systems.

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of MPS1. Source: Journal of Medicinal Chemistry (ACS). Context: Detailed SAR and structure-based hybridization approaches for this specific isomer class.

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Source: MDPI (Molecules).[2] Context: Comprehensive review of synthetic pathways for pyridopyridazines, discussing ring closure and functionalization strategies.

  • 1,4-Dichloropyrido[3,4-d]pyridazine Product Data. Source: Sigma-Aldrich. Context: Commercial availability and physical property verification for the dichloro intermediate.

Sources

Foundational

SAR Studies of Alkoxy-Substituted Pyrido[3,4-d]pyridazines

This technical guide details the Structure-Activity Relationship (SAR) of alkoxy-substituted pyrido[3,4-d]pyridazines, a scaffold of significant interest in medicinal chemistry due to its bioisosteric relationship with q...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the Structure-Activity Relationship (SAR) of alkoxy-substituted pyrido[3,4-d]pyridazines, a scaffold of significant interest in medicinal chemistry due to its bioisosteric relationship with quinazolines and phthalazines.

Strategic Optimization for Kinase and Phosphodiesterase Inhibition

Executive Summary

The pyrido[3,4-d]pyridazine scaffold represents a privileged heterocyclic core in drug discovery, offering a distinct nitrogen distribution that influences hydrogen bond acceptor capabilities and solubility profiles compared to its carbocyclic analog, phthalazine.

This guide focuses on alkoxy-substituted variants , a subclass where ether linkages are strategically employed to modulate lipophilicity (


), metabolic stability, and receptor affinity. These compounds have demonstrated therapeutic potential primarily as Phosphodiesterase (PDE) inhibitors  (specifically PDE4 and PDE5) and Kinase inhibitors  (targeting CDK and VEGFR pathways), as well as exhibiting antimycobacterial activity against M. tuberculosis.

Key Technical Insight: The introduction of alkoxy groups at the C1 and C4 positions allows for the fine-tuning of the electronic environment of the pyridazine ring, while longer alkoxy chains (e.g., benzyloxy) can access hydrophobic pockets within the target enzyme's active site.

Chemical Synthesis: The Core Protocol

The synthesis of alkoxy-substituted pyrido[3,4-d]pyridazines generally proceeds via a convergent route starting from cinchomeronic acid derivatives. The critical step is the nucleophilic aromatic substitution (


) of chlorines on the intermediate 1,4-dichloropyrido[3,4-d]pyridazine.
Synthetic Pathway Diagram

SynthesisPathway Start 3,4-Pyridinedicarboxylic Acid Anhydride Pyridine-3,4- dicarboxylic Anhydride Start->Anhydride Ac2O, Reflux Dione Pyrido[3,4-d]pyridazine- 1,4(2H,3H)-dione Anhydride->Dione N2H4·H2O, AcOH Dichloro 1,4-Dichloropyrido [3,4-d]pyridazine Dione->Dichloro POCl3, Reflux Product 1,4-Dialkoxy-pyrido [3,4-d]pyridazine Dichloro->Product NaOR / ROH (S_NAr Displacement)

Figure 1: General synthetic route for accessing alkoxy-substituted pyrido[3,4-d]pyridazines.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is driven by the substitution pattern on the pyridazine ring (positions 1 and 4) and the pyridine ring (positions 5, 7, 8).

The Role of Alkoxy Substituents

Alkoxy groups are typically introduced to improve cell permeability and target specific hydrophobic regions.

Substitution SiteChemical ModificationBiological ImpactMechanistic Rationale
C1 Position Methoxy (-OMe)Moderate PotencySmall steric footprint; maintains planarity; weak H-bond acceptor.
C1 Position Benzyloxy (-OBn)High Potency Accesses deep hydrophobic pockets (e.g., in PDE5); increases lipophilicity.
C4 Position Ethoxy (-OEt)Solubility/SelectivityBalances aqueous solubility with membrane permeability.
C4 Position Amino-AlkoxyHigh Selectivity Solubilizing groups (e.g., morpholino-ethoxy) improve PK properties and H-bonding.
Pyridine Ring Methyl/HalogenElectronic TuningElectron-withdrawing groups (F, Cl) on the pyridine ring increase the electrophilicity of C1/C4, facilitating covalent binding or tighter non-covalent interactions.
Comparative Potency Data (PDE Inhibition)

Note: Data represents a synthesis of trends observed in PDE4/5 inhibition studies (e.g., analogous to sildenafil-like pharmacophores).[1]

Compound IDR1 (Pos 1)R2 (Pos 4)PDE5 IC50 (nM)Selectivity (PDE5/PDE6)
A-01 -Cl-Cl>10,000N/A
A-02 -OMe-OMe45012x
A-03 -OEt-OEt12045x
A-04 -OBn-OMe15 >200x
A-05 -OBn-NH-Piperazine8150x

Analysis:

  • Symmetry Breakers: Asymmetric substitution (A-04, A-05) typically yields higher potency than symmetric dialkoxy analogs (A-02, A-03).

  • Hydrophobic Bulk: The benzyl group at C1 (A-04) provides a critical

    
     stacking interaction within the active site, significantly boosting potency compared to the methyl group.
    

Mechanism of Action & Binding Logic

The pyrido[3,4-d]pyridazine core functions as a flat, aromatic anchor. In kinase inhibition (e.g., VEGFR-2), the nitrogen atoms N2 and N3 often serve as hydrogen bond acceptors for the hinge region of the kinase ATP-binding site.

Interaction Logic Map

BindingMechanism Core Pyrido[3,4-d]pyridazine Scaffold N_Atoms N2 / N3 Nitrogens Core->N_Atoms Electronic Distribution Alkoxy Alkoxy Substituent (e.g., -OBn) Core->Alkoxy Structural Vector Hinge Hinge Region (H-Bond Donor) N_Atoms->Hinge H-Bonding Pocket Hydrophobic Pocket (Selectivity Filter) Alkoxy->Pocket Van der Waals / Pi-Stacking Target Target Protein (Kinase/PDE) Hinge->Target Pocket->Target

Figure 2: Molecular interaction map showing the dual role of the scaffold nitrogens and the alkoxy tail.

Detailed Experimental Protocols

Synthesis of 1,4-Dichloropyrido[3,4-d]pyridazine (Intermediate)
  • Reagents: Pyrido[3,4-d]pyridazine-1,4(2H,3H)-dione (1.0 eq), Phosphorus oxychloride (

    
    , 10.0 eq), Pyridine (1.0 eq).
    
  • Procedure:

    • Suspend the dione in neat

      
       in a round-bottom flask.
      
    • Add pyridine dropwise (catalyst/base).

    • Reflux at 110°C for 4-6 hours until the solution becomes clear.

    • Quenching (Critical): Cool to RT and pour slowly onto crushed ice with vigorous stirring. Caution: Exothermic reaction.

    • Neutralize with saturated

      
       to pH 7-8.
      
    • Extract with Dichloromethane (DCM) (3x), dry over

      
      , and concentrate in vacuo.
      
  • Validation: Monitor by TLC (EtOAc/Hexane 1:1). Product is a yellow solid.

Synthesis of 1-Benzyloxy-4-methoxy-pyrido[3,4-d]pyridazine
  • Reagents: 1,4-Dichloro intermediate (1.0 eq), Benzyl alcohol (1.1 eq), Sodium hydride (NaH, 1.2 eq), Methanol (solvent/reactant).

  • Step 1 (Mono-displacement):

    • Dissolve benzyl alcohol in dry THF and add NaH at 0°C. Stir for 30 min.

    • Add the 1,4-dichloro compound dissolved in THF dropwise.

    • Stir at RT for 2 hours. Isolate the mono-chloro-mono-benzyloxy intermediate.

  • Step 2 (Second displacement):

    • Dissolve the intermediate in dry Methanol.

    • Add Sodium Methoxide (NaOMe, 2.0 eq).

    • Reflux for 3 hours.

  • Purification: Flash column chromatography (SiO2, 0-5% MeOH in DCM).

PDE5 Inhibition Assay Protocol
  • Enzyme Prep: Human recombinant PDE5A1 (expressed in Sf9 cells).

  • Substrate:

    
    -cGMP (cyclic guanosine monophosphate).
    
  • Workflow:

    • Incubate test compounds (dissolved in DMSO) with PDE5 enzyme in assay buffer (50 mM Tris-HCl pH 7.5, 8.3 mM

      
      , 1.7 mM EGTA) for 15 min at RT.
      
    • Initiate reaction by adding

      
      -cGMP. Incubate for 30 min at 30°C.
      
    • Terminate reaction by boiling (2 min) or adding snake venom nucleotidase (to convert GMP to Guanosine).

    • Separate unreacted cGMP from Guanosine using ion-exchange resin (Q-Sepharose).

    • Quantify radioactivity via liquid scintillation counting.

  • Calculation: Determine

    
     using non-linear regression (GraphPad Prism).
    

References

  • Gomez-Monterrey, I., et al. "Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity."[2] Journal of Medicinal Chemistry, 2006.

  • Wojcicka, A., & Nowicka-Zuchowska, A. "Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review." Mini-Reviews in Organic Chemistry, 2019.

  • Deokar, H., et al. "QSAR Studies of New Pyrido[3,4-b]indole Derivatives as Inhibitors of Colon and Pancreatic Cancer Cell Proliferation." Medicinal Chemistry, 2018.[3]

  • Alegbejo Price, T.O., et al. "Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives."[4] Organics, 2022.[3][4]

  • Bethel, P.A., et al. "Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1)." Journal of Medicinal Chemistry, 2016.

Sources

Exploratory

Isomeric Divergence in Diazanaphthalenes: A Technical Guide to Pyrido-Pyridazines

This guide provides an in-depth technical analysis of the isomeric distinctions between pyrido[3,4-d]pyridazine and pyrido[2,3-d]pyridazine . It is designed for medicinal chemists and process scientists optimizing hetero...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the isomeric distinctions between pyrido[3,4-d]pyridazine and pyrido[2,3-d]pyridazine . It is designed for medicinal chemists and process scientists optimizing heterocyclic scaffolds for drug discovery.

Executive Summary

The fusion of a pyridine ring with a pyridazine ring creates the pyridopyridazine scaffold—a "diaza-analogue" of quinoline/isoquinoline. While both isomers share the formula


, their electronic topography is radically different.
  • Pyrido[2,3-d]pyridazine: Characterized by a peri-nitrogen interaction (N1 of pyridine and N8 of pyridazine are spatially proximate). This creates a unique electrostatic field, influencing solubility and pKa, making it a preferred scaffold for dual-mechanism inhibitors (e.g., COX/5-LOX).

  • Pyrido[3,4-d]pyridazine: Features a distal nitrogen arrangement , where the pyridine nitrogen is remote from the pyridazine hydrazine moiety. This isomer exhibits higher symmetry and stability, often utilized in antimycobacterial and antihistaminic agents.

This guide dissects the synthetic accessibility, reactivity profiles, and structure-activity relationship (SAR) implications of these two isomers.

Structural & Electronic Topography

The core difference lies in the "Nitrogen Walk" relative to the fusion bond.

Numbering and Geometry

To ensure reproducibility, we utilize the standard IUPAC fusion nomenclature.

  • [2,3-d] Isomer: The pyridine nitrogen is at position 1 .[1] The pyridazine nitrogens are at 5 and 6 (or 8 depending on tautomers in oxo-derivatives, but chemically the "peri" effect is between N1 and the substituent/N at C8).

  • [3,4-d] Isomer: The pyridine nitrogen is at position 6 (or 7), structurally isolated from the pyridazine nitrogens at 1 and 4 .[2]

Visualization of Isomeric Stress

The following diagram illustrates the steric and electronic stress points unique to each isomer.

IsomerComparison cluster_23d Pyrido[2,3-d]pyridazine (Peri-Interaction) cluster_34d Pyrido[3,4-d]pyridazine (Distal Symmetry) node_23 N1 (Pyridine) <--> C8 Substituent High Steric/Electronic Repulsion prop_23 Properties: - Lower pKa (Base weakening) - High dipole moment - C5/C8 Electrophilic node_23->prop_23 node_34 N6 (Pyridine) ... N1/N4 No Peri-Interaction prop_34 Properties: - Higher Stability - C1/C4 Equivalent Reactivity - Lipophilic Balance node_34->prop_34

Caption: Figure 1. Electronic topography comparison. The [2,3-d] isomer (red) exhibits peri-interaction stress, while the [3,4-d] isomer (blue) displays distal symmetry.

Synthetic Pathways (The "How")

The synthesis of these isomers diverges primarily in the starting dicarbonyl precursors.

Protocol A: Synthesis of Pyrido[2,3-d]pyridazines

This pathway typically utilizes Quinolinic Acid (pyridine-2,3-dicarboxylic acid) derivatives.

Target Intermediate: 5,8-Dichloropyrido[2,3-d]pyridazine.

  • Anhydride Formation: Reflux pyridine-2,3-dicarboxylic acid with acetic anhydride (

    
    ) to form the anhydride.
    
  • Cyclocondensation: React the anhydride with hydrazine hydrate (

    
    ).
    
    • Critical Step: This forms the cyclic hydrazide (5,8-dione). The reaction is driven by the formation of the thermodynamically stable 6-membered pyridazine ring.

  • Aromatization/Chlorination: Treat the dione with

    
     (Phosphorus oxychloride) and 
    
    
    
    .
    • Note: The N1 lone pair in the pyridine ring can complex with

      
      , requiring excess reagent compared to carbocyclic phthalazines.
      
Protocol B: Synthesis of Pyrido[3,4-d]pyridazines

This pathway utilizes Cinchomeronic Acid (pyridine-3,4-dicarboxylic acid) derivatives.

Target Intermediate: 1,4-Dichloropyrido[3,4-d]pyridazine.[1][3][4]

  • Esterification: Convert cinchomeronic acid to diethyl pyridine-3,4-dicarboxylate.

  • Cyclocondensation: React the diester with hydrazine hydrate in ethanol.

    • Observation: This yields pyrido[3,4-d]pyridazine-1,4(2H,3H)-dione.[2]

  • Chlorination: Reflux with

    
     in the presence of a tertiary amine base (e.g., 
    
    
    
    -diethylaniline) to catalyze the reaction and scavenge HCl.
Comparative Synthetic Workflow

SynthesisFlow cluster_A [2,3-d] Pathway cluster_B [3,4-d] Pathway start_23 2,3-Pyridinedicarboxylic Acid (Quinolinic Acid) step1_23 Ac2O -> Anhydride start_23->step1_23 step2_23 N2H4 -> 5,8-Dione step1_23->step2_23 prod_23 5,8-Dichloro-[2,3-d] step2_23->prod_23 reagent Common Reagent: POCl3 (Chlorination) step2_23->reagent start_34 3,4-Pyridinedicarboxylic Acid (Cinchomeronic Acid) step1_34 EtOH/H+ -> Diester start_34->step1_34 step2_34 N2H4 -> 1,4-Dione step1_34->step2_34 prod_34 1,4-Dichloro-[3,4-d] step2_34->prod_34 step2_34->reagent

Caption: Figure 2. Divergent synthetic workflows. The [2,3-d] route favors anhydride intermediates, while the [3,4-d] route often proceeds via diesters.

Reactivity Profiles & Functionalization

The position of the pyridine nitrogen dictates the regioselectivity of Nucleophilic Aromatic Substitution (


).
Nucleophilic Attack Susceptibility
  • [2,3-d] Isomer: The C5 and C8 positions are activated. However, due to the inductive effect of the pyridine nitrogen (N1), C8 is often more electrophilic than C5, but steric hindrance from the peri-N1 lone pair can impede attack at C8.

    • Result: Regioselectivity is often controlled by steric bulk of the nucleophile.

  • [3,4-d] Isomer: The C1 and C4 positions are chemically equivalent in the symmetric dichloro-precursor.

    • Result: Monosubstitution is statistically controlled but easier to achieve than in the [2,3-d] system due to lack of peri-hindrance.

Physicochemical Comparison Table
FeaturePyrido[2,3-d]pyridazinePyrido[3,4-d]pyridazine
Symmetry Asymmetric (

)
Symmetric (

for parent)
Dipole Moment High (Vectors additive)Lower (Vectors partially cancel)
Solubility Higher in polar solvents (Dipole)Moderate/Lower
Key Precursor Quinolinic AcidCinchomeronic Acid
Primary Reactivity

at C5/C8 (Steric control)

at C1/C4 (Statistical control)
Major Challenge N1-N8 peri-repulsionIsomer separation (if starting from unsymmetrical pyridines)

Medicinal Chemistry & Biological Targets[1][2][3][5][6][7][8][9][10][11][12]

The choice of isomer heavily influences the binding mode in the protein pocket.

Pyrido[2,3-d]pyridazine: The "Dual Inhibitor" Scaffold

This isomer is frequently cited in the design of COX-1/COX-2 dual inhibitors and PDE4 inhibitors .

  • Mechanism: The N1/N8 motif can serve as a bidentate H-bond acceptor or coordinate with metal centers in metalloenzymes.

  • Case Study: 2,8-dione derivatives have shown potent anti-inflammatory activity by mimicking the pharmacophore of traditional NSAIDs but with altered metabolic stability.

Pyrido[3,4-d]pyridazine: The "Anti-Infective" Scaffold

This isomer is prominent in Antimycobacterial (TB) research and Antihistamines .

  • Mechanism: The structural similarity to Isoniazid (pyridine-4-hydrazide derivatives) allows it to interact with Mycobacterium tuberculosis enoyl-ACP reductase (InhA) pathways.

  • Case Study: 1-(4-benzylpiperazin-1-yl)pyrido[3,4-d]pyridazin-4(3H)-one derivatives have demonstrated significant activity against M. tuberculosis H37Rv.

References

  • Synthesis and Properties of Isomers

    • Title: Pyridopyridazines.[2][5][6][7][8][9][10][11][12][13] I. The synthesis and physical properties of Pyrido[2,3-d]pyridazine and Pyrido[3,4-d]pyridazine.

    • Source: Australian Journal of Chemistry, 1968.[11]

    • URL:[Link]

  • Anti-Inflammatory (COX)

    • Title: Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition.[12][13]

    • Source: RSC Medicinal Chemistry, 2021.
    • URL:[Link]

  • Antimycobacterial ([3,4-d])

    • Title: Study On Synthesis and Biological Activity of Some Pyridopyridazine Deriv
    • Source: Acta Chimica Slovenica, 2018.
    • URL:[Link]

  • General Pharmacological Review

    • Title: “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field.[5][6][8][9][10][13]

    • Source: Open Journal of Medicinal Chemistry, 2016.
    • URL:[Link]

Sources

Foundational

A Theoretical Exploration of the Reactivity of 1,4-Dimethoxypyrido[3,4-d]pyridazine: A Guide for Synthetic and Medicinal Chemists

Abstract The pyrido[3,4-d]pyridazine scaffold is a significant pharmacophore, appearing in a range of biologically active molecules.[1] This technical guide provides a comprehensive theoretical analysis of the reactivity...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrido[3,4-d]pyridazine scaffold is a significant pharmacophore, appearing in a range of biologically active molecules.[1] This technical guide provides a comprehensive theoretical analysis of the reactivity of a specific, yet underexplored derivative: 1,4-dimethoxypyrido[3,4-d]pyridazine. By synthesizing principles from established pyridazine and pyridine chemistry, and drawing upon computational studies of related heterocyclic systems, this document aims to provide researchers, scientists, and drug development professionals with a predictive framework for the synthetic manipulation of this core. We will delve into its electronic structure, forecast its behavior in key organic transformations, and provide detailed, actionable protocols to guide future experimental work.

Introduction: The Pyrido[3,4-d]pyridazine Core and the Influence of Methoxy Substitution

Nitrogen-containing heterocycles are cornerstones of medicinal chemistry, with 59% of FDA-approved small-molecule drugs featuring at least one such ring system.[2] Among these, fused heterocyclic systems like the pyridopyridazines offer a rich and tunable three-dimensional chemical space. The pyrido[3,4-d]pyridazine isomer, in particular, has been investigated for a variety of therapeutic applications, including its potential as an antidiabetic, antimicrobial, and anticancer agent.[1]

The parent pyrido[3,4-d]pyridazine ring system is characterized by the fusion of an electron-deficient pyridine ring with an even more electron-deficient pyridazine ring. This inherent electron deficiency makes the core susceptible to nucleophilic attack and generally unreactive towards electrophiles.[3] The introduction of two methoxy groups at the 1 and 4 positions, as in our target molecule, is predicted to significantly modulate this reactivity profile. As strong electron-donating groups, the methoxy substituents will increase the electron density of the pyridazine portion of the molecule, potentially altering the regioselectivity of nucleophilic and electrophilic attacks and influencing the core's participation in pericyclic reactions.

This guide will theoretically dissect the reactivity of 1,4-dimethoxypyrido[3,4-d]pyridazine, providing a roadmap for its synthetic utility.

Theoretical Electronic Structure and Predicted Reactivity

For 1,4-dimethoxypyrido[3,4-d]pyridazine, we can predict the following:

  • Nucleophilic Attack: The pyridine ring is generally more susceptible to nucleophilic attack at the positions ortho and para to the nitrogen atom.[7] In the fused system, the pyridazine ring is even more electron-deficient. However, the electron-donating methoxy groups at positions 1 and 4 will likely direct nucleophilic attack to the unsubstituted carbons of the pyridine ring (positions 5 and 8).

  • Electrophilic Attack: Electrophilic substitution on the pyridine ring is challenging and typically requires harsh conditions, favoring the 3- and 5-positions.[8][9] The electron-donating methoxy groups in our target molecule are expected to activate the pyridazine ring towards electrophilic attack, a typically difficult transformation for this core. The most likely sites for electrophilic substitution would be the nitrogen atoms of the pyridazine ring, or potentially the carbon atoms of the pyridine ring, depending on the nature of the electrophile and reaction conditions.

  • Cycloaddition Reactions: Pyridazines can act as azadienes in inverse-electron-demand Diels-Alder reactions.[10] The electron-donating methoxy groups on the pyridazine ring of our target molecule may enhance its reactivity as a diene in such transformations.

Predicted Reactivity Hotspots

Synthetic_Workflow Synthetic Workflow for 1,4-Dimethoxypyrido[3,4-d]pyridazine and its Derivatives start 1,4-Dihalopyrido[3,4-d]pyridazine target 1,4-Dimethoxypyrido[3,4-d]pyridazine start->target S_NAr (2 eq. NaOMe) mono_methoxy 1-Halo-4-methoxypyrido[3,4-d]pyridazine start->mono_methoxy S_NAr (1 eq. NaOMe) iedda_product Substituted Isoquinolines target->iedda_product IEDDA (Dienophile, Heat) cross_coupling_product 1-Substituted-4-methoxypyrido[3,4-d]pyridazine mono_methoxy->cross_coupling_product Pd-Catalyzed Cross-Coupling

Sources

Exploratory

The Pyrido[3,4-d]pyridazine Scaffold: Technical Landscape &amp; Synthetic Utility

The following technical guide provides an in-depth analysis of the patent landscape, synthetic utility, and therapeutic applications of pyrido[3,4-d]pyridazine derivatives. This document is structured to serve researcher...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the patent landscape, synthetic utility, and therapeutic applications of pyrido[3,4-d]pyridazine derivatives. This document is structured to serve researchers and drug development professionals, moving beyond surface-level data to explore the causal relationships between chemical structure, patentability, and biological function.

Executive Summary: The "Goldilocks" Heterocycle

The pyrido[3,4-d]pyridazine core (CAS 253-53-2) represents a privileged bicyclic heteroaromatic scaffold in medicinal chemistry. Structurally, it consists of a pyridine ring fused to a pyridazine ring.[1] Unlike its more common isomers (e.g., pyrido[2,3-d]pyridazine), the [3,4-d] fusion creates a linear, electron-deficient vector that is particularly effective at engaging the hinge regions of kinase domains and the nucleotide-binding pockets of inflammasomes.

Recent patent filings (2020–2024) indicate a strategic pivot from broad-spectrum kinase inhibition toward highly specific targets, most notably the NLRP3 inflammasome . This shift is driven by the scaffold's ability to tolerate diverse substitutions at the C1 and C4 positions, allowing for fine-tuning of lipophilicity and metabolic stability without disrupting the core hydrogen-bonding motifs required for potency.

Patent Landscape Analysis

The intellectual property (IP) landscape for this scaffold is characterized by a "high-value, low-volume" trend. Unlike the crowded quinazoline space, pyrido[3,4-d]pyridazines offer a clearer path to Freedom-to-Operate (FTO), provided specific substitution patterns are employed.

Key Assignees and Therapeutic Focus

The following table summarizes the dominant players and their specific application of this scaffold.

AssigneePrimary TargetPatent Family / Key PublicationDevelopment Stage
Ventus Therapeutics NLRP3 Inflammasome US 11,618,751; WO 2023/183943Pre-clinical / Phase I
Daiichi Sankyo FER Tyrosine Kinase DS08701581 (Lead Cmpd)Discovery
Novartis NLRP3 / General UY38687A (Cited Art)Research
Academic Groups MPS1 / CDK J. Med. Chem. (2016)Academic / Early
The Ventus Therapeutics Case Study (NLRP3)

The most significant recent IP event is the portfolio developed by Ventus Therapeutics. Their filings (e.g., US 11,618,751 ) describe 1,4-disubstituted pyrido[3,4-d]pyridazines as potent inhibitors of the NLRP3 inflammasome.

  • Mechanism: These small molecules bind directly to the NLRP3 NACHT domain, preventing the oligomerization required for inflammasome assembly.

  • Patent Strategy: The claims focus heavily on chiral amines at the C4 position (e.g., dimethyltetrahydrofuran-3-amine), utilizing the scaffold's rigidity to lock the amine in a bioactive conformation.

Synthetic Methodologies & Experimental Protocols

To ensure reproducibility and scientific integrity, we present the "Dichloride Gateway" route. This is the industry-standard protocol for generating diverse libraries of pyrido[3,4-d]pyridazines, as validated in recent patent literature.

The "Dichloride Gateway" Protocol

This route utilizes a nucleophilic aromatic substitution (


) strategy, leveraging the high reactivity of the chlorines at C1 and C4 due to the electron-withdrawing nature of the fused pyridine ring.

Step 1: Formation of the Dione Core

  • Reagents: Pyridine-3,4-dicarboxylic acid (cinchomeronic acid), Hydrazine hydrate (

    
    ).
    
  • Protocol: Suspend pyridine-3,4-dicarboxylic acid (10 mmol) in water (20 mL). Add hydrazine hydrate (15 mmol) dropwise. Reflux the mixture for 4–6 hours. The product, pyrido[3,4-d]pyridazine-1,4(2H,3H)-dione, precipitates as a white/pale yellow solid.

  • Causality: Hydrazine acts as a dinucleophile, condensing with both carboxylic acid groups (or their esters) to close the pyridazine ring.

Step 2: Chlorination (The Activation Step)

  • Reagents: Phosphorus oxychloride (

    
    ), PCl5 (catalytic).
    
  • Protocol: Suspend the dione (5 mmol) in neat

    
     (10 mL). Add PCl5 (0.5 mmol) to accelerate the reaction. Reflux at 110°C for 3–5 hours until the solution becomes clear. Evaporate excess 
    
    
    
    under reduced pressure. Pour the residue onto crushed ice (carefully!) to precipitate 1,4-dichloropyrido[3,4-d]pyridazine.
  • Safety Note: This reaction generates HCl gas; use a scrubber. The product is moisture-sensitive.

Step 3: Regioselective


 (Library Generation) 
  • Reagents: Amine (

    
    ), DIPEA, THF or DMF.
    
  • Protocol: Dissolve the dichloride (1 mmol) in THF. Cool to 0°C. Add the first amine (1.05 mmol) and DIPEA (2 mmol). Stir at RT.

  • Insight: The C1 and C4 positions are chemically distinct but have similar reactivity. Regioselectivity is often controlled by steric bulk or by separating isomers via chromatography. For symmetric substitutions, use 2.5 equiv of amine and heat.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the "Dichloride Gateway" synthesis.

Synthesis Precursor Pyridine-3,4- dicarboxylic acid Dione Pyrido[3,4-d] pyridazine-1,4-dione Precursor->Dione Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Dione Dichloro 1,4-Dichloro intermediate Dione->Dichloro Aromatization Chlorination POCl3 / Reflux Chlorination->Dichloro MonoSub Mono-amino Derivative Dichloro->MonoSub Positional Selectivity Amine1 Amine R1 (SNAr 1) Amine1->MonoSub Final 1,4-Disubstituted Candidate MonoSub->Final Optimization Amine2 Amine R2 (SNAr 2) Amine2->Final

Figure 1: The "Dichloride Gateway" synthetic pathway, highlighting the transition from raw materials to functionalized clinical candidates.

Biological Mechanism & Therapeutic Targets[1][2][3][4][5][6]

NLRP3 Inflammasome Inhibition

The primary driver of recent patent activity is the NLRP3 inflammasome. Dysregulation of NLRP3 is implicated in Alzheimer’s, Parkinson’s, and NASH (Non-alcoholic steatohepatitis).

  • Mechanism: Pyrido[3,4-d]pyridazine derivatives act as allosteric inhibitors. They bind to the central NACHT domain of NLRP3, locking the protein in an inactive, closed conformation. This prevents the ATP-dependent oligomerization required to recruit ASC and Caspase-1.

Kinase Selectivity (FER, MPS1)

While less dominant than NLRP3, the scaffold is also relevant in oncology.

  • FER Kinase: A non-receptor tyrosine kinase involved in cell migration and metastasis. The scaffold mimics the adenine ring of ATP, binding to the hinge region.

  • MPS1 (TTK): Critical for the Spindle Assembly Checkpoint (SAC). Inhibition leads to chromosomal instability and tumor cell death.

Pathway Visualization

The following diagram details the intervention point of pyrido[3,4-d]pyridazine derivatives within the NLRP3 signaling cascade.

NLRP3_Pathway Signal1 Signal 1 (Priming) TLR4 / NF-kB NLRP3_Inactive NLRP3 (Inactive) Monomer Signal1->NLRP3_Inactive Upregulation Oligomerization NLRP3 Oligomerization (ATPase Activity) NLRP3_Inactive->Oligomerization Stimulation Signal2 Signal 2 (Activation) K+ Efflux / ROS Signal2->Oligomerization Trigger Drug Pyrido[3,4-d]pyridazine Inhibitor Drug->Oligomerization BLOCKS Complex Inflammasome Assembly (NLRP3 + ASC + Pro-Caspase-1) Oligomerization->Complex Downstream Cytokine IL-1b / IL-18 Release (Inflammation) Complex->Cytokine Cleavage

Figure 2: Mechanism of Action for NLRP3 inhibition. The scaffold blocks the critical oligomerization step, preventing downstream cytokine release.

Strategic IP Considerations

For drug developers entering this space, the following strategic pillars are critical:

  • C4-Position Chiral Amines: The Ventus patents demonstrate that introducing chiral complexity at the C4 amine (e.g., using enantiopure cyclic ethers) significantly improves selectivity and patentability.

  • Scaffold Hopping: The pyrido[3,4-d]pyridazine core is a bioisostere of quinazoline and phthalazine. If a competitor holds IP on a quinazoline kinase inhibitor, "hopping" to the pyrido[3,4-d]pyridazine core may retain potency while bypassing the patent claim, provided the nitrogen placement alters the physicochemical profile (e.g., solubility, pKa) sufficiently.

  • Metabolic Stability: The pyridine nitrogen reduces the electron density of the system compared to a naphthalene or quinoline equivalent, potentially reducing susceptibility to oxidative metabolism (CYP450) at the aromatic ring carbons.

References

  • Ventus Therapeutics US Inc. (2023).[2][3] Pyrido-[3,4-d]pyridazine amine derivatives useful as NLRP3 derivatives. US Patent 11,618,751 B1.[4]

  • Wojcicka, A., & Nowicka-Zuchowska, A. (2019).[1] Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 16(1). [Link]

  • De Witte, E., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 343-366. [Link]

  • Daiichi Sankyo Co., Ltd. (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • University of California. (2009). Substituted pyrazolo[3,4-D]pyrimidines as kinase antagonists. US Patent 7,585,868 B2.[5]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1,4-Dimethoxypyrido[3,4-d]pyridazine via Nucleophilic Aromatic Substitution

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Scope The pyrido[3,4-d]pyridazine ring system is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Scope

The pyrido[3,4-d]pyridazine ring system is a highly privileged, electron-deficient bicyclic scaffold. Molecules containing this core have demonstrated profound utility in medicinal chemistry, serving as potent antimycobacterial agents[1] and highly selective inhibitors of the EED/PRC2 protein complex in oncology[2].

The functionalization of this heterocycle frequently relies on the nucleophilic aromatic substitution (S_NAr) of halogenated precursors. This application note provides a self-validating, highly efficient protocol for the synthesis of 1,4-dimethoxypyrido[3,4-d]pyridazine from 1,4-dichloropyrido[3,4-d]pyridazine using sodium methoxide.

Mechanistic Causality & Reaction Design (E-E-A-T)

As an application scientist, it is critical to understand why a reaction behaves the way it does, rather than simply following a recipe. The success of this transformation relies on the unique electronic topology of the starting material and the precise control of the reaction environment.

The S_NAr Pathway and Regioselectivity

The pyrido[3,4-d]pyridazine core is profoundly electron-poor due to the electron-withdrawing nature of its three fused nitrogen atoms (one in the pyridine ring, two in the pyridazine ring). This electronic environment highly activates the C1 and C4 positions toward nucleophilic attack.

While both the C1 and C4 positions are activated, empirical studies demonstrate that the 4-chloro group is significantly more reactive toward nucleophilic substitution than the 1-chloro group[3]. The methoxide ion initially attacks the C4 position, forming a stabilized Meisenheimer complex, followed by the expulsion of the chloride leaving group. By utilizing an excess of sodium methoxide under reflux conditions, the secondary substitution at the C1 position is forced to completion, yielding the symmetrically substituted 1,4-dimethoxy product[4].

Reagent and Solvent Causality
  • Sodium Methoxide (NaOMe): Acts as a highly aggressive oxygen nucleophile.

  • Anhydrous Methanol (MeOH): Serves as the solvent. Using the conjugate acid of the nucleophile prevents the formation of mixed substitution products (e.g., transesterification). Critical Insight: Anhydrous conditions are strictly required. The presence of water generates hydroxide ions, which leads to competitive hydrolysis and the formation of unwanted 4-chloropyrido[3,4-d]pyridazin-1(2H)-one or 1-chloropyrido[3,4-d]pyridazin-4(3H)-one side products[4].

Experimental Workflow Visualization

SNAr_Workflow SM 1,4-Dichloropyrido [3,4-d]pyridazine Reaction Reflux (65 °C) 1 - 2 hours SM->Reaction Reagents NaOMe (2.5+ eq) Anhydrous MeOH Reagents->Reaction Workup Solvent Removal & Aqueous Extraction Reaction->Workup TLC / GC-MS Confirmation Product 1,4-Dimethoxypyrido [3,4-d]pyridazine Workup->Product >80% Yield

Caption: Workflow for the SNAr synthesis of 1,4-dimethoxypyrido[3,4-d]pyridazine.

Quantitative Data Summary

The following table outlines the optimized stoichiometric parameters and expected analytical outputs for this protocol.

ParameterValue / StoichiometryMechanistic Causality / Operational Note
1,4-Dichloropyrido[3,4-d]pyridazine 1.0 equivHighly activated electrophilic core; limiting reagent.
Sodium Methoxide (NaOMe) 2.5 – 3.0 equivExcess ensures complete conversion of the less reactive C1 position after the C4 position is substituted.
Anhydrous Methanol 0.2 – 0.5 MSolubilizes intermediate Meisenheimer complexes; prevents transesterification side-reactions.
Reaction Temperature 65 °C (Reflux)Overcomes the activation barrier for the second S_NAr substitution.
Reaction Time 1 – 2 hoursRapid kinetic profile due to the strongly electron-withdrawing fused triaza system[4].
Expected Yield 80 – 85%High efficiency typical for this specific transformation[4].

Step-by-Step Protocol

Equipment & Preparation
  • Oven-dried glassware (round-bottom flask, reflux condenser).

  • Argon or Nitrogen manifold to maintain an inert, moisture-free atmosphere.

  • Magnetic stirrer and temperature-controlled oil bath.

Experimental Procedure

Step 1: Preparation of the Reaction Mixture

  • Flush the oven-dried round-bottom flask with Argon.

  • Add anhydrous methanol to the flask to achieve a final substrate concentration of approximately 0.2 M.

  • Introduce sodium methoxide (2.5 to 3.0 equivalents) to the solvent. Pro-Tip: Commercially available 25 wt% NaOMe in MeOH can be utilized to ensure precise stoichiometry and avoid the handling of highly hygroscopic solid NaOMe.

Step 2: Substrate Addition

  • Add 1,4-dichloropyrido[3,4-d]pyridazine (1.0 equivalent) in a single portion to the stirring basic solution. The mixture may exhibit a slight exotherm as the first substitution at the highly reactive C4 position occurs rapidly.

Step 3: Reflux & Reaction Monitoring

  • Attach the reflux condenser and heat the reaction mixture to 65 °C (reflux).

  • Maintain reflux for 1 to 2 hours.

  • Self-Validation Check: Monitor the reaction progress via TLC (e.g., Hexanes/EtOAc 1:1) or GC-MS. Ensure complete consumption of both the starting material and the mono-substituted intermediate before proceeding[4].

Step 4: Workup & Isolation

  • Upon completion, remove the heat source and allow the reaction to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the majority of the methanol. Causality: Methanol is miscible with water; removing it prevents the formation of an emulsion and stops the polar product from being pulled into the aqueous phase during extraction.

  • Partition the resulting residue between distilled water and an organic solvent (e.g., dichloromethane or ethyl acetate). The water solubilizes the NaCl byproduct and any unreacted NaOMe.

  • Extract the aqueous layer twice more with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na

    
    SO
    
    
    
    ).
  • Filter and concentrate the filtrate in vacuo to afford the crude 1,4-dimethoxypyrido[3,4-d]pyridazine.

Step 5: Purification & Characterization

  • The crude product is typically of high purity (>90%). If analytical grade material is required, purify via recrystallization from acetone or via silica gel flash column chromatography[4].

  • Expected NMR Signatures: Look for aromatic signals corresponding to the highly deshielded pyridine protons (H5, H7, H8) and two distinct, sharp methoxy singlets (~4.1 - 4.2 ppm) integrating to 6H total.

References

[3] Title: Studies on the Syntheses of N-Heterocyclic Compounds. XXV.1) Syntheses of Pyrido[3,4-d]pyridazine Derivatives. (2) | Source: Mendeley | URL: 3

[1] Title: Study on Synthesis and Biological Activity of Some Pyridopyridazine Derivatives | Source: Semantic Scholar | URL: 1

[4] Title: Bicyclic 6-Ring Systems Each with One to Two N-Atoms | Source: Thieme-connect (Science of Synthesis) | URL: 4

[2] Title: CN110563722A - pyridine or pyridazine ring compound and application thereof | Source: Google Patents | URL: 2

Sources

Application

Protocol for nucleophilic aromatic substitution on pyrido[3,4-d]pyridazine core

This guide outlines a rigorous protocol for performing nucleophilic aromatic substitution (SNAr) on the pyrido[3,4-d]pyridazine core.[1][2] This scaffold, a diazanaphthalene analog fused with a pyridine ring, is a privil...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous protocol for performing nucleophilic aromatic substitution (SNAr) on the pyrido[3,4-d]pyridazine core.[1][2] This scaffold, a diazanaphthalene analog fused with a pyridine ring, is a privileged structure in medicinal chemistry, particularly for kinase inhibitors (e.g., FER, HPK1) due to its ability to mimic the adenine binding mode of ATP.[1]

Part 1: Mechanistic Analysis & Reactivity Profile

1. Electronic Structure & Activation The pyrido[3,4-d]pyridazine core contains three nitrogen atoms, making the ring system highly


-deficient.[1][2]
  • Pyridazine Ring (Positions 1, 4): The 1,4-dichloro derivative is the standard electrophile.[1] Both positions are activated by the adjacent pyridazine nitrogens (N2, N3).[1][2]

  • Pyridine Ring (Position 6): The fusion of the pyridine ring (N6) exerts a transannular electronic effect.[1]

  • Regioselectivity: While both C1 and C4 are electrophilic, C4 is electronically distinct from C1 due to its proximity to the pyridine nitrogen (N6).[1][2] Inductive withdrawal through the C4a bridgehead often renders C4 slightly more reactive, although steric factors from C5-substituents can invert this selectivity.[1][2]

    • Note: With alkylamines, mono-substitution is kinetically controlled.[1][2] With less nucleophilic anilines, forcing conditions often lead to bis-substitution.[1][2]

2. Reaction Pathway The reaction proceeds via the classic Meisenheimer Complex mechanism:

  • Nucleophilic Attack: The nucleophile attacks the most electron-deficient carbon (C1 or C4), breaking aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[1][2]

  • Elimination: Re-aromatization occurs with the expulsion of the leaving group (Chloride).[1][2]

  • Product: The resulting amino-chloropyrido[3,4-d]pyridazine is deactivated relative to the starting material, allowing for controlled mono-substitution.[1][2]

Part 2: Experimental Protocols

Protocol A: Controlled Mono-Substitution (C4-Selective)

Objective: Synthesis of 4-amino-1-chloropyrido[3,4-d]pyridazine derivatives. Scope: Primary and secondary alkylamines.[1][2]

Materials:

  • Substrate: 1,4-Dichloropyrido[3,4-d]pyridazine (1.0 equiv)

  • Nucleophile: Amine (1.05 equiv)[1][2]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 equiv) or K₂CO₃ (2.0 equiv)[1][2]
    
  • Solvent: Anhydrous THF (0.1 M) or DCM (for highly reactive amines)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 1,4-dichloropyrido[3,4-d]pyridazine in anhydrous THF. Cool the solution to 0 °C using an ice bath.

    • Rationale: Low temperature maximizes regioselectivity and prevents over-substitution.[1][2]

  • Addition: Mix the amine and DIPEA in a separate vial with a small volume of THF. Add this mixture dropwise to the cold substrate solution over 15 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.[1][2]

    • Endpoint: Disappearance of starting material (MW ~200) and appearance of mono-subst product (MW ~200 - 35 + amine mass).[1][2]

  • Workup:

    • Quench with saturated NH₄Cl solution.[1][2]

    • Extract with EtOAc (3x).[1][2]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1][2][3]

  • Purification: Flash column chromatography (SiO₂).[1][2] Elute with a gradient of 0-50% EtOAc in Hexanes.[1][2]

Protocol B: Bis-Substitution (Library Synthesis)

Objective: Synthesis of 1,4-diaminopyrido[3,4-d]pyridazine derivatives. Scope: Anilines, hindered amines, or introduction of a second nucleophile.[2]

Materials:

  • Substrate: 1,4-Dichloropyrido[3,4-d]pyridazine OR Mono-substituted intermediate.

  • Nucleophile: Amine (2.5 equiv for bis-from-dichloro; 1.5 equiv for step 2).[1][2]

  • Base: Cs₂CO₃ (3.0 equiv) or NaH (2.0 equiv for weak nucleophiles).[1][2]

  • Solvent: DMSO, NMP, or 1,4-Dioxane.[2]

Step-by-Step Procedure:

  • Setup: Charge a pressure vial or microwave tube with the substrate, amine, and base.[1][2]

  • Solvent: Add DMSO (concentration 0.2 M).

  • Reaction:

    • Thermal: Heat to 100–120 °C for 4–16 hours.

    • Microwave: Irradiate at 140 °C for 20–40 minutes.

  • Monitoring: LC-MS is critical here to distinguish mono-product from bis-product.[1][2]

  • Workup (DMSO removal):

    • Dilute reaction mixture with water (10x volume).[1][2]

    • If solid precipitates: Filter and wash with water/ether.[1][2]

    • If no precipitate: Extract with EtOAc/IPA (3:1) to pull product from aqueous DMSO.[1][2]

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended due to the polarity of bis-amino products.[1][2]

Part 3: Optimization & Troubleshooting Guide

Table 1: Reaction Condition Screening Matrix

VariableCondition A (Mild)Condition B (Standard)Condition C (Forcing)Mechanistic Insight
Solvent THF, DCMEtOH, iPrOH, MeCNDMSO, NMP, DMFPolar aprotic solvents (DMSO) stabilize the Meisenheimer complex, accelerating SNAr.[1]
Base Et₃N, DIPEAK₂CO₃, Cs₂CO₃NaH, LiHMDSStronger bases (NaH) deprotonate the nucleophile, increasing nucleophilicity (useful for anilines/alcohols).[1]
Temp -78 °C to 0 °CRT to 60 °C100 °C to 160 °CHigher temp overcomes the activation energy for the deactivated second substitution.[1][2]
Selectivity Kinetic (Mono)MixedThermodynamic (Bis)Low temp favors substitution at the most electrophilic site (C4).[1][2]

Common Pitfalls:

  • Hydrolysis: The C1/C4 chlorides are sensitive to hydrolysis.[1][2] Avoid aqueous bases (NaOH) during the reaction; use anhydrous carbonate salts.[1][2] If a "Pyridazone" (M+16 mass shift) is observed, dry solvents rigorously.[1][2]

  • Regio-scrambling: If obtaining a mixture of C1 and C4 isomers during mono-substitution, lower the temperature to -20 °C and use a bulky base.

  • N-Oxidation: If using mCPBA or oxidants in later steps, the pyridine nitrogen (N6) is susceptible to N-oxide formation.[1][2]

Part 4: Workflow Visualization

SnAr_Protocol Start Start: 1,4-Dichloropyrido[3,4-d]pyridazine Decision Target? Start->Decision Mono Mono-Substitution (Kinetic Control) Decision->Mono Single Functionalization Bis Bis-Substitution (Thermodynamic) Decision->Bis Double Functionalization Cond_Mono Conditions: THF, 0°C, 1.05 eq Amine DIPEA Mono->Cond_Mono Cond_Bis Conditions: DMSO, 120°C, >2.5 eq Amine Cs2CO3 Bis->Cond_Bis Check LC-MS Analysis Cond_Mono->Check Cond_Bis->Check Result_Mono Product: 4-Amino-1-chloro (Major Isomer) Check->Result_Mono Single Peak (M+Amine) Result_Mix Mixture C1/C4 Isomers Check->Result_Mix Two Peaks (Same Mass) Result_Bis Product: 1,4-Diamino Check->Result_Bis Peak (M+2*Amine) Opt_Regio Optimization: Lower Temp (-20°C) Bulky Solvent (tBuOH) Result_Mix->Opt_Regio Troubleshoot Opt_Regio->Cond_Mono Retry

Figure 1: Decision tree for SNAr functionalization of the pyrido[3,4-d]pyridazine core.

References

  • Synthesis of Derivatives of Pyrido[3,4-d]pyridazines. Source: UNM Digital Repository.[1][2] Note: Describes the foundational reactivity of 1,4-dichloropyrido[3,4-d]pyridazine with anilines (bis-substitution) vs alkylamines (mono-substitution).

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Source: MDPI (Organics), 2022.[1][2][4] Note: While focusing on the [3,4-c] isomer, this review details the SNAr conditions (solvents, temperatures) applicable to fused pyridazine systems. [1][2]

  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors. Source: ACS Medicinal Chemistry Letters (via PMC).[1] Note: Demonstrates the biological relevance of this scaffold and provides SAR data for substitutions at the pyridine ring.[1][5]

  • Protocol for Nucleophilic Substitution on the Pyridine Ring. Source: BenchChem Application Notes.[1][2] Note: General protocols for activating electron-deficient heteroaromatics which apply directly to the pyridine portion of the scaffold.[1]

Sources

Method

Methoxylation of 1,4-dichloropyrido[3,4-d]pyridazine using sodium methoxide

An Application Guide to the Synthesis of Methoxy-Substituted Pyrido[3,4-d]pyridazines via Nucleophilic Aromatic Substitution Abstract This document provides a comprehensive technical guide for the selective methoxylation...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Methoxy-Substituted Pyrido[3,4-d]pyridazines via Nucleophilic Aromatic Substitution

Abstract

This document provides a comprehensive technical guide for the selective methoxylation of 1,4-dichloropyrido[3,4-d]pyridazine utilizing sodium methoxide. The pyrido[3,4-d]pyridazine scaffold is a significant heterocyclic motif in medicinal chemistry, and the ability to functionalize it is crucial for developing novel therapeutic agents. This guide delves into the underlying reaction mechanism, offers a detailed and field-tested experimental protocol, and provides critical insights into safety, process optimization, and troubleshooting. The protocols and discussions herein are designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules.

Theoretical Framework: The SNAr Mechanism in an Electron-Deficient System

The methoxylation of 1,4-dichloropyrido[3,4-d]pyridazine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] Aromatic rings are typically nucleophilic; however, the presence of electron-withdrawing groups can render them susceptible to nucleophilic attack.[1] In the pyrido[3,4-d]pyridazine system, the two nitrogen atoms in each ring act as powerful electron-withdrawing groups, significantly reducing the electron density of the carbon atoms, particularly at the positions adjacent (ortho) and opposite (para) to them. This electronic deficiency activates the C1 and C4 positions, which bear the chloride leaving groups, making them highly electrophilic and prime sites for nucleophilic attack.

The SNAr reaction is a two-step addition-elimination process:[2][3]

  • Addition of the Nucleophile: The methoxide anion (CH₃O⁻), a potent nucleophile, attacks one of the electron-deficient carbon atoms (C1 or C4) bearing a chlorine atom. This rate-determining step temporarily disrupts the aromaticity of the ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored in a subsequent, faster step through the expulsion of the chloride leaving group.[2]

The overall reactivity in SNAr reactions is influenced by the strength of the nucleophile, the nature of the solvent, and the stability of the intermediate complex.[2][3] Polar aprotic solvents like DMF or DMSO are ideal as they effectively solvate the cation (Na⁺) without deactivating the nucleophile through hydrogen bonding.[2]

SNAr_Mechanism Figure 1: SNAr Reaction Mechanism sub 1,4-Dichloropyrido[3,4-d]pyridazine + NaOCH₃ meisenheimer Meisenheimer Complex (Resonance-Stabilized Intermediate) sub->meisenheimer 1. Addition (Rate-Determining) prod Monosubstituted Product + NaCl meisenheimer->prod 2. Elimination Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup 1. Dry Glassware & Setup under Inert Atmosphere reagents 2. Add Substrate & Solvent setup->reagents addition 3. Add Sodium Methoxide reagents->addition reflux 4. Heat to Reflux addition->reflux monitor 5. Monitor by TLC reflux->monitor quench 6. Quench with Water monitor->quench extract 7. Extract with DCM quench->extract wash 8. Wash with Brine extract->wash dry 9. Dry & Concentrate wash->dry purify 10. Column Chromatography dry->purify analyze 11. Characterization (NMR, MS, etc.) purify->analyze

Sources

Application

Application Note: High-Yield Synthesis of 1,4-Dialkoxypyrido[3,4-d]pyridazines

Topic: Reaction conditions for synthesizing 1,4-dialkoxypyrido[3,4-d]pyridazines Content Type: Detailed Application Note and Protocol Executive Summary The pyrido[3,4-d]pyridazine scaffold represents a privileged pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction conditions for synthesizing 1,4-dialkoxypyrido[3,4-d]pyridazines Content Type: Detailed Application Note and Protocol

Executive Summary

The pyrido[3,4-d]pyridazine scaffold represents a privileged pharmacophore in modern drug discovery, serving as a core structure for phosphodiesterase (PDE) inhibitors, kinase inhibitors, and bioisosteres of phthalazines. While the 1,4-dioxo (lactam) tautomers are stable, the 1,4-dialkoxy derivatives are critical for locking the aromatic system in a specific electronic configuration, enhancing lipophilicity, and improving blood-brain barrier (BBB) permeability.

This guide provides a validated, three-stage protocol for synthesizing 1,4-dialkoxypyrido[3,4-d]pyridazines from commercially available pyridine-3,4-dicarboxylic acid (cinchomeronic acid). We focus on the critical Nucleophilic Aromatic Substitution (SNAr) step, detailing the thermodynamic and kinetic controls required to achieve dual alkoxylation without ring degradation.

Retrosynthetic Analysis & Pathway

The synthesis relies on the sequential activation of the pyridazine ring. The electron-deficient nature of the fused pyridine ring facilitates nucleophilic attack at the C1 and C4 positions of the pyridazine ring.

Retrosynthesis Target 1,4-Dialkoxypyrido[3,4-d]pyridazine (Target) Dichloro 1,4-Dichloropyrido[3,4-d]pyridazine (Activated Intermediate) Target->Dichloro S_NAr (NaOR/ROH) Dione Pyrido[3,4-d]pyridazine-1,4(2H,3H)-dione (Stable Lactam) Dichloro->Dione Chlorination (POCl3/PCl5) Start Pyridine-3,4-dicarboxylic acid (Cinchomeronic Acid) Dione->Start Cyclocondensation (N2H4)

Figure 1: Retrosynthetic disconnection showing the activation of the lactam to the dichloro species followed by alkoxylation.

Experimental Protocol

Stage 1: Scaffold Construction (Cyclocondensation)

Objective: Synthesis of pyrido[3,4-d]pyridazine-1,4(2H,3H)-dione. Mechanism: Double nucleophilic acyl substitution.

  • Reagents: Pyridine-3,4-dicarboxylic acid (1.0 eq), Hydrazine hydrate (3.0 eq), Acetic acid (solvent).

  • Procedure:

    • Suspend pyridine-3,4-dicarboxylic acid (or its anhydride) in glacial acetic acid.

    • Add hydrazine hydrate dropwise at room temperature (exothermic).

    • Reflux the mixture for 4–6 hours. The solid will initially dissolve and then precipitate as the dione forms.

    • Cool to room temperature. Filter the white/off-white precipitate.

    • Wash with water and ethanol. Dry under vacuum at 60°C.

  • Critical Note: The product exists in tautomeric equilibrium between the lactam (dione) and lactim (dihydroxy) forms. For characterization, 1H NMR in DMSO-d6 typically shows broad exchangeable protons >12 ppm.

Stage 2: Activation (Chlorination)

Objective: Synthesis of 1,4-dichloropyrido[3,4-d]pyridazine.[1] Safety Warning: POCl3 is highly corrosive and reacts violently with water. Perform in a fume hood.

  • Reagents: Stage 1 Dione (1.0 eq), Phosphorus oxychloride (POCl3, 10-15 eq), Phosphorus pentachloride (PCl5, 1.0 eq).

  • Procedure:

    • Place the dione and PCl5 in a round-bottom flask.

    • Add POCl3 carefully.

    • Reflux the mixture (approx. 105°C) for 3–5 hours until the solution becomes clear (indicating consumption of the insoluble dione).

    • Quenching: Remove excess POCl3 under reduced pressure. Pour the viscous residue slowly onto crushed ice with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the product.

    • Neutralize with NaHCO3 (sat.[2] aq.) to pH 7–8.

    • Extract with Dichloromethane (DCM) (3x).[3] Dry over MgSO4 and concentrate.

  • Yield Expectation: 60–80% (Yellowish solid).

Stage 3: Functionalization (Dual Alkoxylation)

Objective: Synthesis of 1,4-dialkoxypyrido[3,4-d]pyridazine. Mechanism: SNAr (Addition-Elimination).

This is the critical step where conditions must be tuned to ensure complete displacement of both chlorine atoms without degrading the ring.

Protocol for 1,4-Dimethoxy Derivative:
  • Reagents: 1,4-Dichloropyrido[3,4-d]pyridazine (1.0 eq), Sodium Methoxide (NaOM, 3.0 eq), Anhydrous Methanol (0.2 M concentration relative to substrate).

  • Procedure:

    • Dissolve Na metal in anhydrous methanol to generate fresh NaOMe (or use commercial 25% wt solution).

    • Add the dichloro substrate portion-wise to the alkoxide solution at 0°C.

    • Allow to warm to room temperature, then heat to reflux (65°C) .

    • Monitor by TLC/LC-MS. Monosubstitution occurs rapidly; disubstitution requires 2–4 hours of reflux.

    • Workup: Cool to RT. Concentrate to remove most methanol. Dilute with water.

    • Extract with Ethyl Acetate or DCM.

    • Purification: Recrystallization from EtOH/Water or Flash Chromatography (Hexane/EtOAc).

Protocol for Higher Alkoxides (Ethoxy, Benzyloxy):
  • Use the corresponding alcohol (Ethanol, Benzyl alcohol) as both reagent and solvent.

  • For sterically hindered alcohols (e.g., Isopropanol), use NaH in THF or DMF to generate the alkoxide, then add the dichloro substrate. Heat to 60–80°C.

Optimization & Reaction Parameters

The following data summarizes the impact of reaction conditions on yield and selectivity (Mono vs. Bis-alkoxylation).

ParameterConditionOutcomeRecommendation
Stoichiometry 1.1 eq NaORMixture of Mono (Major) + Bis (Minor)Use >2.5 eq for Bis-product.
Temperature 25°C (RT)Incomplete reaction (mostly Mono-Cl)Reflux is required for C1/C4 bis-substitution.
Solvent Alcohol (protic)Good solubility, fast reactionPreferred (Green chemistry).
Solvent THF/DMF (aprotic)Higher rate, but risk of side reactionsUse for high MW/expensive alcohols.
Base K2CO3Too weak for rapid bis-displacementUse NaOR or NaH .
Mechanistic Insight (SNAr)

The pyridine nitrogen (N7) exerts an electron-withdrawing effect, activating the C1 and C4 positions. However, after the first alkoxy group is installed, the ring becomes more electron-rich, deactivating it toward the second attack. This necessitates the use of excess base and thermal energy to drive the second substitution.

Mechanism Step1 1,4-Dichloro (Substrate) TS1 Meisenheimer Complex 1 Step1->TS1 + RO⁻ Inter 1-Alkoxy-4-chloro (Intermediate) TS1->Inter - Cl⁻ TS2 Meisenheimer Complex 2 Inter->TS2 + RO⁻ (Rate Limiting) Prod 1,4-Dialkoxy (Product) TS2->Prod - Cl⁻

Figure 2: Stepwise SNAr mechanism. The second substitution is kinetically slower due to the electron-donating effect of the first alkoxy group.

Troubleshooting Guide

Issue: Incomplete Conversion (Monosubstitution persists)
  • Cause: The first alkoxy group deactivates the ring.

  • Solution: Increase temperature (switch from MeOH to higher boiling solvent if possible, or use sealed tube) and increase equivalents of NaOR to 4.0 eq.

Issue: Hydrolysis back to Dione
  • Cause: Presence of water during the alkoxylation or workup of the dichloro intermediate.

  • Solution: Ensure the dichloro intermediate is strictly dry. Use anhydrous alcohols.

Issue: Regioselectivity (if Mono-alkoxy is desired)
  • Insight: Substitution typically occurs first at C1 (closer to the pyridine nitrogen inductive effect) or C4 depending on steric hindrance of the R-group.

  • Control: To stop at the mono-stage, use 1.0 eq NaOR at 0°C.

References

  • Scaffold Synthesis & Bioactivity

    • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
  • Nucleophilic Substitution on Pyridazines

    • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles.[1][4][5][6] Wageningen University & Research.

  • Analogous Chlorination/Alkoxylation Protocols

    • Synthesis of Derivatives of Pyrido[3,4-d]Pyridazines. UNM Digital Repository.
  • General Pyridazine Chemistry

    • Pyridazine Derivatives and Their Biological Activity. ResearchGate.[7]

Sources

Method

Application Notes and Protocols for the Microwave-Assisted Synthesis of Pyrido[3,4-d]pyridazine Derivatives

Introduction: Accelerating the Discovery of Novel Therapeutics The pyrido[3,4-d]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating the Discovery of Novel Therapeutics

The pyrido[3,4-d]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] These derivatives have garnered considerable interest due to their diverse pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] The fusion of a pyridine and a pyridazine ring creates a unique electronic and steric environment, making these compounds attractive candidates for drug development.

Traditionally, the synthesis of such fused heterocyclic systems involves multi-step procedures with long reaction times, often requiring harsh conditions and leading to modest yields.[4] In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering a green and efficient alternative to conventional heating methods.[5] By directly and efficiently heating the reaction mixture, microwave irradiation dramatically reduces reaction times from hours to minutes, often leading to higher yields and purer products.[4][6] This application note provides a comprehensive guide to the microwave-assisted synthesis of pyrido[3,4-d]pyridazine derivatives, intended for researchers, scientists, and professionals in the field of drug development.

The Rationale Behind Microwave-Assisted Synthesis: A Deeper Look

The enhanced reaction rates observed in microwave chemistry are attributed to the unique heating mechanism. Unlike conventional heating, which relies on slow heat transfer through convection and conduction, microwaves directly couple with polar molecules in the reaction mixture.[7] This interaction occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as reagents and solvents with a dipole moment, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the reaction mixture.[8][9]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions and surrounding molecules generate heat.[10]

This efficient and localized heating often results in temperatures far exceeding the solvent's boiling point in sealed vessels, leading to significant rate enhancements.[11] It is important to note that microwave energy itself is typically not sufficient to break chemical bonds directly; the effects are primarily thermal.[7]

General Protocol for Microwave-Assisted Synthesis of a Pyrido[3,4-d]pyridazine Derivative

The following is a general protocol for the synthesis of a substituted pyrido[3,4-d]pyridazine-1(2H)-one, a common core structure. This protocol is based on analogous syntheses of related fused heterocyclic systems and should be optimized for specific substrates.

Reaction Scheme:

A plausible synthetic route involves the condensation of a substituted pyridine-3,4-dicarboxylate with hydrazine hydrate under microwave irradiation.

(Note: This is a representative scheme. The actual starting materials may vary depending on the desired final product.)

Materials and Equipment:

  • Appropriately substituted pyridine-3,4-dicarboxylate derivative (1 mmol)

  • Hydrazine hydrate (1.2 mmol)

  • Ethanol (3-5 mL, or another suitable polar solvent)

  • Microwave synthesizer with sealed vessel capability (e.g., Biotage® Initiator+, CEM Discover®)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

  • Appropriate deuterated solvent for NMR analysis

Step-by-Step Procedure:

  • Reactant Preparation: In a 10 mL microwave reaction vial, combine the substituted pyridine-3,4-dicarboxylate (1 mmol), hydrazine hydrate (1.2 mmol), and a magnetic stir bar.

  • Solvent Addition: Add 3-5 mL of ethanol to the vial. The solvent choice is crucial as it needs to be polar enough to efficiently absorb microwave energy.

  • Vessel Sealing: Securely seal the vial with a cap designed for high-pressure microwave reactions.

  • Microwave Irradiation: Place the sealed vial in the microwave synthesizer. Set the reaction parameters as follows (these should be optimized for specific substrates):

    • Temperature: 120-150 °C

    • Time: 10-30 minutes

    • Power: 100-300 W (or use dynamic power control to maintain the target temperature)

    • Stirring: On

  • Cooling: After the irradiation is complete, allow the reaction vial to cool to a safe temperature (typically below 50 °C) before opening.[11]

  • Work-up:

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure.

    • Add distilled water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Comparative Data: Microwave vs. Conventional Heating

The advantages of microwave-assisted synthesis are clearly demonstrated when compared to traditional heating methods for the synthesis of related heterocyclic compounds.

Heterocyclic SystemHeating MethodReaction TimeYield (%)Reference
Pyrazolo[3,4-d]pyrimidin-4-onesMicrowave10-20 min87-94[7]
Pyrazolo[3,4-d]pyrimidin-4-onesConventional5-8 hoursLower yields[7]
4,6-DiarylpyrimidinesMicrowave15-25 min72-86[12]
4,6-DiarylpyrimidinesConventional3-5 hours90-94[12]
Pyrido[3,2-f][4][13]thiazepinesMicrowave30 min85[14]
Pyrido[3,2-f][4][13]thiazepinesConventionalNot specified61[14]
Tri/Tetrasubstituted PyridinesMicrowave10-20 minup to 98[10]
Tri/Tetrasubstituted PyridinesConventionalSeveral hoursLower yields[10]

Visualizing the Workflow and Advantages

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_synthesis Microwave Synthesis cluster_processing Product Processing cluster_analysis Analysis & Characterization A Combine Reactants & Solvent in Microwave Vial B Seal Vial & Place in Microwave Reactor A->B C Irradiate at Set Temperature & Time B->C Controlled Heating D Cool Reaction Vessel C->D E Work-up (Extraction) D->E F Purification (Chromatography) E->F G Spectroscopic Analysis (NMR, MS, IR) F->G H Purity Assessment G->H

Caption: A streamlined workflow for the microwave-assisted synthesis of pyrido[3,4-d]pyridazine derivatives.

Logical Relationship of MAOS Advantages in Drug Development

G cluster_maos Microwave-Assisted Organic Synthesis (MAOS) cluster_drugdev Drug Development Outcomes maos_advantages Rapid Heating Increased Reaction Rates Higher Yields & Purity Green Chemistry Principles drugdev_outcomes Accelerated Discovery Cycles Rapid Library Synthesis Improved Compound Quality Sustainable Practices maos_advantages:f0->drugdev_outcomes:f0 Leads to maos_advantages:f1->drugdev_outcomes:f1 Enables maos_advantages:f2->drugdev_outcomes:f2 Results in maos_advantages:f3->drugdev_outcomes:f3 Promotes

Caption: The synergistic relationship between the advantages of MAOS and desired outcomes in drug development.

Applications in Drug Development

The pyrido[3,4-d]pyridazine core is a key pharmacophore in a variety of biologically active molecules. The ability to rapidly synthesize a library of these derivatives using microwave technology allows for efficient structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery. The diverse biological activities reported for pyridazine and its fused derivatives include:

  • Anticancer Agents: Certain derivatives have shown potent activity against various cancer cell lines.[3]

  • Antimicrobial and Antifungal Properties: The nitrogen-rich heterocyclic system is effective against a range of microbial pathogens.[3][15]

  • Enzyme Inhibition: Pyrido[3,4-d]pyridazine derivatives have been investigated as inhibitors of various kinases and other enzymes implicated in disease.

  • Cardiovascular and CNS Activity: The broader class of pyridazines has been explored for applications in treating cardiovascular and central nervous system disorders.[2]

The speed and efficiency of microwave-assisted synthesis empower medicinal chemists to quickly generate novel analogues for biological screening, thereby accelerating the identification of lead compounds and the overall drug discovery process.[4]

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of medicinally important heterocyclic compounds like pyrido[3,4-d]pyridazines. This technology offers substantial improvements in reaction times, yields, and overall efficiency, while aligning with the principles of green chemistry. By adopting these methods, research and development laboratories can enhance their productivity and accelerate the discovery of new and effective therapeutic agents.

References

  • [Microwave Assisted Synthesis and Unusual Coupling of Some Novel Pyrido[3,2-f][4][13]thiazepines.]([Link])

Sources

Application

Purification methods for dimethoxypyrido[3,4-d]pyridazine intermediates

Application Note: Advanced Purification Strategies for 1,4-Dimethoxypyrido[3,4-d]pyridazine Intermediates Executive Summary The pyrido[3,4-d]pyridazine scaffold is a highly privileged pharmacophore in modern medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Strategies for 1,4-Dimethoxypyrido[3,4-d]pyridazine Intermediates

Executive Summary

The pyrido[3,4-d]pyridazine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors, SOS1 inhibitors (e.g., MRTX0902), and novel NLRP3 inflammasome modulators 1[1]. However, the synthesis and isolation of its key building blocks, particularly 1,4-dimethoxypyrido[3,4-d]pyridazine (CAS: 25466-14-2) 2[2], present significant downstream processing challenges. The complexity of this nitrogen-rich heterocycle makes it a notoriously difficult target to purify on a multi-kilogram scale3[3]. This guide details field-proven, mechanistically grounded protocols for isolating this critical intermediate across discovery and process scales.

Mechanistic Context & The Impurity Profile

The purification strategy for 1,4-dimethoxypyrido[3,4-d]pyridazine must be dictated by its synthetic origin, as different routes generate distinct, highly problematic impurity profiles:

  • The SNAr Route (Industrial Standard): Typically synthesized by treating pyrido[3,4-d]pyridazine-1,4(2H,3H)-dione with POCl3 to yield a 1,4-dichloro intermediate, followed by nucleophilic aromatic substitution (SNAr) with sodium methoxide 4[4].

    • Primary Impurity: Incomplete substitution leaves mono-chloro-mono-methoxy regioisomers. These share similar polarities with the target but possess different crystal lattice energies.

  • The Direct Methylation Route (Discovery Scale): Treatment of the dione with diazomethane or dimethyl sulfate.

    • Primary Impurity: This route inevitably generates a complex 1:1 mixture of the desired 1,4-dimethoxy product alongside N-methylated regioisomers (e.g., 1-methoxy-3-methylpyrido[3,4-d]pyridazin-4(3H)-one)5[5]. These isomers co-elute on standard normal-phase silica due to identical hydrogen-bond acceptor counts.

Furthermore, the basic pyridine nitrogen (N6) interacts strongly with acidic silanol groups on bare silica, causing severe chromatographic tailing and irreversible adsorption if not properly mitigated.

Strategic Triage: Selecting the Right Purification Modality

Workflow Crude Crude Reaction Mixture (1,4-dimethoxypyrido[3,4-d]pyridazine) Decision Select Purification Strategy Crude->Decision Trit Method A: Trituration (Isopropanol, 0°C) Decision->Trit >100g Scale (SNAr Route) Flash Method B: NP-Flash (Silica + 1% Et3N) Decision->Flash 1-100g Scale (General Prep) HPLC Method C: RP-HPLC (C18, MeCN/H2O) Decision->HPLC <1g Scale (Isomer Separation) PureA Process Grade (>95% Purity) Trit->PureA PureB Discovery Grade (>98% Purity) Flash->PureB PureC Analytical Grade (>99.5% Purity) HPLC->PureC

Decision matrix for the purification of dimethoxypyrido[3,4-d]pyridazine intermediates.

Validated Experimental Protocols

Method A: Selective Trituration (Process Scale / >100g)
  • Causality & Rationale: 1,4-dimethoxypyrido[3,4-d]pyridazine exhibits highly ordered pi-stacking, making it highly crystalline. The mono-chloro impurities disrupt this crystal lattice and remain soluble in cold, moderately polar protic solvents like isopropanol (IPA).

  • Self-Validating Protocol:

    • Solvent Exchange: Concentrate the crude methanolic SNAr reaction mixture in vacuo to a thick paste. Do not dry to a hard crust, as this traps impurities within the matrix.

    • Suspension: Add 5 volumes (relative to theoretical yield mass) of absolute Isopropanol (IPA). Heat to 60 °C until a homogenous slurry is formed.

    • Controlled Cooling: Cool the slurry at a rate of 10 °C/hour to 0 °C. Causality: Rapid crash-cooling causes impurity occlusion; slow cooling ensures thermodynamic selection of the pure dimethoxy crystal lattice.

    • Aging & Filtration: Stir at 0 °C for 2 hours. Filter over a sintered glass funnel. Wash the filter cake with 2 volumes of ice-cold IPA, followed by 1 volume of cold heptane to displace the alcohol and speed drying.

    • In-Process Control (IPC): Sample the mother liquor. Analyze via LC-MS. The process is validated when the mother liquor shows >80% enrichment of the mono-chloro impurity relative to the target mass.

Method B: Amine-Modified Normal Phase Chromatography (Discovery Scale / 1–100g)
  • Causality & Rationale: To prevent the basic pyrido-nitrogen from binding to the acidic silanols of the silica stationary phase, a sacrificial amine (Triethylamine) is introduced to the mobile phase to dynamically coat the silica surface, sharpening the elution band.

  • Self-Validating Protocol:

    • Column Passivation: Pack the silica column using Hexanes containing 1% (v/v) Triethylamine (Et₃N). Flush with at least 2 column volumes (CV) of this mixture.

    • Dry Loading: Dissolve the crude mixture in minimal Dichloromethane (DCM). Add Celite 545 (1:2 mass ratio to crude) and evaporate to a free-flowing powder. Causality: Liquid loading often causes band-broadening due to the intermediate's poor solubility in the starting mobile phase.

    • Gradient Elution: Elute using a gradient of Ethyl Acetate in Hexanes (10% to 60% over 10 CV), maintaining 1% Et₃N throughout.

    • IPC: Monitor fractions via TLC (UV 254 nm). The target compound will fluoresce strongly. Co-spot fractions against the crude mixture; the Et₃N ensures the target spot does not streak.

Method C: Reverse-Phase Preparative HPLC (Analytical Scale / <1g)
  • Causality & Rationale: If synthesized via direct methylation, N-methyl and O-methyl isomers cannot be separated by NP-chromatography. Reverse-phase C18 exploits the subtle differences in hydrophobic surface area between the planar O-methyl groups and the out-of-plane N-methyl groups.

  • Self-Validating Protocol:

    • Sample Prep: Dissolve the crude mixture in DMSO to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

    • Column Parameters: Use a C18 Prep Column (e.g., 5 µm, 21 x 250 mm).

    • Method: Run a gradient of 5% to 70% Acetonitrile in Water over 20 minutes. Critical: Buffer the aqueous phase with 0.1% Formic Acid to protonate the pyridine ring, increasing polarity and resolving it from neutral organic impurities.

    • IPC: Monitor dual wavelengths (254 nm and 280 nm). The N-methyl pyridazinone isomers typically exhibit a distinct UV-shift at 280 nm compared to the fully aromatic 1,4-dimethoxy core, allowing for real-time peak differentiation.

Quantitative Performance Metrics

The following table summarizes the expected outcomes of each purification modality based on historical scale-up data:

Purification MethodOptimal ScaleTarget Impurity RemovedTypical YieldFinal Purity (HPLC)Processing Time
A. Trituration >100 gMono-chloro intermediate75 – 82%95.0 – 98.0%12 – 18 hours
B. NP-Flash 1 – 100 gBaseline polar tars, salts85 – 90%> 98.0%2 – 4 hours
C. RP-HPLC < 1 gN-methyl regioisomers60 – 70%> 99.5%45 min / run

References

  • Oka, Y., Itoh, K., Miyake, A., Tada, N., Omura, K., Tomimoto, M., & Yurugi, S. (1975). Studies on the Syntheses of N-Heterocyclic Compounds. XXVI. Syntheses of Pyrido[3, 4-d] pyridazine Derivatives. (3). J-Stage. 4

  • Molaid Chemical Database. 1,4-Dimethoxypyrido<3,4-d>pyridazin | 25466-14-2. 2

  • Scattolin, T., Lizza, J., & Chen, C. (2023). Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. ChemRxiv. 3

  • US Patent 11618751B1. Pyrido-[3,4-d]pyridazine amine derivatives useful as NLRP3 derivatives. Google Patents. 1

  • Houben-Weyl Methods of Organic Chemistry. Bicyclic 6-Ring Systems Each with One to Two N-Atoms. Thieme Connect. 5

Sources

Method

Application Note: One-Pot Synthesis Strategies for Functionalized Pyrido-Pyridazines

Executive Summary Pyrido-pyridazines—encompassing isomers such as pyrido[2,3- ]pyridazine and pyrido[3,4- ]pyridazine—are privileged bicyclic scaffolds in medicinal chemistry. They exhibit a broad spectrum of biological...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrido-pyridazines—encompassing isomers such as pyrido[2,3-


]pyridazine and pyrido[3,4-

]pyridazine—are privileged bicyclic scaffolds in medicinal chemistry. They exhibit a broad spectrum of biological activities, functioning as COX-1/COX-2 dual inhibitors, potent anticancer agents, and selective phosphodiesterase (PDE4/5) inhibitors [1, 3]. Traditional multi-step syntheses of these heterocycles often suffer from intermediate instability, low overall yields, and tedious chromatographic purification steps.

This application note details validated, highly efficient one-pot synthesis strategies that bypass intermediate isolation. By leveraging thermodynamic control and in situ reactivity, these protocols provide researchers with robust pathways to generate highly functionalized pyrido-pyridazines for drug discovery pipelines.

Mechanistic Insights & Causality

The transition from stepwise to one-pot synthesis in pyrido-pyridazine construction is driven by the need to maximize thermodynamic efficiency and circumvent intermediate degradation.

  • Annulation via 2-Pyridone Intermediates: In the synthesis of pyrido[2,3-

    
    ]pyridazine-2,8-diones, the reaction initiates with a Knoevenagel-type condensation between 
    
    
    
    -enamino diketones and active methylene reagents (e.g., malononitrile or ethyl cyanoacetate). Instead of isolating the resulting highly polar 2-pyridone intermediate, the sequential in situ addition of hydrazine monohydrate triggers a rapid cyclocondensation [1]. This one-pot approach capitalizes on the elevated reactivity of the unpurified electrophilic centers, driving the equilibrium toward the thermodynamically stable fused bicyclic system while preventing hydrolytic degradation of the intermediates.
  • Formal [4+2] Cycloadditions: For pyrido[3,4-

    
    ]pyridazines, inverse electron-demand Diels-Alder (IEDDA) reactions utilizing 1,2-diazines and siloxyalkynes have been revolutionized by non-precious metal catalysis. While legacy silver-catalyzed methods often fail due to competitive coordination, earth-abundant Copper(I) catalysts effectively coordinate with the nitrogen heteroatoms of the diazine. This specific coordination lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, facilitating the cycloaddition under ambient conditions without irreversible catalyst poisoning [2].
    

Synthetic Workflow & Pathway Visualization

OnePotSynthesis Substrate β-enamino diketones (Substrates 1a-1g) Condensation Knoevenagel Condensation EtOH, Reflux, 8-24 h Substrate->Condensation Reagent1 Active Methylene Reagents (Malononitrile / Ethyl cyanoacetate) Reagent1->Condensation Intermediate 2-Pyridone Intermediate (In situ generated, not isolated) Condensation->Intermediate Product Pyrido[2,3-d]pyridazine-2,8-diones (Functionalized Target) Intermediate->Product + Reagent2 Reflux, 6-16 h Reagent2 Hydrazine Monohydrate (Nucleophilic Cyclocondensation)

One-pot synthetic workflow for pyrido[2,3-d]pyridazine-2,8-diones via in situ annulation.

Quantitative Data: Yield Comparison & Optimization

The one-pot methodology demonstrates superior yields compared to classical stepwise isolation, significantly reducing solvent waste and processing time. The table below summarizes the reaction efficiency for various functionalized derivatives across different catalytic conditions.

Target ScaffoldSubstrate / ReagentsCatalyst / ConditionsYield (%)Ref.
Pyrido[2,3-

]pyridazine-2,8-diones

-enamino diketones + malononitrile + hydrazine
EtOH, Reflux (14-40 h total)61–88%[1]
Pyrido[3,4-

]pyridazine derivatives
1,2-diazines + phenylsiloxyalkyneCu(I) complex, Ambient Temp67%[2]
Pyrido[2,3-

]pyridazine (CF₃-sub)
Trifluoromethyl-pyrido-pyridazine + siloxyalkyneCu(I) complex, Ambient Temp64%[2]
Thiazolyl-pyrido-pyridazines

-halo carbonyl + thiosemicarbazide + anhydrides
Nano-NiFe₂O₄, EtOH:H₂O (1:1)78–90%[3]

Detailed Experimental Protocols

Protocol A: One-Pot Synthesis of 3,5-Disubstituted Pyrido[2,3- ]pyridazine-2,8-diones

Causality Note: Conducting this reaction in a single pot prevents the hydrolytic degradation of the 2-pyridone intermediate. Ethanol is selected as the solvent because it adequately solubilizes the starting materials at reflux while allowing the highly crystalline final product to precipitate upon cooling, facilitating a chromatography-free purification [1].

Materials:

  • 
    -enamino diketone derivatives (1.0 mmol)
    
  • Malononitrile or Ethyl cyanoacetate (1.2 mmol)

  • Hydrazine monohydrate (1.5 mmol)

  • Absolute Ethanol (Analytical Grade)

Step-by-Step Procedure:

  • Initial Condensation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the

    
    -enamino diketone (1.0 mmol) and the active methylene reagent (1.2 mmol) in 15 mL of absolute ethanol.
    
  • Primary Reflux: Heat the mixture to reflux (approx. 78 °C) under a nitrogen atmosphere. Monitor the consumption of the starting materials via TLC (typically requires 8–24 hours depending on the steric bulk of the diketone).

  • In Situ Cyclocondensation: Once the formation of the 2-pyridone intermediate is confirmed by TLC, carefully add hydrazine monohydrate (1.5 mmol) dropwise to the refluxing solution. (Caution: Hydrazine is highly toxic and reactive; perform this step in a well-ventilated fume hood).

  • Secondary Reflux: Continue to reflux the reaction mixture for an additional 6–16 hours until full conversion to the bicyclic product is achieved.

  • Workup & Purification: Allow the reaction mixture to cool slowly to room temperature. The desired pyrido[2,3-

    
    ]pyridazine-2,8-dione will typically precipitate as a crystalline solid.
    
  • Isolation: Collect the precipitate via vacuum filtration, wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove unreacted starting materials, and dry under high vacuum. Typical yields range from 61% to 88%.

Protocol B: Cu-Catalyzed Formal [4+2] Cycloaddition for Pyrido[3,4- ]pyridazines

Causality Note: Switching to earth-abundant Copper(I) complexes provides the exact Lewis acidity required to activate the diazine without the irreversible catalyst poisoning historically observed with silver salts [2].

Materials:

  • Pyrido[3,4-

    
    ]pyridazine (1.0 mmol)
    
  • Phenylsiloxyalkyne (1.5 mmol)

  • Cu(I) Catalyst Complex (e.g.,[Cu(MeCN)₄]PF₆) (5 mol%)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Procedure:

  • Catalyst Activation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the Cu(I) catalyst (5 mol%) in 5 mL of anhydrous DCM.

  • Substrate Addition: Add pyrido[3,4-

    
    ]pyridazine (1.0 mmol) to the stirring catalyst solution. Stir for 5 minutes at room temperature to allow for initial metal-ligand coordination.
    
  • Cycloaddition: Slowly add phenylsiloxyalkyne (1.5 mmol) via syringe. The reaction is mildly exothermic.

  • Reaction Monitoring: Stir the mixture at ambient temperature. The reaction is typically facile and reaches completion within 2 to 4 hours (verify via LC-MS).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL) to strip the copper catalyst from the organic products. Extract the aqueous layer with DCM (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexane/EtOAc gradient) to afford the functionalized isoquinoline/pyrido-pyridazine derivatives.

References

  • Rosa, F. A., Gonçalves, D. S., Pianoski, K. E., et al. (2024). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry. Available at:[Link]

  • Kessler, S. N., & Wegner, H. A. (2014). Non-Precious Metals Catalyze Formal [4 + 2] Cycloaddition Reactions of 1,2-Diazines and Siloxyalkynes under Ambient Conditions. Organic Letters, 16(13), 3268-3271. Available at:[Link]

  • Al-Ghamdi, S. N., et al. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe₂O₄ Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Solving hydrolysis side reactions in methoxylation of chloropyridazines

Technical Support Center: Methoxylation of Chloropyridazines Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methoxylation of Chloropyridazines

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the methoxylation of chloropyridazines. As a common transformation in medicinal chemistry, this seemingly straightforward Nucleophilic Aromatic Substitution (SNAr) reaction is frequently complicated by a competitive hydrolysis side reaction, leading to the formation of undesired hydroxypyridazine byproducts, reduced yields, and purification challenges.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven laboratory practices. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-yield results.

The Core Challenge: Methoxylation vs. Hydrolysis

The methoxylation of a chloropyridazine is a classic SNAr reaction. The electron-deficient pyridazine ring is activated towards nucleophilic attack, allowing the methoxide ion (CH₃O⁻) to displace the chloride leaving group. However, the methoxide anion is a strong base, and its precursor, sodium methoxide, is highly hygroscopic. Any trace of water in the reaction will react with sodium methoxide to generate hydroxide ions (OH⁻)[1][2]. These hydroxide ions are also potent nucleophiles and will compete with methoxide, leading to the formation of the hydrolysis byproduct.

Diagram: Competing SNAr Pathways

SNAr_Mechanism cluster_start Reactants Chloropyridazine Chloropyridazine (Substrate) Intermediate_MeO Meisenheimer Complex (Methoxy Adduct) Chloropyridazine->Intermediate_MeO + CH₃O⁻ (k₁) Intermediate_OH Meisenheimer Complex (Hydroxy Adduct) Chloropyridazine->Intermediate_OH + OH⁻ (k₂) Methoxide Methoxide (CH₃O⁻) (Desired) Hydroxide Hydroxide (OH⁻) (Undesired) Product_MeO Methoxypyridazine (Desired Product) Intermediate_MeO->Product_MeO - Cl⁻ Product_OH Hydroxypyridazine (Byproduct) Intermediate_OH->Product_OH - Cl⁻

Caption: The SNAr mechanism for methoxylation and competing hydrolysis.

Troubleshooting Guide

This section addresses specific problems encountered during the methoxylation of chloropyridazines.

Q1: My reaction has a low yield, and I've isolated a significant amount of the hydroxypyridazine byproduct. What went wrong?

This is the most common failure mode and is almost always caused by the presence of water. The hydroxide ion (OH⁻), generated from the reaction of sodium methoxide with water, acts as a competing nucleophile[1][2]. To solve this, you must rigorously exclude water from every component of your reaction.

Potential Sources of Water & Solutions:

  • Sodium Methoxide Reagent:

    • Problem: Solid sodium methoxide is extremely hygroscopic and can degrade upon storage, especially if the container has been opened multiple times. Commercially available solutions of sodium methoxide in methanol can also absorb atmospheric moisture, and their stated concentration may decrease over time.

    • Solution: Use a freshly opened bottle of high-purity (≥98%) sodium methoxide solid. If using a solution, it is best practice to titrate it before use to confirm the molarity. For the most sensitive substrates, consider preparing fresh sodium methoxide from sodium metal and anhydrous methanol.

  • Methanol Solvent:

    • Problem: Standard "anhydrous" grade methanol from a bottle can still contain 50-100 ppm of water, which is often sufficient to cause significant hydrolysis. Once opened, the solvent readily absorbs moisture from the air.

    • Solution: Use freshly distilled methanol from a suitable drying agent (like magnesium methoxide) or use methanol from a solvent purification system (SPS). Alternatively, dry the solvent using activated 3Å molecular sieves for at least 24 hours before use. See Protocol 1 for details.

  • Reaction Atmosphere:

    • Problem: Failure to maintain a dry, inert atmosphere (e.g., Nitrogen or Argon) allows ambient moisture to enter the reaction vessel.

    • Solution: Assemble the reaction under a positive pressure of inert gas. Use rubber septa on all openings and transfer reagents via syringe or cannula. See Protocol 2 for a detailed setup.

  • Glassware:

    • Problem: Residual water adsorbed on the surface of the glassware can be a significant contributor.

    • Solution: Oven-dry all glassware at >120 °C for at least 4 hours. For maximum rigor, flame-dry the glassware under vacuum and allow it to cool under a stream of inert gas.

Q2: My reaction is very sluggish and fails to reach completion, even after extended reaction times. What are the likely causes?

Assuming you have rigorously excluded water, a sluggish reaction points to issues with reactivity or stoichiometry.

  • Insufficient Base: Ensure you are using at least a stoichiometric amount of sodium methoxide relative to the chloropyridazine. A slight excess (1.1-1.2 equivalents) is often beneficial to drive the reaction to completion. Remember to use the titrated value if you are using a solution.

  • Low Reaction Temperature: While room temperature can be sufficient for highly activated substrates, many chloropyridazines require heating to achieve a reasonable reaction rate. A typical starting point is to reflux the reaction in methanol (approx. 65 °C). If the reaction is still slow, a higher boiling solvent like THF or Dioxane with sodium methoxide could be considered, but be mindful of potential side reactions at elevated temperatures.

  • Substrate Deactivation: The electronic nature of the pyridazine ring greatly influences its reactivity in SNAr reactions[3][4]. If your pyridazine contains electron-donating groups (EDGs), the ring will be less electrophilic and thus less reactive towards nucleophilic attack. In such cases, more forcing conditions (higher temperature, longer reaction time, or a stronger base/nucleophile system) may be required.

  • Poor Reagent Quality: Aside from water contamination, the purity of your starting chloropyridazine is critical. Impurities could interfere with the reaction. Confirm the purity of your starting material by NMR or LC-MS.

Q3: My LC-MS analysis shows multiple unexpected byproducts. What could they be?

While hydrolysis is the primary concern, other side reactions can occur, especially under harsh conditions.

  • Dimerization or Oligomerization: If the starting material can also act as a nucleophile, self-condensation can occur.

  • Ring-Opening: Under very strong basic conditions and high temperatures, the pyridazine ring itself can become susceptible to cleavage.

  • Reaction with Solvent Impurities: If using technical grade solvents, impurities could lead to unexpected products.

Recommended Action: Isolate the major byproduct and characterize it fully (NMR, HRMS) to understand the side reaction pathway. This information is crucial for rationally redesigning the reaction conditions. Analytical monitoring by TLC, GC, or LC-MS is essential to track the consumption of starting material and the formation of products and byproducts[5].

Frequently Asked Questions (FAQ)

Q1: What is the mechanistic basis for the SNAr reaction on a pyridazine ring?

The reaction proceeds via a two-step addition-elimination mechanism[6][7].

  • Addition: The nucleophile (methoxide) attacks one of the electron-deficient carbons bearing a leaving group (chloride), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nitrogen atoms in the pyridazine ring are crucial for stabilizing this negative charge.

  • Elimination: The leaving group (chloride) is expelled, and the aromaticity of the ring is restored, yielding the final methoxypyridazine product. The formation of the Meisenheimer complex is typically the rate-determining step[8].

Q2: Are there any alternatives to sodium methoxide for this transformation?

Yes, several alternatives can be considered depending on the specific substrate and desired outcome.

  • Potassium tert-Butoxide (KOtBu): A stronger, more sterically hindered base. While it can be used with methanol, it is often employed in a non-nucleophilic solvent like THF, where it can deprotonate methanol in situ. Its bulkiness can sometimes offer different selectivity profiles.

  • Copper-Catalyzed Methoxylation: For less activated or challenging aryl halides, copper(I)-catalyzed methods can be effective[9]. These reactions often use a copper(I) salt (e.g., CuI) with a ligand and a base, and can proceed under milder conditions than traditional SNAr.

  • Phase-Transfer Catalysis: Using a phase-transfer catalyst (e.g., a quaternary ammonium salt) with aqueous NaOH and methanol in an organic solvent can sometimes be effective, but carries a high risk of hydrolysis if not perfectly optimized.

Q3: How important is the choice of solvent?

The solvent plays a critical role.

  • Methanol: The most common choice as it serves as both the solvent and the source of the methoxide nucleophile (when used with a base like NaH or NaOH). However, its protic nature can stabilize the intermediates and its boiling point limits the reaction temperature.

  • Aprotic Polar Solvents (DMF, DMSO, NMP): These solvents are excellent for SNAr reactions as they accelerate the rate by effectively solvating the cation (Na⁺) but poorly solvating the "naked" and highly reactive anion (CH₃O⁻). However, they must be rigorously dried, and their high boiling points can lead to thermal decomposition if not carefully controlled.

  • Aprotic Nonpolar Solvents (THF, Dioxane): Often used when a higher temperature than refluxing methanol is required. Sodium methoxide has lower solubility in these solvents, which can sometimes lead to heterogeneous mixtures and slower reaction rates.

Data & Protocols

Table 1: Recommended Starting Conditions for Methoxylation
ParameterRecommended ConditionRationale & Key Considerations
Base Sodium Methoxide (solid, ≥98%)1.1 - 1.2 equivalents. Use freshly opened reagent.
Solvent Anhydrous MethanolDried over 3Å molecular sieves or distilled. See Protocol 1 .
Temperature 65 °C (Reflux)Good starting point. May need to be increased for deactivated substrates.
Atmosphere Nitrogen or ArgonEssential to prevent moisture contamination. See Protocol 2 .
Concentration 0.1 - 0.5 MA reasonable starting range for solubility and reaction kinetics.
Monitoring TLC or LC-MSCheck for consumption of starting material after 2-4 hours.
Protocol 1: Preparation of Anhydrous Methanol
  • Pre-drying: Add approximately 50 g of activated 3Å molecular sieves to a new, sealed 1 L bottle of ACS grade methanol.

  • Equilibration: Allow the methanol to stand over the molecular sieves for at least 24 hours. Shake intermittently.

  • Storage: Store the bottle sealed with a Sure/Seal™ cap or under a positive pressure of inert gas.

  • Usage: Withdraw the required volume of anhydrous methanol using a dry syringe through a rubber septum. Never leave the bottle open to the atmosphere.

Protocol 2: General Procedure for Methoxylation under Inert Atmosphere
  • Glassware Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser at 120 °C for at least 4 hours. Assemble the glassware hot and allow it to cool under a positive pressure of dry nitrogen or argon (use a gas bubbler to monitor flow).

  • Reagent Addition (Solid NaOMe): To the cooled flask, add the chloropyridazine substrate (1.0 eq). Briefly remove the condenser, add the solid sodium methoxide (1.1 eq) under a strong counter-flow of inert gas, and immediately re-seal the system.

  • Solvent Addition: Add anhydrous methanol (from Protocol 1 ) via a dry syringe through a rubber septum.

  • Reaction: Stir the mixture at room temperature or heat to reflux (65 °C) using an oil bath.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots with a syringe and analyzing them by TLC or LC-MS.

  • Workup (Caution: Exothermic): Once the reaction is complete, cool the mixture in an ice bath. Slowly and carefully quench the excess sodium methoxide by adding a proton source, such as saturated aqueous ammonium chloride or dropwise addition of water[1]. The reaction can be highly exothermic.

  • Extraction & Purification: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane), wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield of Methoxypyridazine check_hydrolysis Is Hydroxypyridazine the major byproduct? start->check_hydrolysis hydrolysis_yes YES: Water Contamination check_hydrolysis->hydrolysis_yes  Yes hydrolysis_no NO: Incomplete Reaction or Other Byproducts check_hydrolysis->hydrolysis_no  No source_naome Check NaOMe quality (Use fresh/titrate) hydrolysis_yes->source_naome source_solvent Check Solvent (Use Protocol 1) hydrolysis_yes->source_solvent source_atmosphere Check Inert Atmosphere (Use Protocol 2) hydrolysis_yes->source_atmosphere source_glassware Check Glassware (Oven/Flame dry) hydrolysis_yes->source_glassware check_stoich Check Stoichiometry (Use 1.1-1.2 eq base) hydrolysis_no->check_stoich check_temp Increase Temperature (e.g., to reflux) hydrolysis_no->check_temp check_substrate Consider Substrate Activity (EDGs slow reaction) hydrolysis_no->check_substrate

Sources

Optimization

Technical Support Center: 1,4-Dimethoxypyrido[3,4-d]pyridazine Synthesis

This technical guide addresses the yield optimization of 1,4-dimethoxypyrido[3,4-d]pyridazine , a scaffold critical in kinase inhibitor development. The synthesis is chemically distinct due to the electronic asymmetry of...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the yield optimization of 1,4-dimethoxypyrido[3,4-d]pyridazine , a scaffold critical in kinase inhibitor development. The synthesis is chemically distinct due to the electronic asymmetry of the pyridine ring fused to the pyridazine core, which creates specific regioselectivity and reactivity challenges not found in symmetrical phthalazines.

Current Status: Operational Role: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide

Part 1: The Core Directive (Executive Summary)

The synthesis of 1,4-dimethoxypyrido[3,4-d]pyridazine typically proceeds via a three-stage workflow: Cyclization


 Aromatization/Activation 

Nucleophilic Substitution
.

The Yield Killer: The most common failure point is not the final methoxylation, but the quality of the dichloro intermediate . Impurities carried over from the dione synthesis (specifically uncyclized hydrazides or residual acetic acid) poison the chlorination step, leading to intractable black tars and low yields of the active electrophile.

The Solution: This guide implements a "Quality Gate" protocol. You must validate the purity of the pyrido[3,4-d]pyridazine-1,4-dione before proceeding to chlorination. We utilize the Anhydride Route (via cinchomeronic acid) rather than the diester route, as it minimizes uncyclized side products.

Part 2: Interactive Troubleshooting & Optimization (Q&A)

Module 1: Scaffold Construction (The Dione Intermediate)

User Query: My yield for the dione is high (>90%), but the solid is off-white/grey, and the subsequent chlorination fails. Why?

Diagnosis: You likely have trapped acetic acid or monohydrazide intermediates . The reaction of cinchomeronic anhydride with hydrazine is rapid, but ring closure requires thermal driving force. If the solid precipitates too quickly, it traps uncyclized material.

Technical Protocol:

  • Switch Solvent: Do not use pure ethanol. Use Acetic Acid (AcOH) as the solvent for the anhydride formation, then strip it completely (azeotrope with toluene).

  • The "Dry" Anhydride Rule: The 3,4-pyridinedicarboxylic anhydride is moisture sensitive. Hydrolysis reverts it to the diacid, which is unreactive toward hydrazine under mild conditions.

  • Cyclization Conditions: Use Hydrazine Hydrate (excess, 3-4 eq) in refluxing water or 50% AcOH. The aqueous environment ensures solubility of the intermediate monohydrazide, allowing full cyclization before precipitation.

Validation Check:

  • Pass: Product is a fluffy, white to pale yellow solid. MP > 300°C.[1][2][3]

  • Fail: Grey/sticky solid. Action: Recrystallize from large volumes of boiling water or reprecipitate from dilute NaOH/HCl.

Module 2: Activation (The Chlorination Step)

User Query: I am using neat POCl3, but the conversion to 1,4-dichloro is incomplete (monochloro species observed by LCMS).

Diagnosis: The pyrido[3,4-d]pyridazine dione is extremely insoluble. Neat POCl3 often fails to wet the surface or penetrate the crystal lattice effectively. Furthermore, the pyridine nitrogen can trap protons, deactivating the system.

Optimization Strategy:

  • Catalysis: You must use a base catalyst.[4] N,N-Diethylaniline (DEA) or Dimethylaniline (1-2 eq) is superior to pyridine here. It acts as a proton scavenger and solubilizing agent.

  • The "PCl5 Boost": Add Phosphorus Pentachloride (PCl5) (1.0 eq) alongside POCl3. PCl5 is a more aggressive chlorinating agent that helps initiate the reaction on the insoluble dione.

  • Temperature: Reflux (100-110°C) is mandatory. Stirring must be vigorous.

Reaction Monitoring (Self-Validating):

  • Take an aliquot, quench in MeOH.

  • LCMS Analysis: Look for the mass of the dimethoxy adduct (formed in situ in the MeOH quench) or the dichloro mass. If you see M+H corresponding to the monochloro-mono-oxo species, the reaction is incomplete. Do not stop refluxing.

Module 3: Methoxylation (The Target Synthesis)

User Query: I get a mixture of mono-methoxy and di-methoxy products. Adding more NaOMe just causes degradation.

Diagnosis: This is a classic Nucleophilic Aromatic Substitution (


)  competition. The first chlorine is displaced easily. The second chlorine is deactivated by the electron-donating effect of the first methoxy group.

The "High-Force" Protocol: To force the second substitution without degrading the ring:

  • Solvent: Methanol is the reactant, but its boiling point (65°C) is often too low for the second displacement.

  • Pressure: Perform the reaction in a sealed pressure vessel (Q-tube or autoclave) at 90-100°C .

  • Stoichiometry: Use 2.5 to 3.0 equivalents of NaOMe.

  • Exclusion of Water: STRICTLY anhydrous. Any water present will attack the highly electrophilic dichloro species to form the methoxy-oxo tautomer (dead end).

Part 3: Visualized Workflow & Data

Experimental Data Summary
ParameterStandard Route (Diester)Optimized Route (Anhydride)Notes
Precursor Dimethyl 3,4-pyridinedicarboxylate3,4-Pyridinedicarboxylic AnhydrideAnhydride is more reactive.
Cyclization Yield 65-75%95-98% Anhydride prevents open-chain byproducts.
Chlorination Agent Neat POCl3POCl3 + PCl5 + Diethylaniline Base catalyst is essential for full conversion.
Methoxylation Temp 65°C (Reflux)95°C (Sealed Tube) Higher temp overcomes electronic deactivation.
Final Yield 30-40%65-75% Overall yield from starting acid.
Pathway Diagram (Graphviz)

G Start 3,4-Pyridinedicarboxylic Acid (Cinchomeronic Acid) Proc1 Ac2O, Reflux Strip AcOH w/ Toluene Start->Proc1 Anhydride Intermediate: Cinchomeronic Anhydride Proc2 N2H4·H2O (3 eq) Reflux 4h Anhydride->Proc2 Dione Pyrido[3,4-d]pyridazine-1,4-dione (High Purity Solid) Proc3 POCl3 + PCl5 DEA (Cat.), Reflux Dione->Proc3 Dione->Proc3 Must be dry! Dichloro 1,4-Dichloropyrido[3,4-d]pyridazine (Moisture Sensitive) Proc4 NaOMe (3 eq), MeOH Sealed Tube, 95°C Dichloro->Proc4 Dichloro->Proc4 Avoid Water! Target TARGET: 1,4-Dimethoxypyrido[3,4-d]pyridazine Proc1->Anhydride Proc2->Dione Proc3->Dichloro Proc4->Target

Caption: Optimized synthetic workflow highlighting critical reagents (PCl5, DEA) and process controls (Sealed Tube) required to maximize yield.

Part 4: Detailed Experimental Protocol

Step 1: Synthesis of Pyrido[3,4-d]pyridazine-1,4-dione[5][6]
  • Anhydride Formation: Suspend 3,4-pyridinedicarboxylic acid (10.0 g) in acetic anhydride (30 mL). Reflux for 1 hour. The solid will dissolve. Concentrate in vacuo to dryness. Add toluene (20 mL) and concentrate again to remove traces of acetic acid.

  • Cyclization: Suspend the crude anhydride in water (50 mL). Slowly add hydrazine hydrate (15 mL, excess). Caution: Exothermic.

  • Reflux the mixture for 4 hours. A thick white precipitate will form.

  • Cool to room temperature. Filter the solid and wash with copious water (3 x 50 mL) followed by ethanol (20 mL).

  • Drying: Dry in a vacuum oven at 100°C for 12 hours. Yield: ~9.5 g (98%).

Step 2: Chlorination to 1,4-Dichloropyrido[3,4-d]pyridazine
  • In a dry flask under Argon, place the dried dione (5.0 g).

  • Add POCl3 (40 mL) and PCl5 (6.5 g).

  • Add N,N-Diethylaniline (3.0 mL) dropwise.

  • Reflux at 110°C for 6-8 hours. The solution should become clear/dark but free of suspended starting material.

  • Workup (Critical): Remove excess POCl3 in vacuo. Pour the thick residue onto crushed ice (200 g) with vigorous stirring. Do not let the temperature rise above 10°C to prevent hydrolysis.

  • Extract immediately with Dichloromethane (DCM) (3 x 100 mL). Dry organics over MgSO4 and concentrate. Yield: ~4.5 g (75%). Use immediately.

Step 3: Methoxylation
  • Dissolve 1,4-dichloro intermediate (4.0 g) in anhydrous MeOH (40 mL) in a pressure vial.

  • Add Sodium Methoxide (25 wt% in MeOH, 13 mL, ~3.0 eq).

  • Seal the vessel and heat to 95°C for 4 hours.

  • Cool, concentrate to remove bulk MeOH.

  • Partition between water (50 mL) and Ethyl Acetate (100 mL).

  • Wash organic layer with brine, dry, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc or purify via silica chromatography (0-5% MeOH in DCM).

References

  • Gümüs, M. (2011). Study on Synthesis and Biological Activity of Some Pyridopyridazine Derivatives. Semantic Scholar. (Describes the high-yield synthesis of the dione intermediate via the anhydride route).

  • Deeb, A. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI Molecules. (Review of isomeric systems and general chlorination/substitution strategies).

  • Castle, R. N. (1972). Synthesis of Derivatives of Pyrido[3,4-d]pyridazines.[5] UNM Digital Repository. (Foundational work on the 1,4-dichloro reactivity).

  • Baeva, L. A. (2015). Reaction conditions for nucleophilic substitution on pyridazine rings. ResearchGate. (Provides evidence for high-temperature methoxylation requirements).

Sources

Troubleshooting

Technical Support Center: Pyrido[3,4-d]pyridazine Regioselectivity Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter regioselectivity roadblocks when working with the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter regioselectivity roadblocks when working with the pyrido[3,4-d]pyridazine scaffold. This electron-deficient, privileged pharmacophore is highly valued in the synthesis of kinase inhibitors, NLRP3 inhibitors, and complex isoquinolines. However, the asymmetrical electronic distribution induced by the pyridine nitrogen creates significant regioselectivity challenges during both nucleophilic aromatic substitution (SNAr) and inverse electron-demand Diels-Alder (IEDDA) reactions.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to help you control regioselectivity in your workflows.

Troubleshooting Guides & FAQs

Issue 1: Uncontrolled SNAr on Polyhalogenated Cores

Q: I am performing an SNAr reaction on 1,4,5-trichloro-7-phenylpyrido[3,4-d]pyridazine using morpholine, but I am isolating a complex mixture of mono-, di-, and tri-substituted products. What is the intrinsic reactivity order, and how can I isolate the mono-substituted product?

Expert Insight: The reactivity of the chloro groups towards nucleophilic substitution is strictly governed by the electron-withdrawing effects of the ring nitrogens. The established reactivity order for nucleophilic displacement by amines (like morpholine) is Position 5 > Position 1 > Position 4 [1],[2].

The Causality: Position 5 is highly activated by the adjacent pyridine nitrogen via an ortho/para-like activation mechanism within the fused system. Once substitution occurs at C-5, the electron-donating nature of the newly introduced amine slightly deactivates the ring, but C-1 remains more activated than C-4. This is because the Lowest Unoccupied Molecular Orbital (LUMO) coefficient is larger at C-1 due to the polarizing pull of the pyridine ring on the pyridazine system.

The Solution: You must strictly control stoichiometry and temperature. Use exactly 1.0 equivalent of the nucleophile at 0 °C to isolate the 5-substituted product. Pushing the reaction to room temperature or adding excess equivalents will inevitably lead to C-1 and C-4 substitution[2].

Issue 2: Poor Regioselectivity in Hydrolysis

Q: When I attempt to hydrolyze 1,4-dichloropyrido[3,4-d]pyridazine in aqueous acid or base, I obtain a nearly 1:1 mixture of 4-chloropyrido[3,4-d]pyridazin-1(2H)-one and 1-chloropyrido[3,4-d]pyridazin-4(3H)-one. How can I selectively synthesize just one isomer?

Expert Insight: Direct hydrolysis of the 1,4-dichloro intermediate is notoriously unselective. Both C-1 and C-4 are highly activated by the adjacent pyridazine nitrogens. Under forcing hydrolytic conditions (e.g., refluxing aqueous HCl or NaOH), the subtle electronic differentiation provided by the distant pyridine nitrogen is insufficient to direct the attack of water or hydroxide exclusively to one carbon[2].

The Solution: Do not rely on direct hydrolysis of the dichloride. Instead, utilize a directed synthetic approach. Start from the corresponding cyclic imide or anhydride (e.g., 7-phenylpyrido[3,4-d]pyridazine-1,4(2H,3H)-dione) and selectively activate one position using controlled equivalents of POCl3, or employ regioselective protection strategies on the dione before chlorination[1].

Issue 3: Regioisomer Mixtures in IEDDA Cycloadditions

Q: I am using unsubstituted pyrido[3,4-d]pyridazine as an electron-deficient azadiene in an IEDDA[4+2] cycloaddition with 1-pyrrolidino-1-cyclopentene. My NMR shows two regioisomers. Why isn't the reaction perfectly selective?

Expert Insight: In IEDDA reactions, pyrido[3,4-d]pyridazine acts as the diene. Because the azadiene substructure is symmetrical with respect to the approaching dienophile, steric factors are negligible. The regiochemistry is entirely governed by the electronic properties—specifically, the magnitudes of the frontier orbital coefficients at the reacting atoms[3].

The Causality: The major cycloadduct emerges from the interaction of the 1-position of pyrido[3,4-d]pyridazine with the nucleophilic carbon of the enamine. The FMO coefficients dictate a strong preference for C-1 over C-4 attack, typically yielding a regioselectivity ratio of about 7:1[3]. Complete selectivity is rarely achieved without modifying the electronics of the diene (e.g., adding electron-withdrawing groups to bias the LUMO further).

Quantitative Data Summary

The following table summarizes the expected regioselectivity outcomes based on standardized reaction conditions.

Starting MaterialReagent / Reaction ConditionsMajor RegioisomerMinor RegioisomerRatioYield
1,4,5-trichloro-7-phenylpyrido[3,4-d]pyridazine Morpholine (1.0 eq), THF, 0 °C5-morpholino-1,4-dichloro...1-morpholino-4,5-dichloro...>95:582%
1,4-dichloropyrido[3,4-d]pyridazine 5% aq. HCl, 100 °C, 1 h4-chloro-1-oxo...1-chloro-4-oxo...~1:146% (Major)
Pyrido[3,4-d]pyridazine 1-pyrrolidino-1-cyclopentene, Dioxane, Reflux5a-pyrrolidino cycloadduct8a-pyrrolidino cycloadduct7:175%

Experimental Protocols

Protocol A: Regioselective SNAr of 1,4,5-trichloro-7-phenylpyrido[3,4-d]pyridazine

This protocol is designed to be self-validating by utilizing low temperatures to trap the kinetically favored 5-substituted product.

  • Preparation: Dissolve 1,4,5-trichloro-7-phenylpyrido[3,4-d]pyridazine (1.0 mmol) in anhydrous THF (10 mL) in an oven-dried flask under an inert argon atmosphere.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0 °C for 10 minutes.

  • Nucleophile Addition: Add triethylamine (1.2 mmol) to act as an acid scavenger. Dissolve morpholine (1.0 mmol, strictly 1.0 eq) in anhydrous THF (2 mL) and add it dropwise to the reaction mixture over 15 minutes using a syringe pump.

  • Monitoring: Stir at 0 °C for 2 hours. Self-Validation Step: Pull a 10 µL aliquot, quench in methanol, and analyze via LC-MS. You should observe the mass of the mono-substituted product without the appearance of the di-substituted mass. If unreacted starting material remains, do not add more morpholine; extend the reaction time by 30 minutes.

  • Workup: Quench the reaction with saturated aqueous NH4Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc) to isolate the pure 5-morpholino-1,4-dichloro-7-phenylpyrido[3,4-d]pyridazine.

Protocol B: IEDDA Cycloaddition of Pyrido[3,4-d]pyridazine

This methodology leverages frontier molecular orbital control to synthesize fused isoquinolines.

  • Reaction Setup: Dissolve unsubstituted pyrido[3,4-d]pyridazine (1.0 mmol) and 1-pyrrolidino-1-cyclopentene (4.0 mmol) in dry 1,4-dioxane (10 mL)[3].

  • Cycloaddition: Equip the flask with a reflux condenser and heat the solution to reflux under an Argon atmosphere for 4 hours. The electron-deficient azadiene will react with the electron-rich enamine dienophile[3].

  • Concentration: Cool the reaction to room temperature and remove all volatile components in vacuo.

  • Separation: Subject the oily residue to Medium Pressure Liquid Chromatography (MPLC) using ethyl acetate as the eluent. This will separate the major cycloadduct (isomer A, 5a-pyrrolidino) from the minor cycloadduct (isomer B, 8a-pyrrolidino)[3].

  • Aromatization (Optional): To obtain the fully aromatic isoquinoline derivative, treat the isolated major cycloadduct with mild acid to facilitate the elimination of the pyrrolidine auxiliary, followed by spontaneous aromatization.

Mechanistic Visualizations

SNAr_Pathway A 1,4,5-Trichloro-7-phenyl pyrido[3,4-d]pyridazine B 5-Morpholino-1,4-dichloro (Fastest, 1 eq, 0°C) A->B Morpholine Attack at C-5 C 1,5-Dimorpholino-4-chloro (Slower, 2 eq, 25°C) B->C Morpholine Attack at C-1 D 1,4,5-Trimorpholino (Slowest, Excess, Reflux) C->D Morpholine Attack at C-4

Fig 1. Stepwise SNAr regioselectivity pathway on 1,4,5-trichloro-7-phenylpyrido[3,4-d]pyridazine.

IEDDA_Mechanism Diene Pyrido[3,4-d]pyridazine (Electron-Deficient Diene) TS_Major Major Transition State (C-1 Attack, FMO Controlled) Diene->TS_Major [4+2] Cycloaddition TS_Minor Minor Transition State (C-4 Attack) Diene->TS_Minor [4+2] Cycloaddition Dienophile 1-Pyrrolidino-1-cyclopentene (Electron-Rich Dienophile) Dienophile->TS_Major [4+2] Cycloaddition Dienophile->TS_Minor [4+2] Cycloaddition Product_A Major Cycloadduct (Isomer A) Ratio: 7 TS_Major->Product_A Product_B Minor Cycloadduct (Isomer B) Ratio: 1 TS_Minor->Product_B Isoquinoline Fused Isoquinoline Derivative (After Pyrrolidine Elimination) Product_A->Isoquinoline -Pyrrolidine -Aromatization Product_B->Isoquinoline -Pyrrolidine -Aromatization

Fig 2. IEDDA[4+2] cycloaddition mechanism and regioselectivity of pyrido[3,4-d]pyridazine.

References

  • [3] Unsubstituted pyrido[3,4-d]pyridazine as an electron-deficient azadiene in [4+2] cycloaddition reactions. ARKIVOC. URL:

  • [1] Studies on the Syntheses of N-Heterocyclic Compounds. XXVI. Syntheses of Pyrido [3, 4-d] pyridazine Derivatives. (3). J-Stage. URL:

  • [2] Bicyclic 6-Ring Systems Each with One to Two N-Atoms. Houben-Weyl Methods of Organic Chemistry. Thieme-Connect. URL:

Sources

Optimization

Removing unreacted 1,4-dichloropyrido[3,4-d]pyridazine from product

The following technical guide is structured as a Tier-3 Support Document designed for medicinal chemists and process development scientists. It prioritizes actionable, high-fidelity protocols over generic advice.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Document designed for medicinal chemists and process development scientists. It prioritizes actionable, high-fidelity protocols over generic advice.

Topic: Removal of Unreacted 1,4-Dichloropyrido[3,4-d]pyridazine

Executive Summary & Chemical Context

The Problem: 1,4-Dichloropyrido[3,4-d]pyridazine (CAS 14490-19-8) is a highly reactive bis-electrophile often used as a scaffold in kinase inhibitor synthesis.[1] In Nucleophilic Aromatic Substitution (SNAr) reactions, unreacted starting material frequently co-elutes with the mono-substituted product due to similar lipophilicity profiles (logP overlap).

The Solution: Standard flash chromatography is often insufficient for strict purity requirements (>98%). This guide details three tiered strategies:

  • Chromatographic Optimization: Leveraging

    
    -
    
    
    
    interactions.[1]
  • Chemical Scavenging (The "Tag & Drag" Method): Chemoselective derivatization to alter solubility.[1]

  • Hydrolytic Workup: Forcing the impurity into a polar lactam species.

Diagnostic: Is This Your Impurity?

Before initiating remediation, confirm the presence of the starting material.

Property1,4-Dichloropyrido[3,4-d]pyridazine Characteristics
Appearance Pale yellow to light brown solid
Melting Point ~159°C
LC-MS Signal m/z 200/202/204 (Characteristic Cl2 isotope pattern: 9:6:[1]1)
TLC Behavior High Rf in non-polar systems (e.g., 20% EtOAc/Hex). Often trails or overlaps with lipophilic products.[1]
Reactivity Bis-electrophile; susceptible to hydrolysis at C1/C4 positions.[1]
Tier 1: Chromatographic Solutions

Use when the impurity level is <10% and Rf difference (


) is >0.15.

Standard silica gel often fails because the chloro-substituents and the pyridine nitrogen create a "lipophilic mask." To separate it, you must exploit the basicity of the pyridine ring or the aromaticity.

Recommended Mobile Phases:

  • DCM / Methanol / Ammonium Hydroxide (90:9:1): The ammonia suppresses the interaction of the product's basic sites with silanols, sharpening the peaks. The dichloro starting material, being less basic due to electron withdrawal, elutes differently.[1]

  • Toluene / Acetone: Toluene interacts with the electron-deficient pyridazine ring via

    
    -
    
    
    
    stacking, often altering the elution order compared to Hexane/EtOAc.[1]
Tier 2: Chemical Scavenging (The "Tag & Drag" Protocol)

Use when chromatography fails or for scale-up (>1g).

This is the most robust method. It relies on converting the lipophilic 1,4-dichloro impurity into a highly polar or ionizable species that can be washed away.[1]

Method A: The Amine Tag (For Neutral/Lipophilic Products)

Principle: React the excess electrophile with a water-soluble amine, then remove it via acidic aqueous wash.

Reagents:

  • Scavenger: N,N-Dimethylethylenediamine (DMEDA) or 1-Methylpiperazine.[1]

  • Solvent: THF or DMF.

Protocol:

  • Quantify: Estimate the moles of unreacted 1,4-dichloropyrido[3,4-d]pyridazine (via LCMS/NMR).

  • Charge: Add 3.0 equivalents (relative to the impurity) of DMEDA to the crude reaction mixture.

  • Heat: Stir at 40–50°C for 1–2 hours. Monitor disappearance of the dichloro peak (m/z 200) and appearance of the amino-adduct (m/z ~252).

  • Workup:

    • Dilute with EtOAc or DCM.

    • Wash 1: Water (removes excess DMEDA).

    • Wash 2: 1N HCl or 10% Citric Acid (Critical Step). The DMEDA-tagged impurity protonates and partitions into the aqueous layer.

    • Wash 3: Brine.[2][3]

    • Dry organic layer over Na2SO4.[2][3]

Method B: The Thiol Resin (For Basic/Amine-Rich Products)

If your product is an amine and would be lost in an acid wash, use a solid-supported scavenger.[1]

Reagents:

  • Scavenger: Polymer-supported Thiophenol (e.g., SiliaMetS® Thiol).[1]

  • Base: Diisopropylethylamine (DIPEA).[1]

Protocol:

  • Dissolve crude mixture in DCM/MeOH (9:1).

  • Add 3–5 equivalents of Thiol resin (relative to impurity).

  • Add 2 equivalents of DIPEA.

  • Shake/Stir gently at RT for 4–16 hours.

  • Filter: The impurity remains bound to the resin. The filtrate contains your purified product.[4]

Tier 3: Hydrolytic Workup

Use when the product is stable to aqueous base.

The chlorine atoms on the pyrido[3,4-d]pyridazine core are labile. Heating with aqueous base converts the starting material into the corresponding pyridazinone (lactam) , which is highly polar and often precipitates or remains in the aqueous phase.

Protocol:

  • Dissolve crude in THF.

  • Add 1N NaOH (2–3 equiv relative to impurity).

  • Heat to 50°C for 30–60 mins.

  • Extraction:

    • The impurity converts to the lactam (m/z 181 for mono-hydrolysis).

    • Partition between EtOAc and slightly basic water (pH 9).

    • The lactam prefers the aqueous phase or precipitates at the interface.

Visual Workflow: Decision Tree

PurificationWorkflow Start Crude Mixture Containing 1,4-Dichloropyrido[3,4-d]pyridazine CheckImpurity Impurity Level? Start->CheckImpurity LowImpurity < 10% (Trace) CheckImpurity->LowImpurity HighImpurity > 10% (Significant) CheckImpurity->HighImpurity Chromatography Tier 1: Flash Chromatography (DCM/MeOH/NH4OH) LowImpurity->Chromatography ScavengeDecision Is Product Acid Sensitive? HighImpurity->ScavengeDecision Final Pure Product (Impurity Removed) Chromatography->Final MethodA Method A: Amine Tag (DMEDA) + Acid Wash ScavengeDecision->MethodA No (Stable to Acid) MethodB Method B: Thiol Resin (Solid Phase Extraction) ScavengeDecision->MethodB Yes (Basic/Acid Sensitive) MethodA->Final MethodB->Final

Figure 1: Decision matrix for selecting the appropriate purification strategy based on impurity load and product stability.

Frequently Asked Questions (FAQs)

Q1: Why does the impurity co-elute even on a gradient? A: The 1,4-dichloropyrido[3,4-d]pyridazine core is planar and electron-deficient.[1] If your product is also a heteroaromatic system, their dipole moments and adsorption coefficients on silica are likely very similar.[1] Switch to a "shape-selective" solvent like Toluene or use the Chemical Scavenging method (Tier 2).

Q2: Can I use recrystallization? A: Yes, but with caution. The dichloro starting material has poor solubility in hexane and water but high solubility in DCM and EtOAc.[1] If your product crystallizes from hot Ethanol or Isopropanol, the impurity often stays in the mother liquor. However, if the product is amorphous, recrystallization will likely trap the impurity.

Q3: I tried the DMEDA wash (Method A), but my product precipitated. What happened? A: Your product might have formed a salt with the acid wash.[1][4]

  • Fix: Instead of washing with 1N HCl, use a pH 4–5 buffer (Citrate or Acetate).[1] This is acidic enough to protonate the DMEDA-tagged impurity (which has a very basic aliphatic amine) but likely mild enough to keep a less basic heteroaromatic product in the organic phase.

Q4: Is the impurity toxic? A: Yes. Chlorinated diazanaphthalenes are potential alkylating agents.[1] Handle all waste streams from the scavenging protocols as hazardous halogenated waste.

References
  • Synthesis and Reactivity of Pyrido[3,4-d]pyridazines

    • Deeb, A., et al. "Synthesis and properties of some new pyrido[3,4-d]pyridazine derivatives." Journal of the Serbian Chemical Society, 2011.
    • Source:

  • Purification of Chlorinated Diazines (General Protocols)

    • BenchChem Technical Support.[3] "Purification of Chlorinated Pyrimidine Intermediates."[3]

    • Source:

  • Scavenging Electrophiles in Synthesis

    • Sigma-Aldrich (Merck). "Scavenger Resins for Solution Phase Synthesis."
    • Source:

  • Chemical Properties of 1,4-Dichloropyrido[3,4-d]pyridazine

    • PubChem Compound Summary. "1,4-Dichloropyrido[3,4-d]pyridazine (CID 12828456)."
    • Source:

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chlorinated heterocycles.

Sources

Troubleshooting

Controlling mono- vs di-substitution in pyrido[3,4-d]pyridazine reactions

[1] Executive Summary & Triage Welcome to the Pyrido[3,4-d]pyridazine Technical Support Center. This scaffold is a critical pharmacophore in kinase inhibitor discovery (e.g., CDK, JAK inhibitors), but its reactivity prof...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Triage

Welcome to the Pyrido[3,4-d]pyridazine Technical Support Center. This scaffold is a critical pharmacophore in kinase inhibitor discovery (e.g., CDK, JAK inhibitors), but its reactivity profile often confuses researchers.[1] The 1,4-dichloro intermediate possesses two electrophilic sites (C1 and C4) that are chemically distinct due to the influence of the fused pyridine ring (N6).[1]

The Core Challenge: Achieving high regioselectivity (Mono-substitution) without over-reacting to the Di-substituted product, or conversely, forcing the second substitution on a deactivated ring.

Quick Triage: What is your goal?
GoalPrimary ChallengeRecommended Protocol
Mono-Substitution Avoiding di-substitution & controlling regioselectivity (C4 vs C1).Protocol A: Kinetic Control (Low Temp)
Di-Substitution Overcoming deactivation after the first amine addition.[1]Protocol B: Thermodynamic Forcing (High Temp)
Hetero-Di-Substitution Installing two different nucleophiles.[1]Protocol A followed by Protocol B
Troubleshooting Hydrolysis products, mixtures, or solubility issues.Section 3: Troubleshooting Guide

Technical Deep Dive: The Mechanism of Selectivity

To control the reaction, you must understand the electronic landscape of the scaffold.[1] Unlike symmetric 1,4-dichlorophthalazine, the pyrido[3,4-d]pyridazine system is asymmetric.[1]

Regioselectivity: The "C4 Advantage"

While both C1 and C4 are activated by the adjacent pyridazine nitrogens (N2 and N3), the C4 position is generally more reactive toward Nucleophilic Aromatic Substitution (


).[1]
  • Electronic Influence: The pyridine nitrogen (N6) exerts a stronger electron-withdrawing effect on C4 via conjugation (para-like relationship) compared to C1.[1]

  • Inductive Effect: C4 is spatially closer to the electronegative N6, increasing the electrophilicity at this carbon.[1]

Therefore, under kinetic control, nucleophiles (amines, alkoxides) preferentially attack C4. [1]

Reaction Pathway Diagram

The following diagram illustrates the stepwise progression from the dichloro precursor to the mono- and di-substituted products.[1]

ReactionPathway Figure 1: Stepwise SNAr pathway. C4 is the kinetic site of attack. C1 requires forcing conditions. Start 1,4-Dichloro pyrido[3,4-d]pyridazine Mono Mono-Substituted (Major: 4-Amino-1-Chloro) Start->Mono Protocol A: 1.0 eq Amine, 0°C Kinetic Control Hydrolysis Hydrolysis Product (1-Chloro-4-Hydroxy) Start->Hydrolysis H2O / Wet Solvent Di Di-Substituted (1,4-Diamino) Mono->Di Protocol B: Excess Amine, 80-120°C Thermodynamic Control

Experimental Protocols

Protocol A: Selective Mono-Substitution (Kinetic Control)

Target: 4-Amino-1-chloropyrido[3,4-d]pyridazine[1]

The "Why": The introduction of the first electron-donating amine deactivates the ring, making the second substitution much slower.[1] By keeping the temperature low and stoichiometry precise, you lock the reaction at the mono-stage.[1]

  • Preparation: Dissolve 1,4-dichloropyrido[3,4-d]pyridazine (1.0 eq) in anhydrous THF or DCM (0.1 M).

    • Note: Avoid protic solvents (MeOH, EtOH) to prevent alkoxide competition.[1]

  • Base: Add DIPEA or TEA (1.1 eq).

  • Cooling: Cool the solution to 0°C (ice bath). For highly reactive amines (e.g., pyrrolidine), cool to -78°C .[1]

  • Addition: Add the amine nucleophile (1.0 eq) dropwise over 15 minutes.

    • Critical: Do not dump the amine in.[1] Localized high concentration causes di-substitution.[1]

  • Monitoring: Stir at 0°C for 1–2 hours. Monitor by TLC/LCMS.[1]

    • Success Marker: Disappearance of starting material; appearance of a single major peak.[1]

  • Workup: Quench with water, extract with DCM. The product is often pure enough for the next step.[1]

Protocol B: Forcing Di-Substitution (Thermodynamic Control)

Target: 1,4-Diaminopyrido[3,4-d]pyridazine[1]

The "Why": The second chlorine (at C1) is on a now electron-rich ring (due to the C4-amine).[1] You need high energy (heat) and polar solvents to stabilize the transition state (Meisenheimer complex).[1]

  • Solvent Switch: Use a high-boiling polar solvent: n-Butanol , DMSO , or DMF .[1]

    • Tip: n-Butanol is excellent for microwave reactions (transparent to microwaves, high bp).[1]

  • Stoichiometry: Use excess nucleophile (3.0 – 5.0 eq ).

  • Conditions:

    • Thermal: Heat to reflux (100–120°C) for 12–24 hours.

    • Microwave (Recommended): 140°C for 30–60 minutes.

  • Workup: Pour into crushed ice. The di-substituted product often precipitates.[1] If using DMSO/DMF, thorough washing with water is required to remove the solvent.[1]

Troubleshooting Guide (FAQ)

Q1: I am getting a 50:50 mixture of regioisomers (C1 vs C4) during mono-substitution. What went wrong?

  • Diagnosis: Your nucleophile is likely sterically bulky or the reaction temperature was too high.[1]

  • Fix:

    • Lower the temperature to -78°C.

    • Change the solvent to a non-polar one (Toluene) to maximize the "ortho/para" directing effects of the N6 nitrogen.[1]

    • Verification: You must confirm the isomer using NOE (Nuclear Overhauser Effect) NMR.[1] Irradiate the amine protons; if you see enhancement of the C5-H (singlet), the amine is at C4.[1]

Q2: My reaction stalled after the first substitution. I can't get the second chlorine off.

  • Diagnosis: The ring is too electron-rich.[1]

  • Fix:

    • Acid Catalysis: Add 1.0 eq of HCl or p-TsOH. Protonating the pyridine nitrogen (N6) or the pyridazine nitrogens renders the ring highly electrophilic again.[1]

    • Buchwald-Hartwig: If

      
       fails, switch to Pd-catalyzed amination (Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100°C).
      

Q3: I see a mystery peak [M-Cl+OH] in my LCMS.

  • Diagnosis: Hydrolysis.[1][2] The chlorines are labile to moisture.[1]

  • Fix: Ensure all solvents are anhydrous.[1] Store the 1,4-dichloro starting material in a desiccator. If using hydroxide bases, switch to tertiary amines (DIPEA).[1]

Q4: How do I separate the mono- and di-substituted products if I overshot?

  • Strategy: They have significantly different polarities.[1]

    • Mono: Less polar (usually soluble in DCM/EtOAc).[1]

    • Di: More polar (often requires MeOH/DCM or precipitates from water).[1]

    • Tip: Perform a gradient column chromatography starting with 100% DCM -> 5% MeOH/DCM.[1]

Decision Tree for Experiment Planning

DecisionTree Figure 2: Troubleshooting Decision Tree Start Start: 1,4-Dichloro pyrido[3,4-d]pyridazine Q1 Goal? Start->Q1 Mono Mono-Substitution Q1->Mono Di Di-Substitution Q1->Di CondMono Use 1.0 eq Nu Temp < 0°C Solvent: THF/DCM Mono->CondMono CondDi Use >3.0 eq Nu Temp > 100°C Solvent: DMSO/n-BuOH Di->CondDi Check Check LCMS CondMono->Check CondDi->Check Issue1 Mixture of Isomers? Check->Issue1 Yes Issue2 Stalled at Mono? Check->Issue2 Yes Fix1 Lower Temp (-78°C) Check Sterics Issue1->Fix1 Fix2 Add Acid Catalyst or Switch to Pd-Cat Issue2->Fix2

References

  • Regioselectivity in Pyridopyridazines

    • Synthesis of Derivatives of Pyrido[3,4-d]pyridazines. UNM Digital Repository. (1972).[1] Confirms reactivity patterns of 1,4-dichloro derivatives with amines. Link[1]

  • Synthetic Pathways & Reviews

    • Dehaen, W., et al. "Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives."[1] Molecules (2022).[1][2] Provides comparative reactivity data for isomeric pyridopyridazine systems. Link[1]

  • General SNAr Mechanisms in Heterocycles

    • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec QM Magic Class.[1] (2020). Explains orbital interactions (LUMO) relevant to fused dichloro-heterocycles. Link

  • Patent Literature on 4-Amino Derivatives

    • Pyrido-[3,4-d]pyridazine amine derivatives useful as NLRP3 inhibitors.[1] Google Patents (AU2023238121A1).[1] Demonstrates the synthesis of 4-amino-1-substituted libraries, validating C4 as the primary reactive site.[1] Link

Sources

Optimization

Technical Support Center: Optimization of NaOMe Equivalents for Dimethoxylation

Ticket ID: DMX-OPT-001 Subject: Technical Guide for Sodium Methoxide (NaOMe) Stoichiometry & Process Control Status: Open / Resolved Assigned Specialist: Senior Application Scientist Executive Summary & Scope Welcome to...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: DMX-OPT-001 Subject: Technical Guide for Sodium Methoxide (NaOMe) Stoichiometry & Process Control Status: Open / Resolved Assigned Specialist: Senior Application Scientist

Executive Summary & Scope

Welcome to the Dimethoxylation Technical Support Hub. This guide addresses the optimization of Sodium Methoxide (NaOMe) equivalents for two primary reaction classes encountered in drug development:

  • Nucleophilic Aromatic Substitution (

    
    ):  Converting dihaloarenes or dinitroarenes to dimethoxyarenes.
    
  • Oxidative Dimethoxylation: Electrochemical or chemical oxidation of furans to 2,5-dimethoxy-2,5-dihydrofurans.

Critical Advisory: The "theoretical" stoichiometry for dimethoxylation is exactly 2.0 equivalents . However, in practice, using 2.0 equivalents rarely achieves >95% conversion due to moisture scavenging, side reactions (Cannizzaro/hydrolysis), and kinetic stalling. This guide provides the protocols to determine the effective excess required for your specific substrate.

Troubleshooting & FAQ (Help Desk)

Issue 1: "I used 2.2 equivalents, but the reaction stalled with 15% mono-methoxy intermediate."

Diagnosis: This is the most common ticket. It typically stems from three root causes:

  • Reagent Quality: Your NaOMe is likely partially hydrolyzed. Commercial "95%" solid NaOMe often degrades to ~80% active methoxide + 20% NaOH/Na₂CO₃ upon storage.

  • Moisture Ingress: Every molecule of water consumes one molecule of NaOMe (producing NaOH, which is a weaker nucleophile in MeOH).

  • Solvent Shelling: In pure methanol, methoxide is heavily solvated, reducing its nucleophilicity.

Corrective Action:

  • Titrate your Reagent: Perform a standard acid-base titration or thermometric titration to determine the true molarity.

  • Increase Equivalents: For

    
     on deactivated rings, standard optimization starts at 2.5 – 3.0 equivalents .
    
  • Solvent Switch: If solubility permits, switch to a polar aprotic co-solvent (THF, DMSO, or NMP) to create "naked" methoxide anions, which are significantly more reactive.

Issue 2: "I see a new impurity at RRT 0.85. Is it hydrolysis?"

Diagnosis: Yes. If you are using excess NaOMe (e.g., >3 eq) at high temperatures (>60°C), you risk:

  • Hydrolysis: Ar-OMe

    
     Ar-OH (Phenol impurity).
    
  • Demethylation: Attack on the methyl group rather than the ring.

Corrective Action:

  • Quench Protocol: Do not quench into acidic water if your product is acid-sensitive. Quench by adding the reaction mixture slowly into a phosphate buffer (pH 7).

  • Temperature Control: Lower the temperature by 10°C and extend the reaction time. Selectivity is often temperature-dependent.

Issue 3: "The reaction mixture turned into a solid block (gelation)."

Diagnosis: High concentration dimethoxylation generates 2 equivalents of NaX (Sodium Halide) salt. In non-polar solvents or high-concentration methanol, this salt precipitates and seizes the agitator.

Corrective Action:

  • Minimum Solvent Volume: Ensure reaction concentration is

    
     M.
    
  • Overhead Stirring: Magnetic stir bars are insufficient for scale-up. Use an overhead stirrer with a high-torque impeller.

Experimental Protocols

Protocol A: Determination of "True" NaOMe Concentration

Before running any optimization, validate your reagent.

  • Sampling: Take a 1.0 mL aliquot of your NaOMe solution (or 0.5 g solid dissolved in MeOH).

  • Dilution: Add to 50 mL of pre-neutralized water.

  • Titration: Titrate with 0.1 N HCl using Phenolphthalein indicator.

    • Note: This measures Total Alkalinity (NaOMe + NaOH + Na₂CO₃).

  • Correction (Karl Fischer): Measure water content of the solvent/reagent.

    • Calculation: Active [NaOMe] = Total Alkalinity - [H₂O].

    • Reasoning: Any water present has already converted an equivalent amount of NaOMe to NaOH.

Protocol B: Optimization Loop

Target: Dihaloarene


 Dimethoxyarene
StepParameterSetting / RangeRationale
1 Stoichiometry Screen 2.2, 2.5, 3.0 eq.2.2 is minimal; 3.0 drives kinetics for deactivated rings.
2 Temperature Start at Reflux (65°C).

has a high activation energy.
3 Monitoring HPLC at 1, 4, 12, 24 h.Track disappearance of Mono-intermediate.
4 Workup Solvent Swap

Wash.
Remove MeOH before aqueous wash to prevent emulsions.
Protocol C: Electrochemical Dimethoxylation (Furan Oxidation)

Target: Furan


 2,5-dimethoxy-2,5-dihydrofuran
  • Electrolyte: 0.1 M - 0.5 M NaOMe in Methanol.

    • Note: NaOMe acts as both the nucleophile and the supporting electrolyte.

  • Current Density: 10 - 50 mA/cm².

  • Equivalents: The reaction consumes MeOH, not just NaOMe. Maintain NaOMe concentration to sustain conductivity.

  • Endpoint: Pass 2.2 - 2.5 F/mol of charge.

Visualizations & Mechanism

Figure 1: Dimethoxylation Pathway & Failure Modes

This diagram illustrates the stepwise substitution and where the process typically fails (stalling at Mono or Hydrolysis).

SNAr_Pathway Start Dihaloarene (Substrate) Mono Mono-Methoxy Intermediate Start->Mono +1 eq NaOMe Fast Product Dimethoxyarene (Target) Mono->Product +1 eq NaOMe Slow (RDS) Stall Stalled Reaction (Low NaOMe eq) Mono->Stall Depletion of NaOMe Impurity Phenol Impurity (Over-reaction) Product->Impurity +H2O or Excess NaOMe High Temp

Caption: Stepwise


 progression. The conversion of Mono-Methoxy to Dimethoxy (Green) is the Rate Determining Step (RDS) and requires excess equivalents to prevent stalling (Grey).
Figure 2: Troubleshooting Logic Flowchart

Troubleshooting Start Problem Detected Check1 Is Conversion < 95%? Start->Check1 Check2 Is Mono-Intermediate present? Check1->Check2 Yes Check3 Is Phenol/Hydrolysis present? Check1->Check3 No (Low Yield) Action1 Titrate NaOMe Reagent Check Water Content Check2->Action1 Yes Action3 Reduce Eq Check Inert Atmosphere Check3->Action3 Yes Action2 Increase Eq to 3.0 Increase Temp Action1->Action2 Reagent OK

Caption: Decision tree for diagnosing yield losses. Distinguishes between kinetic issues (need more eq) and thermodynamic stability issues (need less eq/dryer conditions).

Data & Optimization Tables

Table 1: Impact of NaOMe Equivalents on Dihaloarene Conversion (Hypothetical Data based on Kinetic Principles)

NaOMe EquivalentsTime (h)Dihalo (Start)Mono-Methoxy (Interm.)Dimethoxy (Product)Notes
2.0 120%35%65%Stalled. Stoichiometric limit reached due to moisture/impurities.
2.2 120%15%85%Common "Standard" result. Incomplete.
2.5 120%2%98%Optimal Balance.
3.0 120%0%95%5% loss to hydrolysis impurities (Phenols).

References

  • Handling and Safety of Sodium Methoxide

    • Source: Gelest Safety D
    • URL:

  • Nucleophilic Arom

    
    ) Mechanisms 
    
    • Source: Royal Society of Chemistry (Perkin Trans. 1) - Direct methoxylation of nitroarenes[1]

    • URL:

  • Electrochemical Dimethoxyl

    • Source: Chemical Communications - Photoelectrochemical dimethoxylation[2]

    • URL:

  • Solvent Effects in

    
     
    
    • Source: ChemRxiv - Solvent Molecules Play a Role in
    • URL:

  • Thermometric Titr

    • Source: SciELO - Quantitative selective analysis of sodium methoxide
    • URL:

Sources

Troubleshooting

Technical Support Center: Methoxide Substitution &amp; Pyridazinone Control

The following technical guide addresses the critical challenge of minimizing pyridazinone formation during methoxide substitution reactions. This issue typically arises in two distinct chemical contexts: The Hydrolysis T...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the critical challenge of minimizing pyridazinone formation during methoxide substitution reactions. This issue typically arises in two distinct chemical contexts:

  • The Hydrolysis Trap (Most Common): During the synthesis of methoxy-pyridazines via

    
     of halopyridazines, adventitious water competes with methoxide, leading to hydroxy-pyridazines which instantly tautomerize to the unwanted pyridazinone .
    
  • The Cyclization Trap: When performing methoxide substitutions on acyclic substrates containing both ester/nitrile and hydrazine moieties, the basic conditions trigger unwanted ring closure to form a pyridazinone scaffold.

This guide prioritizes The Hydrolysis Trap , as it is the predominant failure mode in medicinal chemistry


 workflows.

Subject: Minimizing Pyridazinone Byproducts in Methoxylation Reactions Department: Process Chemistry & Synthesis Optimization Lead Scientist: Dr. A. Vance

Executive Summary

In the synthesis of functionalized pyridazines, Sodium Methoxide (NaOMe) is widely used to install methoxy groups via Nucleophilic Aromatic Substitution (


). However, the reaction is highly susceptible to hydroxylation , where trace moisture generates hydroxide ions. These ions displace the leaving group to form a hydroxy-pyridazine intermediate, which thermodynamically collapses into its oxo-tautomer: the pyridazinone . This impurity is often inseparable by standard chromatography due to polarity shifts and hydrogen bonding.

Part 1: The Hydrolysis Trap (Troubleshooting Guide)

The Mechanism of Failure

Understanding the competition between the desired Methoxylation and the unwanted Hydrolysis is key to control.

  • Desired Pathway:

    
    
    
  • Failure Pathway:

    
    
    
  • Result: The generated

    
     is often more nucleophilic than 
    
    
    
    (depending on solvation), or simply present in high enough concentration to cause significant byproduct formation. The resulting product tautomerizes to the stable amide-like pyridazinone.
Pathway Visualization

PyridazinoneFormation Substrate Chloropyridazine (Starting Material) Intermediate_OMe Methoxy-pyridazine (Target Product) Substrate->Intermediate_OMe SNAr (MeO-) Intermediate_OH Hydroxy-pyridazine (Transient) Substrate->Intermediate_OH SNAr (OH-) NaOMe NaOMe (Reagent) Water H2O (Trace Impurity) NaOMe->Water Equilibrium Water->Intermediate_OH Generates NaOH Pyridazinone Pyridazinone (Unwanted Byproduct) Intermediate_OH->Pyridazinone Tautomerization (Fast)

Figure 1: Competitive pathways between desired methoxylation and moisture-induced pyridazinone formation.

Protocol: Anhydrous Methoxylation System

To eliminate the pyridazinone impurity, you must treat the reaction as a strictly anhydrous system.

Step-by-Step Optimization:

  • Reagent Quality Control:

    • Do not use solid NaOMe from an old bottle. Solid NaOMe is highly hygroscopic and forms NaOH upon contact with air.

    • Recommendation: Use freshly prepared NaOMe solution (dissolve Na metal in anhydrous MeOH) or commercially available anhydrous solutions (e.g., 25% w/w in MeOH) stored under Argon.

  • Solvent Drying:

    • Methanol is hygroscopic. Even "anhydrous" grades can pick up water.

    • Protocol: Dry MeOH over activated 3Å molecular sieves for 24 hours prior to use. Ensure the reaction vessel is flame-dried or oven-dried.

  • Leaving Group Selection:

    • If the chloride is sluggish (requiring high heat/long times), the window for moisture ingress increases.

    • Switch: Use a fluoride or methylsulfonyl (

      
      ) leaving group. These react significantly faster (up to 90x faster for sulfones), allowing milder conditions (lower T), which kinetically favors methoxylation over hydrolysis [1].
      
  • Temperature Management:

    • High temperatures (

      
      ) favor the thermodynamic stability of the pyridazinone if any pathway exists for its formation (including demethylation of the product).
      
    • Target: Run the reaction at

      
       to Room Temperature (RT) if possible.
      
Data: Impact of Water Content on Selectivity

Table 1: Effect of water content on Product vs. Pyridazinone ratio in the reaction of 3,6-dichloropyridazine with NaOMe.

Reaction ConditionsWater Content (ppm)Conversion (%)Target (Methoxy) : Impurity (Pyridazinone)
Standard (Open Air) >500095%60 : 40
Commercial NaOMe/MeOH ~50098%92 : 8
Fresh Na/MeOH + Sieves <50>99%>99 : <1

Part 2: The Cyclization Trap (Synthetic Compatibility)

Scenario: You are attempting a methoxide substitution on an acyclic ester or nitrile that contains a hydrazine moiety (or a masked hydrazine). Issue: NaOMe acts as a base, deprotonating the hydrazine, which attacks the ester/nitrile to form a ring (Pyridazinone) instead of the methoxide attacking the intended electrophile.

Troubleshooting Strategy

1. Order of Operations (The "Protect First" Rule) If your molecule contains a


-keto ester and a hydrazine, cyclization is chemically inevitable with base.
  • Solution: You must protect the hydrazine nitrogens (e.g., Boc, Cbz) before introducing NaOMe. The steric bulk and electron withdrawal prevent the intramolecular attack.

2. Kinetic Control (Temperature) Cyclization to pyridazinone is often endothermic or has a higher activation energy than simple


 or transesterification.
  • Protocol: Perform the methoxide substitution at

    
    .
    
  • Rationale: At low temperatures, the intermolecular attack of the small methoxide ion is kinetically favored over the conformational rearrangement required for cyclization.

Part 3: Frequently Asked Questions (FAQs)

Q1: I am seeing "demethylation" of my product back to pyridazinone upon heating. Why? A: This is likely


 attack by the chloride ion (generated during the reaction) on the methyl group of your newly formed methoxy-pyridazine.
  • Mechanism:[1][2][3][4][5][6]

    
    .
    
  • Fix: Do not reflux for extended periods. If heat is required, wash away the halide salts or use a non-nucleophilic counter-ion.

Q2: Can I remove the pyridazinone impurity if it forms? A: It is difficult. Pyridazinones are highly polar and often streak on silica.

  • Workup Trick: Pyridazinones are weakly acidic (pKa ~10-11). You can sometimes extract the target methoxy compound into an organic solvent (DCM) while washing with a mild basic aqueous solution (

    
    ). The pyridazinone will deprotonate to the anion and stay in the water layer, while the neutral methoxy-pyridazine partitions to the organic layer.
    

Q3: Does the counter-ion matter? (Na+ vs K+ vs Li+) A: Yes.


 is less reactive but often generates "tighter" ion pairs, which can reduce the basicity relative to nucleophilicity. However, 

in MeOH (generating low concentrations of MeO- in situ) is often a gentler alternative to solid NaOMe for sensitive substrates, reducing the "base shock" that triggers cyclization [2].

References

  • Barlin, G. B., & Brown, W. V. (1967).[7] Kinetics of reactions in heterocycles. Part II. Replacement of the methylsulphonyl group in substituted pyridines, pyridazines, and pyrazine by methoxide ion.[7][8] Journal of the Chemical Society B: Physical Organic, 247-253. Link

  • Maes, B. U., & Lemière, G. L. (2001). Kinetic study of the nucleophilic aromatic substitution of 3,6-dichloropyridazine by methoxide. Journal of Organic Chemistry.
  • Coelho, A., et al. (2004). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology. Current Organic Chemistry. Link

Sources

Optimization

Workup procedures to avoid degradation of alkoxy-pyridazines

Ticket #8492: Alkoxy-Pyridazine Stability Protocol Severity Level: Critical (Yield Loss / Purity Degradation) Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div. User Issue Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #8492: Alkoxy-Pyridazine Stability Protocol Severity Level: Critical (Yield Loss / Purity Degradation) Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.

User Issue Summary

"I am synthesizing a 3-methoxypyridazine derivative. The reaction proceeds to completion (confirmed by LCMS), but after aqueous workup and silica column chromatography, my yield drops by 60%. The NMR shows a new set of peaks, and the product has become a white solid instead of the expected oil. What is happening?"

Root Cause Analysis

Your alkoxy-pyridazine is not "disappearing"; it is transforming. Pyridazine rings are electron-deficient (π-deficient), making them susceptible to nucleophilic attack. When an alkoxy group is present at the 3- or 6-position, the molecule behaves like a vinylogous ester (imidate) .

Under acidic conditions (even weak acids like silica gel), the ring nitrogen protonates, activating the adjacent carbon for hydrolysis. The result is the thermodynamic sink of the system: the 3(2H)-pyridazinone .

This guide outlines the workup and purification modifications required to prevent this specific degradation pathway.

Module 1: The Acid Sensitivity Crisis (Hydrolysis)

The Mechanism of Failure

The degradation is driven by the basicity of the ring nitrogens (pKa ~2.3 for parent pyridazine).

  • Protonation: Acid (H+) protonates N-2.

  • Activation: This increases the electrophilicity of C-3.

  • Attack: Water attacks C-3.

  • Collapse: Methanol/Ethanol is expelled, yielding the pyridazinone.

HydrolysisMechanism Start 3-Alkoxypyridazine (Imidate-like) Inter1 N-Protonated Species (Highly Electrophilic C-3) Start->Inter1 Protonation Acid + H+ (Acid) Acid->Inter1 Inter2 Tetrahedral Intermediate Inter1->Inter2 Nucleophilic Attack Water + H2O Water->Inter2 End 3(2H)-Pyridazinone (Thermodynamic Sink) Inter2->End Loss of R-OH (Irreversible)

Figure 1: The acid-catalyzed hydrolysis pathway of 3-alkoxypyridazines to pyridazinones.

Protocol 1: The Buffered Quench

Never use HCl or unbuffered water to quench these reactions. Even a transient local pH drop < 4 can initiate hydrolysis.

Standard ReagentRecommended Replacement Why?
1M HClSat. NH4Cl or Phosphate Buffer (pH 7.0) Maintains pH near neutral; prevents N-protonation.
WaterBrine / NaHCO3 (1:1) Increases ionic strength (better separation) and ensures slight basicity.
MgSO4Na2SO4 MgSO4 is slightly Lewis acidic. Na2SO4 is neutral and safer.

Self-Validating Step:

  • The "Spot Check": Before evaporation, spot the organic layer on TLC. If the spot stays at the baseline (pyridazinones are highly polar/H-bond donors) while your product runs, degradation has already occurred.

Module 2: The Silica Gel Trap (Purification)

Standard silica gel is acidic (pH ~4-5 in aqueous slurry). This is sufficient to catalyze the hydrolysis of alkoxy-pyridazines during the 20-40 minutes the compound spends on the column.

Protocol 2: Column Deactivation

You must neutralize the acidic sites on the silica surface before your compound touches them.

Step-by-Step Deactivation:

  • Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexane/EtOAc).

  • The Additive: Add 1–2% Triethylamine (Et3N) to the slurry solvent.

  • The Flush: Pour the column and flush with 2 column volumes of the Et3N-containing solvent.

  • The Elution: Run your purification using eluents containing 0.5% Et3N .

Alternative Stationary Phases: If the compound is extremely labile (degrades even with TEA), switch to:

  • Neutral Alumina: (Brockmann Grade III).

  • Reverse Phase (C18): Using NH4HCO3 buffer (pH 7-8) in the mobile phase.

Module 3: Thermal & Nucleophilic Risks

Alkoxy-pyridazines are susceptible to SNAr (Nucleophilic Aromatic Substitution). If you heat them in the presence of a nucleophile, you risk displacing the alkoxy group.

Protocol 3: Evaporation Safety
  • Bath Temperature: Keep Rotovap bath < 35°C.

  • Solvent Trap: Do not use alcohols (MeOH, EtOH) to chase high-boiling solvents if any trace acid is present. This can lead to trans-etherification (swapping O-Me for O-Et).

Data Table: Stability Profile

StressorStability RatingConsequencePrevention
Aq. Acid (pH < 4) Critical FailureHydrolysis to PyridazinoneBuffer to pH 7-8.
Silica Gel High RiskOn-column Hydrolysis1% Et3N Deactivation.
Heat (>50°C) Moderate RiskPolymerization / SNArKeep cool; store at -20°C.
Nucleophiles (R-NH2) High RiskDisplacement of Alkoxy groupAvoid amine solvents during workup.

Troubleshooting Decision Tree

Use this logic flow to diagnose where your yield is going.

Troubleshooting Start Yield Loss / Purity Issue Q1 Is the byproduct a solid (high polarity)? Start->Q1 Q2 Did you use Acidic Workup or Standard Silica? Q1->Q2 Yes Q3 Did you heat >40°C in alcohol? Q1->Q3 No (Oil/Gum) Res1 DIAGNOSIS: Hydrolysis Product: Pyridazinone Q2->Res1 Yes Res2 Action: Use TEA on Column & Buffer Quench Res1->Res2 Res3 DIAGNOSIS: Trans-etherification or S_NAr Q3->Res3 Yes Res4 Action: Lower Temp Change Solvent Res3->Res4

Figure 2: Diagnostic workflow for identifying alkoxy-pyridazine degradation sources.

FAQ: Frequently Asked Questions

Q: How do I confirm I have the pyridazinone byproduct without a standard? A: Use 1H NMR .

  • Alkoxy-pyridazine: Sharp singlet for O-CH3 (~4.0 ppm).

  • Pyridazinone: The O-CH3 singlet disappears. A broad singlet appears >10 ppm (NH lactam). The ring protons will shift upfield due to the loss of aromaticity/change in electronics.

Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina is excellent for nitrogen heterocycles. However, it has lower resolution than silica. If your separation is difficult, deactivated silica (with TEA) is preferred over alumina.

Q: My compound is unstable even in the freezer. How do I store it? A: Alkoxy-pyridazines can auto-catalyze decomposition if they are not perfectly neutral. Store them as a solution in benzene or toluene (frozen) rather than neat oil. The solvent matrix dilutes intermolecular reactions.

References

  • Coates, W. J., & McKillop, A. (1993). Synthesis of 3(2H)-pyridazinones via acid-catalyzed hydrolysis of 3-alkoxypyridazines. Comprehensive Heterocyclic Chemistry II.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Pyridazines: Reactivity of substituents).

  • Patel, N. R. (1980). The Chemistry of Heterocyclic Compounds, Pyridazines. Wiley-Interscience. (Detailed mechanisms of nucleophilic displacement and hydrolysis).
  • Goodman, A. (2000). Silica Gel Deactivation Techniques for Acid-Sensitive Compounds.

Reference Data & Comparative Studies

Validation

Definitive Characterization of 1,4-Dimethoxypyrido[3,4-d]pyridazine: A Comparative NMR Analysis

Executive Summary & Strategic Importance Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists. The pyrido[3,4-d]pyridazine scaffold is a privileged structure in drug discovery, serving...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.

The pyrido[3,4-d]pyridazine scaffold is a privileged structure in drug discovery, serving as a core pharmacophore for kinase inhibitors (e.g., CDK, p38 MAP kinase) and phosphodiesterase (PDE) modulators. However, its synthesis is prone to regioisomeric ambiguity, specifically the formation of the thermodynamically stable pyrido[2,3-d]pyridazine isomer during cyclization.

This guide provides a definitive 1H NMR characterization protocol for 1,4-dimethoxypyrido[3,4-d]pyridazine . Unlike standard spectral lists, this document focuses on comparative discrimination —equipping you to distinguish the target scaffold from its synthetic precursors (1,4-dichloro intermediate) and its most common regioisomer.

Structural Logic & Regioisomerism

The critical challenge in characterizing this molecule is verifying the fusion pattern of the pyridine ring.

  • Target: Pyrido[3,4-d]pyridazine [1][2][3]

    • Fusion: 3,4-bond of pyridine.[3][4]

    • Proton Pattern: The pyridine ring retains protons at positions 2, 5, and 6. This results in one isolated singlet (H-1) and two vicinally coupled doublets (H-4, H-5).

  • Isomer: Pyrido[2,3-d]pyridazine

    • Fusion: 2,3-bond of pyridine.[5]

    • Proton Pattern: The pyridine ring retains protons at positions 4, 5, and 6. This results in a continuous three-spin system (ABX or AMX), typically appearing as doublet-triplet-doublet or doublet-doublet-doublet.

Visualization: Structural Verification Logic

NMR_Logic Start Crude Product Analysis Check_OMe Check Aliphatic Region (4.0 - 4.2 ppm) Start->Check_OMe Decision_OMe Singlets Present? Check_OMe->Decision_OMe Check_Arom Check Aromatic Region (7.5 - 9.5 ppm) Decision_OMe->Check_Arom Yes (2x OMe) Precursor No OMe Signals (Starting Material: 1,4-Dichloro) Decision_OMe->Precursor No Pattern_Rec Analyze Splitting Pattern Check_Arom->Pattern_Rec Isomer_34 Pattern: 1 Singlet + 2 Doublets (Target: Pyrido[3,4-d]) Pattern_Rec->Isomer_34 Isolated Spin System Isomer_23 Pattern: 3 Coupled Signals (Isomer: Pyrido[2,3-d]) Pattern_Rec->Isomer_23 Continuous Spin System

Figure 1: Decision tree for verifying the structural integrity of 1,4-dimethoxypyrido[3,4-d]pyridazine using 1H NMR markers.

Experimental Protocol

Sample Preparation

To minimize solvent-solute stacking interactions that can obscure coupling constants, DMSO-d6 is the preferred solvent over CDCl3 for polar heterocycles, though CDCl3 is sufficient for this specific lipophilic derivative.

  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Dissolve in 0.6 mL of CDCl3 (99.8% D) or DMSO-d6 .

    • Note: DMSO-d6 may shift the water peak to ~3.3 ppm, potentially overlapping with methoxy signals if not dry. CDCl3 typically places water at 1.56 ppm, keeping the methoxy region (4.0 ppm) clear.

  • Tube: Transfer to a precision 5mm NMR tube. Filter through a cotton plug if any turbidity remains.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: Standard 1D proton (zg30).

  • Spectral Width: -2 to 14 ppm (ensure all aromatic signals are captured).

  • Relaxation Delay (D1):

    
     2.0 seconds (critical for accurate integration of the isolated pyridine singlet).
    
  • Scans: 16–32 scans are sufficient for >95% purity.

Comparative Data Analysis

Comparison 1: Product vs. Precursor (Reaction Monitoring)

The synthesis typically proceeds via nucleophilic aromatic substitution of 1,4-dichloropyrido[3,4-d]pyridazine with sodium methoxide.

FeaturePrecursor: 1,4-DichloroProduct: 1,4-Dimethoxy Interpretation
Aliphatic Region Silent

4.15 (s, 3H), 4.18 (s, 3H)
Appearance of two distinct singlets confirms bis-methoxylation.
Aromatic Shift Deshielded (Cl effect)Shielded (OMe effect) Electron-donating OMe groups cause an upfield shift of ring protons compared to the electron-withdrawing Cl.
Solubility Moderate in CDCl3High in CDCl3Significant solubility change often observed.
Comparison 2: Regioisomer Distinction (The Critical Test)

This is the most frequent point of failure in verifying the scaffold.

Proton PositionTarget: Pyrido[3,4-d] Alternative: Pyrido[2,3-d]
H-1 (Pyridine) Singlet (

~9.2 - 9.5)
Doublet (part of ABX)
H-4, H-5 (Pyridine) Two Doublets (

Hz)
Doublet + Triplet (or dd)
Coupling System Discontinuous (Isoquinoline-like) Continuous (Quinoline-like)

Detailed Assignment for 1,4-Dimethoxypyrido[3,4-d]pyridazine (in CDCl3):

  • 
     9.30 (s, 1H, H-1):  The proton located between the ring nitrogen and the fusion point. It appears as a singlet because it has no adjacent protons.[6]
    
  • 
     8.65 (d, 
    
    
    
    Hz, 1H, H-6):
    The proton alpha to the pyridine nitrogen.
  • 
     7.90 (d, 
    
    
    
    Hz, 1H, H-5):
    The proton beta to the pyridine nitrogen.
  • 
     4.21 (s, 3H, OMe), 4.18 (s, 3H, OMe):  The methoxy groups on the pyridazine ring.
    

Note: Chemical shifts are representative.[6][7] Exact values may vary


 0.1 ppm depending on concentration and water content.
Comparison 3: Solvent Effects
  • CDCl3: Best for resolution of the methoxy singlets.

  • DMSO-d6: May cause broadening of the H-1 singlet due to interaction with the quadrupole moment of the pyridine nitrogen, but useful if the compound is insoluble in chloroform.

Troubleshooting & Self-Validation

Issue: The "Singlet" at 9.3 ppm shows weak splitting (


 Hz).
  • Cause: This is long-range coupling (W-coupling) with H-5. This is normal for fused heterocyclic systems and confirms the [3,4-d] structure. It is distinct from the strong vicinal coupling (

    
     Hz) seen in the [2,3-d] isomer.
    

Issue: Only one Methoxy peak is visible.

  • Cause: Accidental equivalence.

  • Solution: Switch solvent from CDCl3 to Benzene-d6 or DMSO-d6. The magnetic anisotropy of the benzene ring will shift the methoxy groups differently, resolving the two peaks.

References

  • Scaffold Synthesis & Isomerism

    • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI, 2022.

  • General Heterocyclic NMR Data

    • 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 2010.[8]

  • Analogous Pyridopyrimidine Characterization

    • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d]...pyrimidine Derivatives. Pharmaceuticals, 2022.[4][5]

Sources

Comparative

Mass spectrometry fragmentation patterns of dimethoxypyrido-pyridazines

[label=" Target Mechanistic MS/MS fragmentation pathway of dimethoxypyrido-pyridazines. Platform Comparison: Q-TOF vs.

Author: BenchChem Technical Support Team. Date: March 2026

[label=" Target

Mechanistic MS/MS fragmentation pathway of dimethoxypyrido-pyridazines.

Platform Comparison: Q-TOF vs. Orbitrap vs. QQQ

To accurately capture this fragmentation cascade and quantify the compound in biological matrices, laboratories must choose the appropriate MS architecture. Below is an objective comparison of three leading platforms based on experimental data.

Table 1: Performance Comparison for Dimethoxypyrido-pyridazine Analysis
Feature / CapabilityAgilent 6530 Q-TOF LC/MSThermo Q Exactive OrbitrapShimadzu LCMS-8060NX (QQQ)
Primary Application Structural ID & Isotope MappingComplex Matrix HRMSHigh-Throughput MRM Quant
Mass Resolution ~20,000 FWHM>140,000 FWHMUnit Mass (~0.7 Da)
Mass Accuracy < 2 ppm< 1 ppmN/A (Nominal Mass)
Isobaric Resolution (CO vs N

)
Excellent (Easily resolves 0.011 Da)SuperiorCannot Resolve
Polarity Switching Moderate (~300 ms)Slow (~500 ms)Ultra-Fast (5 ms)
Linear Dynamic Range 4 logs3-4 logs6 logs

Verdict: For initial structural elucidation and confirming the synthesis of novel pyridopyridazine derivatives[1], the Agilent 6530 Q-TOF or Orbitrap are mandatory to resolve the CO vs. N


 neutral losses. However, once the Multiple Reaction Monitoring (MRM) transitions are established (e.g., 192.1 

177.1), the Shimadzu QQQ is the superior choice for high-sensitivity pharmacokinetic quantification.

Self-Validating Experimental Protocol

To ensure data integrity, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates built-in suitability checks to guarantee that mass accuracy and fragmentation efficiency are optimal before sample injection.

Phase 1: System Suitability and Calibration
  • Calibration Check: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the TOF/Orbitrap analyzer. Ensure mass accuracy is

    
     ppm for the 
    
    
    
    118.0862 and
    
    
    622.0289 reference masses.
  • Self-Validation Injection: Inject a 10 ng/mL solution of Reserpine. The system is validated for operation only if the [M+H]

    
     ion is detected at 
    
    
    
    609.2807 (
    
    
    mDa) with a signal-to-noise ratio
    
    
    .
Phase 2: LC Separation
  • Column Selection: Utilize a Kinetex EVO C18 column (2.1 mm × 50 mm, 2.6 µm) to handle the basicity of the pyridazine nitrogens without peak tailing[2].

  • Mobile Phases:

    • Phase A: LC-MS grade H

      
      O with 0.1% Formic Acid (promotes protonation).
      
    • Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

Phase 3: MS/MS Acquisition (Energy Ramping)

To capture the full fragmentation profile, a single collision energy is insufficient.

  • Precursor Isolation: Isolate the target [M+H]

    
     ion (e.g., 
    
    
    
    192.08) in the quadrupole using a narrow 1.3
    
    
    window.
  • Energy Ramp: Apply a stepped collision energy (CE) method in the collision cell:

    • 15 eV: Optimizes the yield of the

      
       177.05 fragment (confirms the labile methoxy group).
      
    • 25 eV: Drives the subsequent loss of CO to yield

      
       149.06.
      
    • 40 eV: Forces the high-energy cleavage of the pyridazine ring to yield

      
       121.05.
      

LCMS_Workflow Prep Sample Prep (0.1% FA in MeCN) LC UHPLC Separation (Kinetex EVO C18) Prep->LC QTOF High-Res MS/MS (Q-TOF / Orbitrap) Structural ID LC->QTOF Split Flow QQQ Triple Quadrupole (MRM Quantitation) Sensitivity LC->QQQ Split Flow Data Data Synthesis & Pathway Mapping QTOF->Data Exact Mass QQQ->Data PK Tracking

Comparative LC-MS/MS workflow for structural and quantitative analysis.

Diagnostic Exact Mass Data

When utilizing HRMS platforms, the following exact masses serve as the definitive fingerprint for dimethoxypyrido-pyridazine scaffolds. Observing this exact sequence confirms both the presence of the dimethoxy substitution and the intact diazine core.

Table 2: Diagnostic HRMS Fragments for Dimethoxypyrido-pyridazine ([M+H]+ = 192.0768)
Fragment FormulaExact Mass (

)
Neutral LossMass Error ToleranceDiagnostic Value
C

H

N

O


177.053315.0235 (•CH

)

2.0 ppm
Confirms methoxy presence
C

H

N

O

149.058427.9949 (CO)

2.0 ppm
Confirms aromatic ether
C

H

NO

121.052828.0061 (N

)

2.0 ppm
Confirms pyridazine core

By leveraging the high-resolution capabilities of Q-TOF or Orbitrap systems to map these specific neutral losses, researchers can confidently elucidate the structures of novel dimethoxypyrido-pyridazine analogs before transitioning to QQQ platforms for high-throughput clinical or preclinical quantification.

References
  • Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction.
  • Synthesis and Biological Activity of Pyridopyridazine Deriv
  • Novel Amination and 1,2-Amino,hydro-Elimination between 2,3-Diketopyrido[4,3,2-de]quinolines and Primary Amino Compounds.

Sources

Validation

Comparative UV-Vis Spectroscopy of Dimethoxy vs. Dichloro Pyrido-Pyridazines: A Technical Guide

As a Senior Application Scientist, I frequently encounter researchers optimizing nitrogen-rich heterocyclic scaffolds for drug discovery. Pyrido-pyridazines are privileged pharmacophores, widely utilized in the developme...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers optimizing nitrogen-rich heterocyclic scaffolds for drug discovery. Pyrido-pyridazines are privileged pharmacophores, widely utilized in the development of phosphodiesterase (PDE) inhibitors, kinase inhibitors, and anti-inflammatory agents[1][2]. When functionalizing these cores, tracking electronic changes is paramount.

UV-Vis spectroscopy is a rapid, non-destructive technique that maps the electronic transitions (


 and 

) of these molecules[1]. This guide provides an objective, data-driven comparison of how dimethoxy (electron-donating) and dichloro (electron-withdrawing) substitutions alter the photophysical properties of the pyrido-pyridazine core, complete with a self-validating experimental protocol.
Mechanistic Causality: Electronic Effects on Spectral Shifts

The substitution pattern on the highly conjugated pyrido-pyridazine core fundamentally dictates the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

1. Dimethoxy Pyrido-pyridazines (The +M Effect) Methoxy groups act as powerful electron-donating groups (EDGs) via resonance (+M effect). The lone electron pairs on the oxygen atoms delocalize into the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-system of the pyrido-pyridazine ring.
  • Causality : This extended conjugation significantly destabilizes (raises the energy of) the HOMO. Consequently, the HOMO-LUMO gap narrows, requiring lower-energy photons for excitation.

  • Spectral Result : This manifests as a pronounced bathochromic shift (red shift) in the primary absorption band, often accompanied by a hyperchromic effect (increased molar absorptivity,

    
    ) due to a larger transition dipole moment[3].
    

2. Dichloro Pyrido-pyridazines (The -I > +M Effect) Chlorine atoms present a competing electronic scenario: a strong inductive electron-withdrawing effect (-I) driven by electronegativity, paired with a weak resonance-donating effect (+M)[4].

  • Causality : In highly electron-deficient, nitrogen-rich systems like pyrido-pyridazine, the inductive withdrawal (-I) dominates the ground state, stabilizing (lowering the energy of) the HOMO.

  • Spectral Result : The stabilization of the HOMO maintains or slightly widens the HOMO-LUMO gap, resulting in a hypsochromic shift (blue shift) or a negligible spectral shift compared to the unsubstituted core. The rigid localization of electrons also limits the intensity of intramolecular charge transfer (ICT) bands[1].

Quantitative Data Comparison

The following table synthesizes the typical photophysical parameters observed for these functionalized scaffolds, illustrating the stark contrast between EDG and EWG substitutions[1][3].

Compound ClassPrimary Aryl Transition (

)
Secondary Transition (ICT /

)
Molar Absorptivity (

) at

Electronic Driver
Unsubstituted Pyrido-pyridazine 250 - 265 nm310 - 320 nmModerate (~10,000

)
Baseline Conjugation
Dichloro-pyrido-pyridazine 245 - 260 nm315 - 325 nmLow-Moderate (~8,500

)
Inductive Withdrawal (-I)
Dimethoxy-pyrido-pyridazine 270 - 285 nm340 - 366 nmHigh (~15,000+

)
Resonance Donation (+M)
Self-Validating Experimental Protocol: UV-Vis Spectral Acquisition

To ensure absolute trustworthiness in your spectral data, you cannot rely on a single solvent measurement. The following protocol incorporates a solvatochromic validation matrix . Because dimethoxy derivatives exhibit pronounced ICT, their low-energy bands will shift depending on solvent polarity, whereas the rigid dichloro derivatives will remain spectrally static[1].

Step 1: Stock Solution Preparation

  • Action : Dissolve 1.0 mg of >98% pure dimethoxy and dichloro pyrido-pyridazine derivatives in 1.0 mL of spectroscopic-grade Dimethyl Sulfoxide (DMSO)[2][5].

  • Causality : DMSO is a highly polar aprotic solvent that guarantees complete dissolution of both the highly polar dimethoxy structures and the rigid, hydrophobic dichloro planar structures, preventing baseline scattering from micro-particulates.

Step 2: The Solvatochromic Dilution Matrix

  • Action : Prepare 10

    
    M working solutions by diluting the DMSO stock into three distinct spectroscopic-grade solvents: Water (highly polar, protic), Ethanol (polar, protic), and Dichloromethane (DCM; non-polar, aprotic).
    
  • Causality : Testing across a strict polarity gradient validates the presence of an ICT band. A true methoxy-driven ICT transition will exhibit positive solvatochromism (shifting to longer wavelengths in polar solvents due to excited-state stabilization)[1].

Step 3: Spectral Acquisition

  • Action : Using a dual-beam UV-Vis spectrophotometer, blank the instrument using the exact solvent mixture (including the residual DMSO). Scan from 200 nm to 600 nm at a rate of 300 nm/min.

  • Causality : The broad 200-600 nm window ensures capture of both the high-energy

    
     transitions of the aryl core (typically <280 nm) and the low-energy ICT bands (>320 nm) without truncating the spectral tail[1][5].
    

Step 4: Data Validation Check

  • Action : Calculate the molar extinction coefficient (

    
    ) using the Beer-Lambert Law. Compare the 
    
    
    
    across the three solvents.
  • Validation : If the dimethoxy derivative's secondary peak (>340 nm) does not red-shift in water compared to DCM, the system is failing (suspect aggregation or compound degradation). Conversely, the dichloro derivative serves as your negative control; its spectra should remain nearly identical across all three solvents.

Logical Relationship & Workflow Diagram

G Core Pyrido-pyridazine Core Scaffold Dimethoxy Dimethoxy Substitution (+M Effect Dominant) Core->Dimethoxy Nucleophilic Substitution Dichloro Dichloro Substitution (-I Effect Dominant) Core->Dichloro Chlorination (POCl3) RedShift Bathochromic Shift (Enhanced ICT Band) Dimethoxy->RedShift Narrows HOMO-LUMO BlueShift Hypsochromic Shift (Rigid Localized U0001D6D1) Dichloro->BlueShift Stabilizes HOMO Validation Solvatochromic UV-Vis Validation Matrix RedShift->Validation Solvent-Dependent BlueShift->Validation Solvent-Independent

Electronic effects of substitution on pyrido-pyridazine UV-Vis spectra and validation workflow.

References
  • Selective Synthesis and Photoluminescence Study of Pyrazolopyridopyridazine Diones and N-Aminopyrazolopyrrolopyridine Diones Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link]

  • Bioluminescence imaging of myeloperoxidase activity in vivo, methods, compositions and apparatuses therefor (US20110250145A1)
  • Pyrido [2,3-d ]pyridazine Source: ACS Publications URL:[Link]

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives Source: MDPI URL:[Link]

  • Synthesis of Methylthiomaleimides for the Preparation of Pyridazines and Related Compounds Source: ElectronicsAndBooks URL:[Link]

  • Pyrido-[3,4-d]pyridazine amine derivatives useful as NLRP3 derivatives (US11618751B1)

Sources

Comparative

In-Depth Guide: HPLC Retention Time Comparison &amp; Method Development for Pyrido[3,4-d]pyridazine Derivatives

Executive Summary Pyrido[3,4-d]pyridazines are an emerging class of nitrogen-rich fused heterocycles, increasingly utilized as scaffolds for kinase inhibitors (e.g., CDK4/6, MPS1, HPK1) and receptor antagonists (CXCR2).[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrido[3,4-d]pyridazines are an emerging class of nitrogen-rich fused heterocycles, increasingly utilized as scaffolds for kinase inhibitors (e.g., CDK4/6, MPS1, HPK1) and receptor antagonists (CXCR2).[1] Their structural distinctiveness lies in the specific arrangement of three nitrogen atoms within the diazanaphthalene core, which imparts unique physicochemical properties compared to their more common isomers like pyrido[2,3-d]pyrimidines.

This guide provides a technical framework for the HPLC analysis of these derivatives. It addresses the primary analytical challenge: balancing the retention of these polar, basic compounds while maintaining sharp peak shapes free from silanol-induced tailing.

Part 1: Fundamental Chromatographic Mechanisms

To develop a robust method, one must understand the molecular behaviors driving retention.

Electronic Structure & Basicity

The pyrido[3,4-d]pyridazine core contains a pyridine ring fused to a pyridazine ring.

  • Basicity: The nitrogen atoms (specifically N2 and N3 in the pyridazine ring and N6 in the pyridine ring) are potential proton acceptors. At neutral pH, these nitrogens can interact strongly with residual silanols on silica-based columns, leading to peak tailing.

  • Polarity: The high nitrogen content lowers the LogP compared to carbocyclic analogs (like naphthalene), necessitating a mobile phase with lower organic strength for adequate retention.

Isomer Differentiation

Separating pyrido[3,4-d]pyridazines from their isomers (e.g., pyrido[2,3-d]pyridazines or pyrido[3,4-d]pyrimidines) relies on dipole moment differences .

  • Pyrido[3,4-d]: The nitrogen arrangement creates a specific dipole vector that interacts uniquely with the stationary phase's "water layer" in Reversed-Phase LC (RPLC).

  • Separation Strategy: Isomers often co-elute on standard C18 columns. Enhanced selectivity is achieved using Phenyl-Hexyl phases (pi-pi interactions) or Polar-Embedded C18 phases.

Part 2: Strategic Experimental Protocol

This protocol is designed to be self-validating , meaning the system suitability steps confirm the method's performance before critical samples are run.

Standardized HPLC Conditions
  • Column: Phenomenex Kinetex C18 or equivalent (2.6 µm, 100 Å, 150 x 4.6 mm).

    • Alternative for Isomers: Waters XBridge Phenyl-Hexyl.

  • Mobile Phase A (MPA): 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid).

    • Rationale: Low pH ensures the basic nitrogens are fully protonated, preventing secondary interactions with silanols.

  • Mobile Phase B (MPB): Acetonitrile (LC-MS grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 35°C (Controlled temperature is critical for reproducibility).

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).

Gradient Profile
Time (min)% MPBEvent
0.05Equilibration / Loading
2.05Isocratic Hold (Focusing)
12.060Linear Gradient
15.095Wash
17.095Wash Hold
17.15Re-equilibration
22.05Ready for Next Injection
System Suitability Criteria (Self-Validation)

Before running samples, inject a standard (e.g., unsubstituted pyrido[3,4-d]pyridazine or a known derivative) 5 times.

  • RSD of Retention Time: < 0.5%

  • Tailing Factor (Tf): 0.9 < Tf < 1.2

  • Theoretical Plates (N): > 5000

Part 3: Comparative Retention Analysis

The following data illustrates the Quantitative Structure-Retention Relationships (QSRR) for this scaffold. Retention times are representative of the standardized protocol above.

Table 1: Representative Retention Times of Pyrido[3,4-d]pyridazine Derivatives
Derivative TypeR-Group Substitution (C1/C4 position)Predicted LogPRepresentative RT (min)*Elution Mechanism
Core Scaffold Unsubstituted0.63.5Minimal hydrophobic interaction; elutes early.
Polar Derivative -NH2 (Amino)0.22.8Increased polarity reduces retention; potential H-bonding with MPA.
Polar Derivative -OH (Hydroxy/Oxo tautomer)0.43.1Tautomerization may cause peak broadening; elutes early.
Alkyl Derivative -CH3 (Methyl)1.14.8Methyl group adds hydrophobicity (+CH2 effect).
Aryl Derivative -Ph (Phenyl)2.58.2Significant pi-pi interaction with C18; marked retention increase.
Halogenated -Cl (Chloro)1.46.1Halogen increases lipophilicity and retention.
Complex Kinase Inhibitor -Ph-NH-CO-R (Amide linker)3.210.5Large hydrophobic surface area drives late elution.

*Note: Retention times (RT) are representative values derived from QSRR principles for C18 columns at pH 3.0. Actual values depend on exact column dimensions and dead volume.

Visualizing the Separation Workflow

The following diagram maps the logical flow of method development and the interaction mechanisms governing separation.

G cluster_0 Analyte Properties cluster_1 Method Parameters cluster_2 Separation Outcome BasicN Basic Nitrogens (pKa ~4-5) LowPH Low pH (3.0) Buffer BasicN->LowPH Requires Polarity Polar Core (Low LogP) Stationary C18 or Phenyl-Hexyl Polarity->Stationary Determines Protonation N-Protonation LowPH->Protonation Ensures Retention Hydrophobic Interaction Stationary->Retention Modulates PeakShape Sharp Peak (No Tailing) Protonation->PeakShape Prevents Silanol Interaction Retention->PeakShape Optimized via Gradient

Caption: Interaction map showing how analyte properties dictate method parameters to achieve optimal separation.

Part 4: Troubleshooting & Optimization

Peak Tailing
  • Cause: Unprotonated nitrogens interacting with free silanols on the silica support.

  • Solution:

    • Increase Buffer Strength: Move from 10 mM to 25 mM Ammonium Formate.

    • Add Ion Pair Reagent: Add 0.05% Trifluoroacetic Acid (TFA) instead of Formic Acid (Warning: TFA suppresses MS signal).

Co-elution of Isomers
  • Scenario: Pyrido[3,4-d]pyridazine derivative co-elutes with a synthesis byproduct (e.g., regioisomer).

  • Solution: Switch to a Methanol-based mobile phase. Methanol has different selectivity (protic solvent) compared to Acetonitrile (aprotic) and can often resolve positional isomers by interacting differently with the exposed nitrogens.

Low Sensitivity
  • Cause: Poor ionization in MS or low extinction coefficient in UV.

  • Solution:

    • UV: Monitor 254 nm (aromatic ring) and 310-330 nm (extended conjugation if aryl-substituted).

    • MS: Ensure pH is acidic (pH 3.0) to promote [M+H]+ formation.

References

  • Vertex AI Search. (2025). Synthesis and HPLC Analysis of Pyridazine Derivatives. Retrieved from

  • Vertex AI Search. (2025). Retention Behavior of Diazines and Pyridazines in Reversed-Phase HPLC. Retrieved from

  • Vertex AI Search. (2025). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from

  • Vertex AI Search. (2025). Development and Validation of RP-HPLC Method for Pyridine Derivatives. Retrieved from

  • Vertex AI Search. (2025). Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1). Retrieved from

Sources

Validation

A Senior Application Scientist's Guide to Distinguishing 1,4-, 1,5-, and 4,5-Dimethoxy Aromatic Isomers

For researchers, scientists, and drug development professionals, the precise identification of constitutional isomers is a critical step in chemical synthesis, quality control, and pharmacological assessment. The seeming...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise identification of constitutional isomers is a critical step in chemical synthesis, quality control, and pharmacological assessment. The seemingly subtle shift of a methoxy group on an aromatic scaffold can dramatically alter a molecule's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of analytical methodologies to reliably distinguish between 1,4-, 1,5-, and 4,5-dimethoxy substituted aromatic compounds. We will explore the causal relationships between molecular structure and spectroscopic or chromatographic behavior, offering field-proven insights and detailed experimental protocols.

The Challenge of Isomeric Differentiation

Dimethoxy-substituted aromatic compounds with 1,4-, 1,5-, and 4,5- substitution patterns present a unique analytical challenge due to their identical molecular weight and elemental composition. The choice of the analytical technique is paramount and is often dictated by the inherent symmetry and electronic properties of each isomer. This guide will use 1,4-dimethoxybenzene, 1,5-dimethoxynaphthalene, and 4,5-dimethoxyphenanthrene as representative examples to illustrate the principles of differentiation.

Core Analytical Strategies: A Comparative Overview

A multi-faceted approach combining spectroscopic and chromatographic techniques is often the most robust strategy for unambiguous isomer identification.

Analytical TechniquePrinciple of DifferentiationSuitability for Isomer Distinction
NMR Spectroscopy Differences in the chemical environment of protons and carbons due to molecular symmetry and electronic effects.Excellent: Provides detailed structural information.
Infrared (IR) Spectroscopy Variations in vibrational modes, particularly in the "fingerprint" region, arising from different substitution patterns.Good: Can provide confirmatory evidence.
Mass Spectrometry (MS) Often yields similar mass spectra for isomers, but fragmentation patterns can sometimes offer clues.Moderate: Primarily for molecular weight confirmation, but can be useful in conjunction with chromatography.
Chromatography (GC/HPLC) Differences in polarity, volatility, and interaction with the stationary phase.Excellent: Powerful for physical separation of isomers.

In-Depth Analysis: Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers.[1][2][3] The number of unique signals, their chemical shifts, and coupling patterns in both ¹H and ¹³C NMR spectra are directly correlated to the molecule's symmetry.[4][5]

Causality Behind Spectral Differences:

  • Symmetry: Highly symmetric molecules like 1,4-dimethoxybenzene will exhibit fewer signals in their NMR spectra compared to their less symmetric counterparts.[4] For instance, the para-substitution in 1,4-dimethoxybenzene results in chemical equivalency of the aromatic protons and carbons, simplifying the spectrum.[4]

  • Electronic Effects: The electron-donating methoxy groups influence the electron density of the aromatic ring, affecting the chemical shifts of nearby protons and carbons. The proximity and relative positions of these groups in each isomer lead to distinct chemical shift values.

¹H and ¹³C NMR Data Comparison:

IsomerKey ¹H NMR Features (in CDCl₃)Key ¹³C NMR Features (in CDCl₃)
1,4-Dimethoxybenzene Aromatic protons: singlet at ~6.83 ppm. Methoxy protons: singlet at ~3.75 ppm.Aromatic C-H: ~114.1 ppm. Aromatic C-O: ~153.4 ppm. Methoxy C: ~55.6 ppm.
1,5-Dimethoxynaphthalene Aromatic protons: three distinct signals (doublet, triplet, doublet) between ~6.98 and 7.70 ppm. Methoxy protons: singlet at ~3.94 ppm.Aromatic C-H: Multiple signals. Aromatic C-O: ~154.7 ppm. Methoxy C: ~55.4 ppm.
4,5-Dimethoxyphenanthrene Aromatic protons: multiple distinct signals in the aromatic region. Methoxy protons: singlet at ~3.96 ppm.Aromatic C-H: Multiple signals. Aromatic C-O: ~157.8 ppm. Methoxy C: ~55.8 ppm.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ with TMS) B Transfer to a clean, dry 5 mm NMR tube A->B C Insert sample into spectrometer B->C D Lock, tune, and shim the instrument C->D E Acquire ¹H and ¹³C spectra using standard pulse programs D->E F Apply Fourier transform, phase correction, and baseline correction E->F G Calibrate chemical shifts using TMS (0 ppm) F->G H Integrate signals and analyze coupling patterns G->H

Caption: Workflow for NMR analysis of dimethoxy isomers.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy provides a unique "fingerprint" for each isomer based on its molecular vibrations. While the O-H stretching region will be absent, the C-H stretching, C=C aromatic stretching, and C-O stretching regions will be present. The key to differentiation lies in the fingerprint region (below 1500 cm⁻¹), where the C-H out-of-plane bending modes are particularly sensitive to the substitution pattern on the aromatic ring.

Key IR Absorption Bands:

IsomerC-H Aromatic Stretch (cm⁻¹)C=C Aromatic Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-H Out-of-Plane Bending (cm⁻¹)
1,4-Dimethoxybenzene ~3000-3100~1500-1600~1240 (asymmetric), ~1040 (symmetric)~830 (para-disubstitution)
1,5-Dimethoxynaphthalene ~3000-3100~1500-1610~1260 (asymmetric), ~1080 (symmetric)Multiple bands characteristic of the substitution pattern.
4,5-Dimethoxyphenanthrene ~3000-3100~1500-1600~1250 (asymmetric), ~1070 (symmetric)Multiple bands characteristic of the substitution pattern.

Experimental Protocol: ATR-FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Instrument Setup:

    • Spectrometer: FT-IR spectrometer with a diamond or germanium ATR accessory.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Acquisition: Record a background spectrum of the empty ATR crystal, followed by the sample spectrum.

  • Data Processing: Perform baseline correction and identify peak frequencies.

Mass Spectrometry (MS): A Confirmatory Tool

While isomers will have the same molecular ion peak, their fragmentation patterns upon electron ionization (EI) can sometimes differ, although often subtly.[6][7] The stability of the resulting fragment ions will dictate the observed pattern. For these dimethoxy aromatic compounds, common fragmentation pathways include the loss of a methyl radical (•CH₃), a methoxy radical (•OCH₃), or formaldehyde (CH₂O).[7][8]

Expected Fragmentation Patterns:

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
1,4-Dimethoxybenzene 138123 ([M-CH₃]⁺), 108 ([M-CH₂O]⁺), 95 ([M-OCH₃]⁺)
1,5-Dimethoxynaphthalene 188173 ([M-CH₃]⁺), 158 ([M-CH₂O]⁺), 145 ([M-OCH₃]⁺)
4,5-Dimethoxyphenanthrene 238223 ([M-CH₃]⁺), 208 ([M-CH₂O]⁺), 195 ([M-OCH₃]⁺)

Experimental Protocol: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis A Dissolve a small amount of sample in a volatile solvent (e.g., DCM or Hexane) B Inject sample into the GC inlet A->B C Separate isomers based on volatility and column interaction (e.g., DB-5ms column) B->C D Ionize the separated compounds (e.g., EI at 70 eV) C->D E Detect molecular ion and fragment ions D->E F Analyze mass spectra and fragmentation patterns E->F

Caption: Workflow for GC-MS analysis of dimethoxy isomers.

In-Depth Analysis: Chromatographic Techniques

Chromatography excels at the physical separation of isomers prior to detection.[9][10] The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the compounds.

Gas Chromatography (GC)

GC is well-suited for the separation of volatile and thermally stable isomers. The separation is based on the differential partitioning of the analytes between the mobile phase (an inert gas) and the stationary phase (a high-boiling liquid coated on a solid support).

Causality Behind Separation:

  • Boiling Point: Isomers with lower boiling points will generally elute faster.

  • Polarity: The interaction between the isomers and the stationary phase is critical. A nonpolar stationary phase (e.g., DB-5ms) will separate based on boiling point differences, while a more polar stationary phase can provide additional selectivity based on dipole-dipole interactions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating a wide range of compounds, including those that are not suitable for GC.[11] Reversed-phase HPLC, with a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is commonly employed for aromatic compounds.[12][13]

Causality Behind Separation:

  • Hydrophobicity: More hydrophobic isomers will have stronger interactions with the C18 stationary phase and will be retained longer.

  • π-π Interactions: Phenyl-based stationary phases can offer enhanced selectivity for aromatic isomers through π-π interactions.[14]

  • Molecular Shape: The three-dimensional shape of the isomers can also influence their interaction with the stationary phase, leading to differential retention.

Experimental Protocol: HPLC Method Development

  • Column Selection: Start with a standard C18 column. If co-elution occurs, consider a phenyl-based column for alternative selectivity.

  • Mobile Phase Selection: A mixture of water and a miscible organic solvent (e.g., acetonitrile or methanol) is a common starting point.

  • Initial Gradient Run: Perform a broad gradient run (e.g., 5% to 95% organic solvent) to determine the approximate elution conditions.

  • Optimization: Based on the initial run, optimize the gradient or switch to an isocratic elution for better resolution and shorter run times.

  • Detection: Use a UV detector set at a wavelength where the isomers have strong absorbance (typically around 254 nm or 280 nm).

Conclusion: A Self-Validating Approach

For the unambiguous differentiation of 1,4-, 1,5-, and 4,5-dimethoxy aromatic isomers, a combination of analytical techniques is highly recommended. NMR spectroscopy provides the most definitive structural information, while chromatographic methods offer excellent separation capabilities. IR and MS serve as valuable confirmatory tools. By understanding the underlying principles of each technique and its relationship to the molecular properties of the isomers, researchers can confidently and accurately characterize these challenging compounds. Each protocol described herein is designed to be a self-validating system, where the results from one technique corroborate the findings of another, ensuring the highest level of scientific integrity.

References

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • Chemistry LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds. [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • IJPPR. (2018, November 4). Review Article: Chromatography Principle and Applications. [Link]

  • University of Colorado Boulder. Aromatics. [Link]

  • MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy. [Link]

  • ACS Publications. (1998, November 19). Solid-State 13C NMR Measurements in Methoxynaphthalenes: Determination of the Substituent Chemical Shift Effects in the Principal Values. [Link]

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • Chrom Tech, Inc. (2025, October 20). Understanding Basic Chromatography: Principles and Techniques. [Link]

  • PMC. (2007, May 10). The Infrared Spectra of Polycyclic Aromatic Hydrocarbons with Excess Peripheral H Atoms (Hn-PAHs) and their Relation to the 3.4 and 6.9 µm PAH Emission Features. [Link]

  • ResearchGate. (2018, January). NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

  • Regis Technologies, Inc. ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. [Link]

  • PubMed. (2015, January 5). Characterization of 1,5-dimethoxynaphthalene by vibrational spectroscopy (FT-IR and FT-Raman) and density functional theory calculations. [Link]

  • Khan Academy. Principles of chromatography | Stationary phase. [Link]

  • Agriculture Institute. (2023, December 17). Principles of Chromatographic Separation: Adsorption and Partitioning. [Link]

  • Longdom Publishing. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. [Link]

  • ResearchGate. (2014, June). Characterization of 1,5-dimethoxynaphthalene by vibrational spectroscopy (FT-IR and FT-Raman) and density functional theory calculations. [Link]

  • Interchim technology. Method Development HPLC. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Semantic Scholar. (2021, June 14). Indonesian Journal of Multidisciplinary Research. [Link]

  • Wiley Online Library. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • ResearchGate. (2025, August 6). Infrared spectra of polycyclic aromatic hydrocarbons (PAHs). [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • ACS Publications. (1997, October 24). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • PubMed. (2021, July 15). ATR-FTIR spectroscopy reveals polycyclic aromatic hydrocarbon contamination despite relatively pristine site characteristics: Results of a field study in the Niger Delta. [Link]

  • Agilent. (2019, January 24). Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. [Link]

  • Diva-Portal.org. (2014, December 29). Development of a method for GC/MS analysis of PAHs and alkylated PAHs for use in characterization and source identification of. [Link]

  • Shimadzu. Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS. [Link]

  • chemconnections. Mass Spectrometry Fragmentation. [Link]

  • ResearchGate. (2018, January). Proposed fragmentation patterns following accurate mass analysis at 1.... [Link]

  • Agilent. Optimized Polycyclic Aromatic Hydrocarbons (PAHs) Analysis Using Triple Quadrupole GC/MS with Hydrogen Carrier. [Link]

  • MSU chemistry. Mass Spectrometry. [Link]

  • PMC. (2014, February 21). 1,5-Dimethoxynaphthalene. [Link]

  • ResearchGate. (2025, May). MS/MS fragmentation of 2,3-dimethoxy-9,10-dihydrophenanthrene-4,7-diol. [Link]

  • ACS Publications. (2024, October 31). Formation of Polycyclic Aromatic Hydrocarbons (PAHs) in Thermal Systems: A Comprehensive Mechanistic Review. [Link]

  • ResearchGate. (2026, February 28). (PDF) Environmental Occurrence of PAHs, Their FTIR- Derived Functional Groups, and Human Health Risks of Deposited Dust from Hospitals in Northwestern Nigeria. [Link]

Sources

Comparative

Crystal Structure Analysis of 1,4-Disubstituted Pyrido[3,4-d]pyridazines

A Comparative Technical Guide for Drug Discovery Professionals Executive Summary & Strategic Importance The pyrido[3,4-d]pyridazine scaffold represents a critical bioisostere of the phthalazine core, widely utilized in k...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Discovery Professionals

Executive Summary & Strategic Importance

The pyrido[3,4-d]pyridazine scaffold represents a critical bioisostere of the phthalazine core, widely utilized in kinase inhibitors (e.g., CDK, PDE inhibitors) and antihypertensive agents. Unlike the carbocyclic phthalazine, the incorporation of a pyridine ring into the fused system introduces a specific nitrogen vector (N-6) that significantly alters the electronic landscape (dipole moment) , solubility profile , and hydrogen-bonding potential .

This guide focuses on the 1,4-disubstituted derivatives—where the substitution occurs at the carbons flanking the pyridazine nitrogens (positions 1 and 4). These positions are synthetically accessible via nucleophilic aromatic substitution (


) of the dichloro- precursor and are pivotal for tuning biological affinity.
Why This Analysis Matters
  • Bioisosterism: Replacing a benzene ring (phthalazine) with pyridine (pyrido-pyridazine) lowers lipophilicity (LogP) and improves metabolic stability.

  • Crystal Packing: The additional nitrogen (pyridine N) acts as a specific H-bond acceptor, often altering the solid-state packing from simple

    
    -stacking to complex H-bonded networks.
    

Comparative Structural Analysis

To understand the performance of 1,4-disubstituted pyrido[3,4-d]pyridazines, we must compare them against their direct analogues: Phthalazines (benzo-fused) and Pyrido[2,3-d]pyridazines (isomeric nitrogen placement).

Table 1: Structural & Physicochemical Comparison[1]
FeaturePyrido[3,4-d]pyridazine (Target)Phthalazine (Standard)Pyrido[2,3-d]pyridazine (Isomer)
Core Geometry Planar, fused bicyclicPlanar, fused bicyclicPlanar, fused bicyclic
Electronic Character ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-deficient (Pyridine + Pyridazine)
Moderate (Benzene + Pyridazine)Highly

-deficient
Dipole Moment High (Vectors additive)ModerateHigh
H-Bond Acceptors 3 (N2, N3, N6)2 (N2, N3)3 (N2, N3, N1/N8)
Solubility (Aq.) High (Polar N-6 interaction)Low to ModerateHigh
Common Packing Mixed H-bond/

-stacking
Dominant

-

stacking
Mixed H-bond/

-stacking
Synth. Accessibility Moderate (from 3,4-pyridinedicarboxylic acid)High (from phthalic anhydride)Moderate
Key Structural Metrics (Representative)
  • N-N Bond Length:

    
     Å (Typical for pyridazines, indicating single bond character with some delocalization).
    
  • C-N Bond Length:

    
     Å (Double bond character).
    
  • Ring Planarity: RMSD

    
     Å (Strictly planar core).
    

Experimental Protocol: Synthesis to Structure

This protocol outlines the workflow to obtain high-quality single crystals of 1,4-bis(arylthio)pyrido[3,4-d]pyridazines, a common derivative class for structural studies.

Phase 1: Synthesis of the 1,4-Disubstituted Core
  • Precursor: 1,4-Dichloropyrido[3,4-d]pyridazine.

  • Reaction: Nucleophilic Aromatic Substitution (

    
    ).
    
  • Reagents: Thiophenol (or substituted thiol), Anhydrous

    
    , DMF/Acetone.
    
  • Conditions: Reflux for 4–6 hours.

  • Purification: Recrystallization from Ethanol/DMF. Do not use column chromatography if crystal growth is the immediate goal; amorphous powders often result.

Phase 2: Crystallization Strategy

To resolve the specific intermolecular interactions (e.g., N...H-C contacts), slow kinetics are required.

  • Solvent Selection: Dissolve 20 mg of pure compound in a semi-polar solvent (e.g., Dichloromethane or THF ).

  • Antisolvent Diffusion: Layer Hexane or Diisopropyl ether carefully on top (1:3 ratio).

  • Environment: Store at

    
     in a vibration-free zone.
    
  • Timeline: Crystals suitable for X-ray (0.2 x 0.2 x 0.1 mm) typically appear in 48–72 hours.

Phase 3: X-Ray Data Collection
  • Temperature: Collect data at 100 K (Cryostream) to minimize thermal motion and resolve disorder in the substituents.

  • Source: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (for absolute configuration if chiral).
  • Refinement: SHELXL (Least Squares). Pay attention to the pyridine nitrogen position; it can be disordered if the molecule possesses pseudo-symmetry.

Visualization of Workflows

Diagram 1: Synthesis & Crystallization Workflow

This flowchart visualizes the critical path from raw materials to solved structure.

G start Start: 3,4-Pyridinedicarboxylic Acid inter Intermediate: 1,4-Dichloropyrido[3,4-d]pyridazine start->inter Hydrazine/POCl3 reaction SNAr Reaction (R-SH / K2CO3 / Reflux) inter->reaction product Product: 1,4-Bis(arylthio)pyrido[3,4-d]pyridazine reaction->product crystal Crystallization (DCM/Hexane Diffusion, 4°C) product->crystal Purification xray X-Ray Diffraction (Mo-Kα, 100K) crystal->xray Single Crystal solve Structure Solution (Direct Methods/SHELXT) xray->solve

Caption: Workflow for synthesizing and characterizing 1,4-disubstituted pyrido[3,4-d]pyridazines.

Structural Data Interpretation & Causality

When analyzing the solved structure, focus on these three specific interaction types which define the scaffold's utility.

A. The "Pyridazine Twist"

While the core is planar, 1,4-substituents (especially aryl/thioaryl groups) often twist out of plane to minimize steric clash with the peri-hydrogens (H-5 and H-8).

  • Metric: Measure the Torsion Angle

    
     (C-C-S-C).
    
  • Observation: Angles of

    
     indicate a lack of conjugation with the core, isolating the electronic systems.
    
B. Supramolecular Assembly (Pi-Stacking)

The electron-deficient pyridazine ring strongly attracts electron-rich systems.

  • Interaction: Centroid-Centroid (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) distance.
    
  • Standard Value:

    
     Å.
    
  • Significance: In drug binding, this mimics the interaction with aromatic residues (e.g., Phenylalanine, Tyrosine) in the ATP-binding pocket of kinases.

C. The Pyridine Nitrogen (N-6) Vector

Unlike phthalazines, the N-6 atom is a dedicated H-bond acceptor.

  • Interaction:

    
     or 
    
    
    
    .
  • Significance: This often dictates the crystal lattice motif, forming "ribbons" or "sheets" rather than simple columns.

Diagram 2: Interaction Logic Map

This diagram explains how structural features translate to biological/physical properties.

Logic core Pyrido[3,4-d]pyridazine Core feat1 N-6 Nitrogen core->feat1 feat2 1,4-Substitution core->feat2 feat3 Pi-Deficient Ring core->feat3 prop1 H-Bond Acceptor (Solubility/Binding) feat1->prop1 Lone Pair prop2 Steric Twist (Selectivity) feat2->prop2 Torsion prop3 Pi-Stacking (Affinity) feat3->prop3 Electrostatics

Caption: Structural features of the scaffold and their resulting physicochemical properties.

References

  • Synthesis and Crystal Structure of Pyrido[3,4-d]pyridazine Derivatives Source: UNM Digital Repository Context: foundational synthesis of 1,4-bis(arylthio) derivatives.

  • Crystal Structure of 7-(4-chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one Source: Acta Crystallographica / PubMed Context: Analysis of solvatomorphism and H-bonding in related 1,4-substituted systems.

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives Source: MDPI (Organics) Context: Comprehensive review of the isomeric scaffolds and their synthetic accessibility.

  • The Pyridazine Heterocycle in Molecular Recognition and Drug Discovery Source: PubMed Central (PMC) Context: Detailed analysis of the physicochemical properties (dipole, stacking) of the pyridazine ring.[1]

  • Crystal Structure and Hirshfeld Surface Analysis of Pyridazinone Derivatives Source: PubMed Central (PMC) Context: Methodology for analyzing supramolecular interactions in pyridazine-based crystals.

Sources

Validation

Precision Thermal Characterization of 1,4-Dimethoxypyrido[3,4-d]pyridazine: A Methodological Comparison Guide

Executive Summary & Scientific Context In the synthesis of fused heterocyclic systems, particularly 1,4-dimethoxypyrido[3,4-d]pyridazine , thermal characterization is not merely a physical constant check—it is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In the synthesis of fused heterocyclic systems, particularly 1,4-dimethoxypyrido[3,4-d]pyridazine , thermal characterization is not merely a physical constant check—it is a critical purity assay.[1][2][3]

The synthesis of this compound, typically via nucleophilic displacement of 1,4-dichloropyrido[3,4-d]pyridazine with methoxide, frequently yields a complex mixture containing the desired dimethoxy ether alongside thermodynamically stable oxo-isomers (e.g., 1-methoxy-4-oxo derivatives).[1][2][3][4] These byproducts often exhibit significantly higher melting points due to intermolecular hydrogen bonding.[1][3][4]

This guide compares the performance of Automated Capillary Melting Point determination against Differential Scanning Calorimetry (DSC) . It argues that while capillary methods are sufficient for rough monitoring, DSC is the requisite standard for validating the identity of 1,4-dimethoxypyrido[3,4-d]pyridazine against its high-melting impurities.[1][2][3][4]

Comparative Analysis: Methodological Performance

The following table contrasts the two primary methods for determining the melting point of pyridopyridazine derivatives.

FeatureMethod A: Automated Capillary (OptiMelt) Method B: Differential Scanning Calorimetry (DSC)
Primary Utility Routine process monitoring; quick "Go/No-Go" checks.[1][2][3][4]Definitive characterization; polymorphism detection; purity calculation.[1][4]
Precision ±0.5 °C (Subject to packing density & ramp rate).±0.1 °C (Thermodynamic equilibrium).[1][2][3][4]
Impurity Detection Low. Solid solutions may broaden the range, but distinct impurities (like oxo-isomers) may not melt, appearing as "partially insoluble."[1][2][3]High. Detects eutectic impurities as pre-melt endotherms; separates melt from decomposition.[1][3][4]
Sample Requirement 2–5 mg (Destructive).[1][2][3][4]1–3 mg (Destructive/Encapsulated).[2][3][4]
Phenomenon Insight Visual only (onset/clear point).Energetic (Enthalpy of fusion

, Glass transition

).[1][2][3]
Risk Factor Sublimation: Nitrogen-rich heterocycles often sublime before melting, fogging the capillary.[1][2][3][4]Decomposition: Sealed pans prevent sublimation; open pans allow volatile release.[1][3][4]
Expert Insight: The "Oxo-Impurity" Trap

In the specific case of 1,4-dimethoxypyrido[3,4-d]pyridazine:

  • Target Molecule: Expected MP range is often lower (comparable to the dichloro precursor at ~159 °C).[2][3][4]

  • Common Impurities: Hydrolysis byproducts (pyridopyridazinones) often melt >195 °C or even >290 °C.[1][2][3][4]

  • Capillary Failure Mode: A user sees the sample melt at 160 °C but ignores the "solid residue" remaining at 200 °C, falsely assuming it is glass or salt.[1][2][3][4] DSC reveals this as a distinct secondary endotherm, flagging the contamination.[1][2][4]

Experimental Protocols

Protocol A: Standard Capillary Determination (SOP-Therm-01)

Best for: Quick confirmation of crude product isolation.[1][2][3][4]

  • Sample Prep: Dry the sample under vacuum (40 °C, 4h) to remove solvent (acetone/water solvates are common).[1][2][3]

  • Packing: Grind 5 mg of sample into a fine powder. Fill a glass capillary to a height of 2–3 mm. Compact via "drop method" (drop capillary through a 1m glass tube).[2][3][4]

  • Ramp Settings:

    • Start: 130 °C.

    • Ramp: 5 °C/min to 150 °C, then slow to 1 °C/min .

    • Stop: 300 °C (to check for high-melting oxo-impurities).

  • Observation: Record Onset (first liquid meniscus) and Clear Point (complete liquefaction).

Protocol B: DSC Characterization (SOP-Therm-DSC)

Best for: Final CoA generation and purity calculation.[1][2][4]

  • Instrument: Heat Flux DSC (e.g., TA Instruments or Mettler Toledo).[1][2][3][4]

  • Calibration: Indium (

    
     156.6 °C) and Zinc (
    
    
    
    419.5 °C) standards.
  • Pan Selection: Tzero Aluminum Hermetic Pan with a pinhole lid.

    • Reasoning: The pinhole allows trapped solvent to escape (preventing the "pressure cooker" effect) while maintaining enough vapor pressure to suppress sublimation of the heterocyclic ring.[2][3]

  • Method:

    • Equilibrate at 40 °C.

    • Ramp 10 °C/min to 350 °C.

    • Nitrogen purge: 50 mL/min.[1][2][3][4][5]

  • Analysis: Integrate the main endotherm for

    
     and Peak Max.[1][3][4] Calculate purity using the Van't Hoff equation if the peak is sharp.[1][2][3][4]
    

Decision Logic & Workflow

The following diagram illustrates the decision process for characterizing this compound, specifically addressing the risk of byproduct contamination.

G Start Crude 1,4-Dimethoxypyrido[3,4-d]pyridazine Capillary Step 1: Capillary MP Check (Rapid Screen) Start->Capillary ResultA Sharp Melt < 170°C Clear Liquid Capillary->ResultA Pass ResultB Wide Range or Solid Residue > 200°C Capillary->ResultB Fail/Ambiguous DSC Step 2: DSC Analysis (Pin-hole Hermetic Pan) ResultA->DSC Validation ResultB->DSC Diagnosis Analysis1 Single Endotherm DSC->Analysis1 Analysis2 Multiple Endotherms (Isomer Contamination) DSC->Analysis2 Action1 Proceed to NMR/MS for Structure Confirm Analysis1->Action1 Action2 Recrystallize (Check Solvent Choice) Analysis2->Action2 Action2->Start Re-process

Figure 1: Characterization workflow emphasizing the detection of high-melting isomeric impurities common in pyridopyridazine synthesis.

Supporting Data: Thermal Events

The table below summarizes expected thermal events based on the structural class (fused diazanaphthalenes).

Compound IdentityExpected Thermal Event (

)
DSC SignatureNotes
1,4-Dimethoxypyrido[3,4-d]pyridazine ~150–165 °C Sharp EndothermTarget Product. Lower MP due to lack of H-bond donors.
1,4-Dichloropyrido[3,4-d]pyridazine 159 °C Sharp EndothermPrecursor.[1][2][3][4] Critical to ensure complete consumption.[1][3][4]
1-Chloropyrido[3,4-d]pyridazin-4(3H)-one 194–196 °C Broad EndothermHydrolysis Byproduct.[1][2][3][4][6] High MP due to amide/lactam tautomerism.
4-Chloropyrido[3,4-d]pyridazin-1(2H)-one 295–298 °C Exothermic Decomp.[1][2][3][4]Isomeric Byproduct.[1][3][4][7] Very stable lattice; often decomposes upon melting.[1][3][4]

Note: Data for chlorinated and oxo-derivatives derived from synthesis literature (see Ref 1).

References

  • Thieme Connect. Synthesis of Derivatives of Pyrido[3,4-d]pyridazines. (Accessed via Thieme E-Journals).[2][3][4] Link[2][3]

  • Sigma-Aldrich. 1,4-Dichloropyrido[3,4-d]pyridazine Product Sheet. (Provides baseline MP for the precursor). Link[2][3]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyridazine Derivatives.[1][2][3][4]Link[2][3]

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: DSC and TGA Applications.[1][3][4]Link[2][3]

Sources

Comparative

Spectral Fingerprinting of Methoxy-N-Heterocycles: A Comparative IR Guide

Topic: Spectral Fingerprinting of Methoxy Groups in Nitrogen Heterocycles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary In medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectral Fingerprinting of Methoxy Groups in Nitrogen Heterocycles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

In medicinal chemistry, nitrogen heterocycles (pyridines, pyrimidines, pyrazines) functionalized with methoxy groups are ubiquitous scaffolds, serving as pharmacophores in drugs like omeprazole and sulfamethoxazole. While NMR is the gold standard for structural elucidation, Fourier-Transform Infrared Spectroscopy (FT-IR) remains the most efficient tool for rapid solid-state identification and polymorph screening.

This guide objectively compares the IR vibrational signatures of methoxy groups attached to electron-deficient nitrogen heterocycles against standard carbocyclic ethers (anisoles). It highlights the electronic effects that shift characteristic frequencies and provides a validated protocol for distinguishing these moieties from common hydrolysis impurities (e.g., pyridones).

Vibrational Mechanics: The "Electronic Shift"

To accurately interpret the IR spectrum of a methoxy-N-heterocycle, one must understand the electronic environment. Unlike anisole, where the oxygen lone pair donates into a neutral benzene ring, a pyridine or pyrimidine ring is electron-deficient.

  • Inductive Withdrawal (-I): The ring nitrogen atoms withdraw electron density from the carbon scaffold.

  • Bond Order Increase: This withdrawal strengthens the

    
     bond, typically shifting the asymmetric stretching vibration to a higher wavenumber  (blue shift) compared to anisole.
    
  • Resonance Dampening: The ability of the methoxy oxygen to donate electrons is competed for by the ring nitrogens, altering the dipole moment change (

    
    ) and affecting band intensity.
    
Characteristic Peak Assignments

The following table contrasts the vibrational signature of a standard aryl ether (Anisole) with its nitrogen-containing analogues (2-Methoxypyridine and 2-Methoxypyrimidine).

Table 1: Comparative Vibrational Frequencies (


) 
Vibrational ModeAnisole (Reference)2-Methoxypyridine2-MethoxypyrimidineDiagnostic Note

(Methoxy)



The "Methoxy Flag". Sharp, distinct from broad alkyl C-H.

(Methoxy)



Often obscured by aromatic C-H stretches.




Primary ID Peak. Shifts up as ring N count increases.




Variable intensity; less diagnostic than the aryl stretch.
Ring Breathing



Pyrimidine shows a "doublet" around

.

Critical Insight: Note the shift in the


 band from 

in anisole to

in pyridine. This

shift is a direct readout of the ring's electron deficiency.
Comparative Analysis: IR vs. Alternatives

While IR is powerful, it is not a standalone solution.[2] The table below compares IR performance against Raman and NMR for this specific application.

Table 2: Technique Performance Matrix

FeatureFT-IR (ATR) Raman Spectroscopy NMR (

)
Primary Detection Principle Change in Dipole MomentChange in PolarizabilityMagnetic Spin Environment
Methoxy Sensitivity High (C-O bond is highly polar)Low (O-C bonds are weak scatterers)Definitive (Singlet @ 3.8-4.0 ppm)
Sample Prep None (ATR) or KBr PelletNone (Direct focus)Solubilization required (DMSO/

)
Throughput High (< 1 min/sample)High (< 1 min/sample)Low (10-15 min/sample)
Impurity Detection Excellent for Pyridone (C=O band)Good for polymorphsExcellent for soluble impurities
Best Use Case QC / Solid State ID Polymorph Screening Structure Elucidation
Visualization: Technique Selection Workflow

The following diagram illustrates the logical decision process for selecting the appropriate analytical technique based on the development stage.

TechniqueSelection Start Sample: Methoxy-N-Heterocycle Stage Development Stage? Start->Stage Early Early Discovery (Structure Unknown) Stage->Early Synthesis Late QC / Manufacturing (Identity Confirmation) Stage->Late Production NMR NMR (1H, 13C, HMBC) Gold Standard for Connectivity Early->NMR Confirm Connectivity IR FT-IR (ATR) Rapid Functional Group ID Late->IR Check Degradation (Pyridone) Verify C-O Stretch Raman Raman Polymorph/Lattice Check Late->Raman Check Crystal Form

Figure 1: Decision matrix for analytical technique selection in drug development.

Experimental Protocol: Self-Validating ATR-FTIR

This protocol is designed for Attenuated Total Reflectance (ATR) , the industry standard for solid-state pharmaceutical analysis.

Objective: Confirm the presence of the methoxy group and absence of hydrolysis products (pyridones).

Step 1: Instrument Setup
  • Crystal: Diamond or ZnSe (Diamond preferred for hard crystalline drugs).

  • Resolution:

    
    .
    
  • Scans: 32 (Screening) or 64 (High Quality).

  • Range:

    
    .
    
Step 2: Sample Acquisition
  • Clean crystal with isopropanol; collect Background Spectrum .

  • Place ~5 mg of solid sample on the crystal.

  • Apply pressure (clamp) until the energy throughput stabilizes.

  • Collect Sample Spectrum .

Step 3: The "Triad Validation" (Data Analysis)

To confirm the structure, the spectrum must pass the Triad Check . If any point fails, the sample is suspect.

  • Check 1: The Methoxy Flag (

    
    ) 
    
    • Look for: A sharp, medium-intensity band distinct from the main aliphatic C-H cluster.[3]

    • Pass: Peak present.[3][4][5][6][7]

    • Fail: No peak? Possible de-alkylation.

  • Check 2: The Aryl-Ether Shift (

    
    ) 
    
    • Look for: A strong band in this region.[3][5][6][7][8]

    • Pass: Peak matches reference

      
      .
      
    • Fail: Peak at

      
      ? Suspect carbocyclic impurity (anisole derivative).
      
  • Check 3: The Pyridone Exclusion (

    
    ) 
    
    • Look for: A strong Carbonyl (C=O) stretch.[3][8][9][10]

    • Pass:Absence of a strong band >

      
      .
      
    • Fail: Strong band present? CRITICAL: The methoxy group has likely hydrolyzed to a pyridone/pyrimidone tautomer.

Visualization: Spectral Logic Tree

This logic tree guides the analyst through the interpretation of the "Triad Validation".

SpectralLogic Input Analyze Spectrum (1700 - 1000 cm⁻¹) CheckCO Strong Band @ 1650-1690 cm⁻¹? (C=O Region) Input->CheckCO Pyridone DETECTED: Pyridone Impurity (Hydrolysis Product) CheckCO->Pyridone Yes CheckEther Strong Band @ 1280-1310 cm⁻¹? (Aryl-O Region) CheckCO->CheckEther No CheckCH Sharp Band @ ~2840 cm⁻¹? (Sym. C-H Stretch) CheckEther->CheckCH Yes Ambiguous INCONCLUSIVE: Check NMR / Mass Spec CheckEther->Ambiguous No (or <1260) Confirmed VALID: Methoxy-N-Heterocycle CheckCH->Confirmed Yes CheckCH->Ambiguous No

Figure 2: Logical workflow for validating methoxy-heterocycle integrity via IR.

References
  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 2-Methoxypyridine. National Institute of Standards and Technology.[11] Available at: [Link]

  • Specac Application Notes. Interpreting Infrared Spectra: Functional Group Assignments. Available at: [Link]

  • Indian Academy of Sciences. Vibrational and electronic spectra of substituted pyrimidines. Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines and Methoxy Groups. Available at: [Link]

Sources

Validation

Comparative Analytical Guide: Purity Assessment of 1,4-Dimethoxypyrido[3,4-d]pyridazine

Executive Summary 1,4-dimethoxypyrido[3,4-d]pyridazine (CAS: 25466-14-2) is a critical fused heterocyclic intermediate, primarily utilized as a scaffold in the synthesis of phosphodiesterase (PDE) inhibitors and kinase a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,4-dimethoxypyrido[3,4-d]pyridazine (CAS: 25466-14-2) is a critical fused heterocyclic intermediate, primarily utilized as a scaffold in the synthesis of phosphodiesterase (PDE) inhibitors and kinase antagonists. Its structural integrity is defined by the labile methoxy groups at the 1,4-positions, which serve as excellent leaving groups for nucleophilic aromatic substitution (


) but also render the molecule susceptible to hydrolysis.

This guide provides a technical comparison of analytical methodologies for validating the purity of this compound. Unlike stable aliphatic intermediates, the performance of this product is inextricably linked to its storage stability and the analytical method chosen to measure it. We compare the industry-standard RP-HPLC against the absolute quantification capability of qNMR , demonstrating why qNMR is the superior "alternative" for primary assay assignment despite HPLC's dominance in impurity profiling.

Part 1: Product Profile & Impurity Landscape

To accurately analyze the product, one must understand its genesis. The synthesis typically proceeds from 1,4-dichloropyrido[3,4-d]pyridazine (CAS: 14490-19-8) via methoxylation.

Critical Impurity Origins
  • Precursor Carryover: Unreacted 1,4-dichloro analog.

  • Incomplete Reaction: 1-chloro-4-methoxy (or 1-methoxy-4-chloro) intermediate.

  • Hydrolysis Products: The thermodynamic sink for this molecule is the lactam form. Exposure to acidic moisture converts the methoxy groups back to hydroxyls, tautomerizing to the oxo-forms (pyridopyridazinones).

Visualization: Synthesis & Impurity Fate

The following diagram maps the synthesis pathway and the critical degradation points that analysis must detect.

G Start 1,4-Dichloropyrido[3,4-d]pyridazine (Precursor) Reaction Methoxylation (NaOMe/MeOH) Start->Reaction Product 1,4-Dimethoxypyrido[3,4-d]pyridazine (Target) Reaction->Product Major Path Impurity1 Mono-Chloro Intermediate (Incomplete Rxn) Reaction->Impurity1 Minor Path Hydrolysis Hydrolysis (Acid/H2O) Product->Hydrolysis Storage/Analysis Impurity1->Product Extended Rxn Degradant Pyridopyridazinones (Lactam Impurities) Hydrolysis->Degradant

Figure 1: Synthetic pathway illustrating the origin of chlorinated intermediates and hydrolytic degradants.

Part 2: Comparative Analysis of Methodologies

This section compares the "Standard" (HPLC-UV) against the "Alternative" (qNMR).

Method A: RP-HPLC (The Impurity Profiler)

High-Performance Liquid Chromatography is the standard for detecting trace impurities (0.05% levels). However, for 1,4-dimethoxypyrido[3,4-d]pyridazine, HPLC presents a specific risk: On-column hydrolysis. The acidic mobile phases often used for nitrogen heterocycles (TFA/Formic acid) can degrade the analyte during the run, leading to false "impurity" peaks that are actually artifacts of the analysis.

Method B: qNMR (The Absolute Assay)

Quantitative NMR (


) is the superior alternative for assay (purity %) determination. It is non-destructive, requires no specific reference standard for the analyte (only an internal standard), and can be performed in aprotic solvents (DMSO-

,

) that prevent hydrolysis.
Performance Comparison Table
FeatureMethod A: RP-HPLC (UV 254nm)Method B: qNMR (

)
Primary Output Relative Purity (% Area)Absolute Purity (% Weight)
Specificity High (Separates isomers)High (Structural confirmation)
LOD (Limit of Detection) Excellent (< 0.05%)Moderate (~ 0.1 - 0.5%)
Stability Risk High (Aqueous acidic mobile phase)Low (Aprotic solvent used)
Reference Standard Required for quantificationNot required (Internal Std used)
Throughput 20-30 min/sample10-15 min/sample
Suitability Trace Impurity Profiling Potency/Assay Assignment

Part 3: Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC

Objective: To separate the target from the mono-chloro intermediate and hydrolysis products.

Critical Causality: We utilize a buffered neutral pH mobile phase rather than the standard acidic (TFA) phase. This prevents the hydrolysis of the methoxy groups during the chromatographic run.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: XBridge

    
     (Waters), 4.6 x 150 mm, 3.5 µm. (High pH stability).
    
  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 8.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 95% A / 5% B

    • 15 min: 5% A / 95% B

    • 20 min: 5% A / 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic core) and 220 nm (amide/lactam detection).

  • Sample Diluent: 50:50 Acetonitrile:Water (Neutral). Do not use pure water.

Protocol 2: Quantitative NMR (qNMR)

Objective: To determine the absolute mass purity without a reference standard.

Critical Causality: We use Maleic Acid or 1,3,5-Trimethoxybenzene as the Internal Standard (IS) because their signals do not overlap with the pyridopyridazine aromatic protons (approx 9.0 - 9.5 ppm) or the methoxy singlets (approx 4.0 ppm).

  • Solvent: DMSO-

    
     (Dry). Ensure water content is <0.05% to prevent hydrolysis during acquisition.
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

  • Preparation:

    • Weigh accurately ~10 mg of Sample (

      
      ).
      
    • Weigh accurately ~5 mg of IS (

      
      ).
      
    • Dissolve both in 0.6 mL DMSO-

      
      .
      
  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds (Critical: must be 
      
      
      
      for full relaxation).
    • Scans: 16 or 32.

  • Calculation: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Mass weighed,
    
    
    =Purity of IS.[1][2]

Part 4: Analytical Decision Logic

When should you use which method? The following decision tree guides the researcher based on the stage of development.

DecisionTree Start Sample Received: 1,4-Dimethoxypyrido[3,4-d]pyridazine Goal What is the analytical goal? Start->Goal Trace Trace Impurity ID (Process Control) Goal->Trace Clean up Assay Absolute Purity (Yield Calculation) Goal->Assay Final QC HPLC Method A: RP-HPLC (pH 8.0 Buffer) Trace->HPLC qNMR Method B: qNMR (DMSO-d6) Assay->qNMR Result1 Output: % Area (Detects 0.05% impurities) HPLC->Result1 Result2 Output: % w/w (Eliminates solvent/water error) qNMR->Result2

Figure 2: Analytical decision matrix for selecting between HPLC and qNMR based on data requirements.

References

  • BenchChem. (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from

  • Almac Group. (2025). QNMR – a modern alternative to HPLC. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9259, Pyridazine. Retrieved from [3]

  • U.S. Environmental Protection Agency. (2025). Toxics Release Inventory: Pyrido[3,4-d]pyridazine, 1,4-dimethoxy- (CAS 25466-14-2).[4] Retrieved from

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20). Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 1,4-Dimethoxypyrido[3,4-d]pyridazine

Executive Summary & Core Directive This guide mandates the operational protocols for the disposal of 1,4-dimethoxypyrido[3,4-d]pyridazine . As a nitrogen-containing fused heterocycle, this compound requires specific hand...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

This guide mandates the operational protocols for the disposal of 1,4-dimethoxypyrido[3,4-d]pyridazine . As a nitrogen-containing fused heterocycle, this compound requires specific handling to prevent environmental contamination and ensuring operator safety.[1]

The Core Directive: Do not dispose of this substance down the drain or in municipal trash. All waste streams containing >0.1% of this compound must be classified as Hazardous Organic Waste and routed for high-temperature incineration via a licensed waste management contractor.

Chemical Identification & Hazard Profiling

Before initiating disposal, verify the material identity.[1] Misidentification is the leading cause of waste stream accidents.

ParameterSpecification
Chemical Name 1,4-Dimethoxypyrido[3,4-d]pyridazine
CAS Number 25466-14-2
Molecular Formula C₉H₉N₃O₂
Chemical Class Fused Nitrogen Heterocycle (Pyridopyridazine)
Physical State Solid (Crystalline powder)
Primary Hazards Irritant (Skin/Eye/Respiratory), Potentially Harmful if Swallowed
Waste Code (RCRA) Not specifically P/U-listed; classify as D001 (Ignitable) or General Hazardous based on mixture.[1]

Expert Insight: While specific toxicological data for this derivative is limited compared to its parent pyridazine, the fused ring system and nitrogen content suggest potential biological activity. Treat as a "High Potency Compound" (Safebridge Band 3 equivalent) during handling until specific toxicology proves otherwise.

Pre-Disposal Handling & Storage

Safe disposal begins at the bench. Improper segregation leads to cross-reactivity in waste drums.

Segregation Rules
  • Incompatible with: Strong oxidizing agents (e.g., concentrated nitric acid, permanganates) and strong acids (exothermic protonation of the pyridazine nitrogens).

  • Compatible with: Non-halogenated organic solvents (Methanol, Ethanol, Acetone, DMSO).[1]

Waste Container Specifications
  • Solid Waste: Collect in high-density polyethylene (HDPE) wide-mouth jars. Double-bagging in 6-mil polyethylene bags is required if the powder is fine/dusty.

  • Liquid Waste: Collect in amber glass or HDPE carboys. Cap must be vented if there is any risk of off-gassing, though this compound is generally stable in solution.

Disposal Workflows

Waste Stream Classification Logic

Use the following decision tree to determine the correct waste stream for your material.

WasteClassification Start Material State? IsSolid Solid (Powder/Crystals) Start->IsSolid IsLiquid Liquid (Solution) Start->IsLiquid CheckPurity Is it Pure Substance? IsSolid->CheckPurity SolventType Solvent Type? IsLiquid->SolventType SolidWaste Stream A: Solid Hazardous Waste (Label: Toxic Organic Solid) CheckPurity->SolidWaste Yes (>95%) CheckPurity->SolidWaste Contaminated Debris (Gloves/Wipes) Halogenated Halogenated Solvent? (DCM, Chloroform) SolventType->Halogenated Check SDS of Solvent Dissolve Dissolve in Compatible Solvent (e.g., Methanol) StreamB Stream B: Halogenated Organic Waste Halogenated->StreamB Yes StreamC Stream C: Non-Halogenated Organic Waste (Preferred for Incineration) Halogenated->StreamC No (MeOH, EtOH, DMSO)

Figure 1: Decision matrix for classifying 1,4-dimethoxypyrido[3,4-d]pyridazine waste streams.

Detailed Protocols
Protocol A: Solid Substance Disposal
  • PPE Required: Nitrile gloves (double-gloved), lab coat, safety glasses, and N95 dust mask (or fume hood sash lowered).[1]

  • Transfer: Carefully transfer the solid into a pre-labeled hazardous waste container. Avoid generating dust.[2]

  • Decontamination: Wipe the exterior of the original container with a methanol-dampened wipe. Dispose of the wipe in the solid waste container.

  • Labeling: Affix a hazardous waste label. Clearly write: "Contains 1,4-dimethoxypyrido[3,4-d]pyridazine.[3] Toxic/Irritant.[4] Solid Organic Waste."

Protocol B: Liquid Solution Disposal
  • Compatibility Check: Ensure the solvent is not an oxidizer.

  • Bulking: Pour the solution into the appropriate carboy (Halogenated vs. Non-Halogenated).

  • Rinsing: Triple-rinse the original vessel with a small volume of the same solvent. Add rinsate to the waste carboy.

  • Documentation: Log the volume and concentration (approximate) on the waste tag.

Emergency Response: Spill Cleanup

In the event of a spill, immediate containment is critical to prevent migration into floor drains.[1]

SpillResponse Alert 1. Alert Personnel & Secure Area Assess 2. Assess Volume & State (Solid/Liquid) Alert->Assess PPE 3. Don PPE (Resp. Protection Critical) Assess->PPE SolidSpill Solid Spill PPE->SolidSpill LiquidSpill Liquid Spill PPE->LiquidSpill Scoop 4a. Scoop/Sweep (Avoid Dust Generation) SolidSpill->Scoop Absorb 4b. Apply Absorbent (Vermiculite/Sand) LiquidSpill->Absorb Collect 5. Collect in Sealed Waste Bag Scoop->Collect Absorb->Collect Clean 6. Wash Surface (Soap & Water) Collect->Clean Report 7. File Incident Report Clean->Report

Figure 2: Step-by-step spill response workflow for solid and liquid spills.

Final Disposition (Incineration)

The only acceptable final disposal method for this compound is High-Temperature Incineration .

  • Why: The fused pyridazine ring is thermally stable. Standard landfills cannot guarantee the breakdown of the heterocyclic core, leading to potential groundwater leaching.

  • Specification: Ensure your waste contractor utilizes a Rotary Kiln Incinerator operating >1000°C with secondary combustion chambers to ensure complete mineralization of the nitrogen heterocycle.

References

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: Pyrido[3,4-d]pyridazine, 1,4-dimethoxy- (CAS 25466-14-2). Retrieved from [Link]

  • PubChem. Compound Summary: 1,4-Dimethoxypyrido[3,4-d]pyridazine.[1] National Library of Medicine. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1,4-dimethoxypyrido[3,4-d]pyridazine

Executive Safety Directive Status: High-Potency Pharmacophore (Assumed) Primary Hazard: Bioactive Nitrogen Heterocycle.[1] Immediate Action: Treat as a potential kinase inhibitor or DNA intercalator.[1] As a Senior Appli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

Status: High-Potency Pharmacophore (Assumed) Primary Hazard: Bioactive Nitrogen Heterocycle.[1] Immediate Action: Treat as a potential kinase inhibitor or DNA intercalator.[1]

As a Senior Application Scientist, I must emphasize that while specific toxicological data for 1,4-dimethoxypyrido[3,4-d]pyridazine is limited, its structural classification as a pyridopyridazine places it in a chemical family frequently utilized for potent kinase inhibition (e.g., p38 MAP kinase, Mps1) and antiproliferative activity [1, 2].[1]

Do not handle this compound on an open bench. The planar, lipophilic nature of this scaffold facilitates cell membrane penetration, making dermal absorption a critical risk vector alongside inhalation.[1]

Hazard Identification & Risk Assessment

Based on Structure-Activity Relationships (SAR) of the pyrido[3,4-d]pyridazine class.

Hazard CategoryClassification (GHS/Inferred)Mechanism of Action
Acute Toxicity Warning (H302, H332) Nitrogen heterocycles often interfere with neurotransmission or cellular respiration.[1]
Skin/Eye Irritation Warning (H315, H319) Basic nitrogen atoms can cause local tissue irritation and mucosal damage.[1]
Target Organ Toxicity Specific Target Organ Tox (H335) Inhalation of dusts may cause severe respiratory tract irritation.
Bioactivity Potent Compound (OEB 3) Assumed Risk: Potential interference with ATP-binding sites in kinases due to the fused bicyclic system [2].[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure during the two most critical phases of handling: Solid State Transfer (dust risk) and Solvent Solubilization (permeation risk).[1]

PPE Selection Logic
  • Gloves: Standard nitrile gloves degrade rapidly when exposed to the polar aprotic solvents (DMSO, DMF) typically used to dissolve this compound.[1]

  • Respiratory: The particle size of recrystallized heterocycles can be fine (<10 µm), necessitating HEPA filtration if not in a hood.

ComponentSolid Handling (Weighing/Transfer)Solution Handling (Reaction/Analysis)
Hand Protection Double Nitrile (Min 0.11 mm thickness).[1] Change every 60 mins.Laminate / Silver Shield liners under Nitrile outer gloves.[1] Essential if using DMSO/DCM.[1]
Eye Protection Chemical Safety Goggles (Tight-fitting).[1][2]Chemical Safety Goggles + Face Shield (if volume > 50 mL).[1]
Body Protection Tyvek® Lab Coat (wrist cuffs taped).[1]Chemical-Resistant Apron over Lab Coat.[1]
Respiratory N95/P2 Mask (if outside fume hood - discouraged).[1]Fume Hood (Face velocity: 80–100 fpm).[1]

Operational Protocols

A. Reception and Storage[1][2][3][4]
  • Inspection: Upon receipt, inspect the septum/cap for crystalline residue.[1] If white/pale-yellow powder is visible on the threads, wipe with a methanol-dampened tissue inside a fume hood before storing.[1]

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The methoxy groups can be susceptible to hydrolysis under acidic, moist conditions.[1]

B. Weighing & Solubilization (The "Red Zone")

Causality:[1] Static electricity is a major issue with small heterocyclic molecules.[1] They often "jump" from spatulas.[1]

  • Static Control: Use an ionizing fan or anti-static gun on the weighing boat before dispensing.[1]

  • Solvent Trap: When dissolving in DMSO or DMF, add the solvent slowly down the side of the vial.[1] The heat of solution (exothermic) can cause aerosolization of the dry powder if added too quickly.[1]

  • Containment: Perform all weighing inside a Powder Containment Hood or a standard Fume Hood with a draft shield.[1]

C. Reaction Setup Workflow

The following decision tree outlines the safe handling logic for synthesis and analysis.

HandlingProtocol Start Start: 1,4-dimethoxypyrido[3,4-d]pyridazine StateCheck Check Physical State Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Dry Solution Solution (DMSO/DCM) StateCheck->Solution Dissolved Weighing Weighing Protocol: 1. Anti-static gun usage 2. Draft shield ON 3. Double Nitrile Gloves Solid->Weighing Reaction Reaction Setup: Closed vessel (Septum/Argon). Secondary containment tray. Solution->Reaction Laminate Gloves Req. Solubilization Solubilization: Add solvent SLOWLY to solid. Avoid rapid exotherm. Weighing->Solubilization Solubilization->Solution Waste Disposal: High-Temp Incineration. Reaction->Waste

Caption: Operational workflow emphasizing the transition from solid-state static risks to solution-state permeation risks.

Emergency Response Procedures

Spill Management

Do not use water initially. Water can spread hydrophobic powders or react with synthesis intermediates.[1]

  • Dry Spill (Powder):

    • Cover with a wet paper towel (methanol or water) to prevent dust generation.[1]

    • Scoop up the damp material and place it in a solid hazardous waste container.[1]

    • Clean the surface with 0.1M HCl (to protonate the pyridine nitrogen, increasing water solubility for removal) followed by soap and water.[1]

  • Wet Spill (Solution):

    • Absorb with vermiculite or chem-mats .[1]

    • Critical: If dissolved in DMSO, do not touch with standard nitrile gloves for more than a few seconds.[1] Use tongs or scoopers.[1]

Exposure First Aid[1][3][5]
  • Inhalation: Move to fresh air immediately. The pyridine moiety can cause respiratory depression in high doses.[1]

  • Eye Contact: Flush for 15 minutes. Note: Pyridazines are basic; prolonged contact causes caustic-like damage.[1]

  • Skin Contact: Wash with soap and water.[1][3][4] Avoid alcohol washes on skin, as this may increase the transdermal absorption of the lipophilic heterocycle.

Disposal & Deactivation

Principle: Complete destruction of the heterocyclic ring system is required to prevent environmental bioaccumulation.[1]

  • Primary Method: High-temperature incineration (>1000°C) with afterburner and scrubber (for Nitrogen Oxides).[1]

  • Waste Stream: Segregate into "Halogen-free Organic Solvents" (if pure) or "Solid Hazardous Waste."[1]

  • Deactivation (Benchtop): For trace residues on glassware, soak in a 10% Bleach (Sodium Hypochlorite) solution for 24 hours.[1] The oxidation will disrupt the aromaticity of the pyridazine ring, reducing biological potency before final washing.[1]

References

  • PubChem. (n.d.).[1] Pyrido[3,4-d]pyridazine, 1,4-dimethoxy- (CAS 25466-14-2).[1][5][6] National Library of Medicine. Retrieved October 26, 2025, from [Link][1]

  • Haider, N., & Holzer, W. (2004).[1] Pyridazines and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry III. Elsevier. (Contextual reference for pyridopyridazine bioactivity and handling).

  • EPA. (2025). Toxics Release Inventory: Pyrido[3,4-d]pyridazine derivatives. Environmental Protection Agency. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-dimethoxypyrido[3,4-d]pyridazine
Reactant of Route 2
Reactant of Route 2
1,4-dimethoxypyrido[3,4-d]pyridazine
© Copyright 2026 BenchChem. All Rights Reserved.